Primaquine Diphosphate

Catalog No.
S540187
CAS No.
63-45-6
M.F
C15H27N3O9P2
M. Wt
455.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primaquine Diphosphate

CAS Number

63-45-6

Product Name

Primaquine Diphosphate

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid

Molecular Formula

C15H27N3O9P2

Molecular Weight

455.34 g/mol

InChI

InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)

InChI Key

GJOHLWZHWQUKAU-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Primaquine Phosphate; PRIMAQUINE PHOSPHATE; Primaquine (Diphosphate); Primaquine bis(phosphate); Primaquine bisphosphate; Primaquine Diphosphate; Primaquine Phosphate; Boucher and Muir Brand of Primaquine Phosphate; Diphosphate, Primaquine; Phosphate, Primaquine;

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O

The exact mass of the compound Primaquine phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757290. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Aminoquinolines. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Metabolic Activation and Proposed Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Primaquine is a prodrug requiring metabolic activation. The key steps and entities in this process are outlined below.

G PQ Primaquine (Prodrug) CYP2D6 Hepatic CYP2D6 PQ->CYP2D6 Step 1: Initial Metabolism OH_PQm Hydroxylated Metabolites (e.g., 5-HPQ, 5,6-DPQ) CYP2D6->OH_PQm Quinoneimines Quinoneimine Metabolites (e.g., PQQI, 6OHPQQI) OH_PQm->Quinoneimines Spontaneous Oxidation CPR Cytochrome P450 NADPH:Oxidoreductase (CPR) Quinoneimines->CPR Step 2: Redox Cycling H2O2 H₂O₂ (Reactive Oxygen Species) CPR->H2O2 Excessive Generation ParasiteDeath Parasite Death H2O2->ParasiteDeath LiverStage Lethal to Liver Stages (P. vivax Hypnozoites) ParasiteDeath->LiverStage GametocyteStage Lethal to Gametocytes (Transmission Blocking) ParasiteDeath->GametocyteStage

Primaquine's two-step activation leads to parasite death via oxidative damage.

  • Step 1: Initial Metabolism by CYP2D6: Primaquine is first metabolized in the host liver by the cytochrome P450 enzyme, primarily CYP2D6, into hydroxylated metabolites (OH-PQm) such as 5-hydroxyprimaquine (5-HPQ) and 5,6-dihydroxyprimaquine (5,6-DPQ) [1]. The efficacy of the parent drug against liver stages is highly dependent on the host's CYP2D6 status [1] [2].

  • Step 2: Redox Cycling and H₂O₂ Production: These hydroxylated metabolites are unstable and spontaneously oxidize into reactive quinoneimine metabolites (e.g., PQ quinoneimine (PQQI) and 6-hydroxy-5-quinoneimine (6OHPQQI)) [1]. The key enzyme Cytochrome P450 NADPH:Oxidoreductase (CPR), present in the liver and bone marrow, directly reduces these quinoneimines back to their hydroxylated forms. This sets up a redox cycle where repeated reduction and oxidation leads to a massive generation of hydrogen peroxide (H₂O₂), causing fatal oxidative damage to the parasite [1] [2].

Stage-Specific Antimalarial Activity

This mechanism explains primaquine's unique stage-specific activity [3] [4]:

  • Activity against Liver Hypnozoites (P. vivax and P. ovale): For radical cure, primaquine targets the dormant liver forms (hypnozoites). The generated OH-PQm have direct, CYP2D6-independent activity against these stages [1] [2].

  • Gametocytocidal Activity (P. falciparum): A single low dose of primaquine is a potent gametocide that blocks malaria transmission. The parent drug requires activation to OH-PQm, and its full effect is potentiated ~1000-fold by CPR, leading to rapid gametocyte clearance and sterilization [5] [1].

Key Metabolites and Their Roles

Metabolite Type Role in Mechanism / Activity Notes
5-Hydroxy Primaquine (5-HPQ) Hydroxylated Metabolite (OH-PQm) Formed via CYP2D6; precursor to quinoneimines; direct activity against liver stages [1] [2].
5,6-Dihydroxy Primaquine (5,6-DPQ) Hydroxylated Metabolite (OH-PQm) Shows the highest gametocytocidal potency among metabolites [1].
Primaquine Quinoneimine (PQQI) Quinoneimine Generated from spontaneous oxidation of OH-PQm; substrate for CPR in the redox cycle [1].
Carboxy-Primaquine (cPQ) Inactive Metabolite Major plasma metabolite generated by monoamine oxidase (MAO-A); generally considered biologically inert [6] [5] [7].

Experimental Evidence and Protocols

Key findings on primaquine's mechanism are supported by robust in vitro models:

  • Liver Stage Assay (Influence of CYP2D6): Advanced micropatterned cocultures (MPCC) of human primary hepatocytes with varying CYP2D6 activity were infected with P. falciparum sporozoites and treated with primaquine or its metabolites. Primaquine's IC₅₀ was >14-fold higher in low metabolizer hepatocytes, while OH-PQm showed potent, CYP2D6-independent activity [1] [2].

  • Gametocyte Assay and Role of CPR: A transgenic P. falciparum gametocyte line (GC-LUC) was used. Primaquine and OH-PQm were incubated with Human Liver Microsomes (HLM), CYP2D6 baculosomes, or recombinant human CPR. Gametocytocidal activity was significantly potentiated by HLM and, crucially, by CPR alone, independent of CYP2D6. This was confirmed by directly measuring H₂O₂ production and showing its critical role in parasite killing [1] [2].

Clinical and Pharmacological Implications

  • Enantiomer-Specific Metabolism: Primaquine is a racemic drug. The (R)-(-) enantiomer is primarily metabolized to carboxy-primaquine (cPQ), while the (S)-(+) enantiomer forms the PQ-N-carbamoyl glucuronide (PQ-N-CG) metabolite [7]. This divergence may influence efficacy and toxicity profiles.

  • Safety and Tolerability: The same metabolites and redox cycling process that kill parasites are responsible for primaquine's primary safety concern: dose-dependent hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency [6] [3] [5]. G6PD deficiency impairs the red blood cells' ability to handle oxidative stress, making them susceptible to damage from the H₂O₂ generated by primaquine's active metabolites [3] [4].

The modern understanding of primaquine's mechanism provides a rational foundation for developing safer and more effective 8-aminoquinoline drugs. Future research can focus on molecules with optimized metabolic activation pathways that retain efficacy while minimizing the oxidative potential in red blood cells.

References

Experimental Approaches for Assessing Barrier Integrity

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to primaquine, research on endothelial barrier function often involves the following methodologies. You can adapt this framework to design your own studies on primaquine diphosphate.

Investigation Area Common Experimental Models Key Readouts & Techniques

| Barrier Function & Permeability | In vitro: Endothelial cell monolayers (e.g., HPAECs, PMVECs); Transwell/ECIS assays In vivo: Animal models (e.g., murine ALI) | Trans-Endothelial Electrical Resistance (TEER) Macromolecule tracer flux (e.g., Evans Blue dye, FITC-dextran) [1] Analysis of protein in Bronchoalveolar Lavage Fluid (BALF) [1] | | Signaling Pathways & Molecular Mechanisms | Cell culture treated with agonists/antagonists; Genetic manipulation (e.g., siRNA, KO mice) | Western Blot (e.g., for AMPK, Drp1, p38 MAPK phosphorylation) [2] [3] [1] Immunofluorescence (e.g., actin cytoskeleton, junctional proteins) ELISA (inflammatory cytokines: TNF-α, IL-1β, IL-6) [1] | | Cell Viability & Death | Cell culture under stress (e.g., LPS, drug treatment) | Assays for necroptosis, apoptosis, and inflammation [1] |

Visualizing Signaling Pathways with Graphviz

Once you have data, you can use Graphviz to create clear diagrams of signaling pathways or experimental workflows. Below is a template you can adapt, using a color palette and design that ensures clarity and accessibility.

SignalingPathway ExternalStimulus This compound CellMembrane Cell Membrane ExternalStimulus->CellMembrane Binds/Interacts? IntracellularMediator Intracellular Mediator CellMembrane->IntracellularMediator Activates DownstreamEffector Downstream Effector IntracellularMediator->DownstreamEffector Phosphorylates CellularResponse Altered Barrier Integrity DownstreamEffector->CellularResponse Impacts Junctions Inhibitor Specific Inhibitor Inhibitor->IntracellularMediator Blocks

An adaptable template for mapping primaquine's potential effects on endothelial signaling.

Navigating the Current Knowledge Gap

The lack of a direct, consolidated resource means your research will likely involve connecting insights from related areas:

  • Focus on Primaquine's Known Mechanisms: Investigate its properties (e.g., oxidative stress potential) and explore how these might converge on pathways critical for endothelial stability, such as RhoA/ROCK, MAPK, or AMPK [2] [3].
  • Investigate Related Compounds: Look into research on other drugs (e.g., chloroquine) and their vascular effects for potential analogous mechanisms.
  • Consult Primary Literature Directly: Use specialized databases like PubMed or Google Scholar with targeted queries (e.g., "primaquine endothelial cells," "antimalarial vascular permeability").

References

Proposed Mechanism of Action for Primaquine Diphosphate

Author: Smolecule Technical Support Team. Date: February 2026

The 2021 study by Maharjan et al. identified Primaquine Diphosphate (PD) as a potential inhibitor of vascular leakage through drug repositioning [1]. The research suggests that PD stabilizes the endothelial barrier and blocks vascular endothelial growth factor (VEGF)-induced hyperpermeability.

The diagram below illustrates the signaling pathway through which this compound (PD) is proposed to exert its barrier-stabilizing effects, primarily via the ubiquitin-specific protease 1 (USP1).

G VEGF VEGF JunctionProteins JunctionProteins VEGF->JunctionProteins Induces Disruption ActinCytoskeleton ActinCytoskeleton VEGF->ActinCytoskeleton Induces Remodeling PD PD USP1 USP1 PD->USP1 Potential Activation USP1->JunctionProteins Stabilizes USP1->ActinCytoskeleton Stabilizes BarrierIntegrity BarrierIntegrity JunctionProteins->BarrierIntegrity ActinCytoskeleton->BarrierIntegrity

Proposed PD pathway for endothelial barrier stabilization.

Summary of Key Experimental Evidence

The anti-permeability effects of PD were demonstrated across multiple experimental models, from in vitro cellular assays to in vivo animal models. The table below summarizes the quantitative findings from these key experiments.

Table 1: Summary of Key Experimental Findings on this compound (PD)

Experimental Model Treatment Groups Key Outcome Measures Results Citation
In vitro HUVEC Permeability Assay Control, VEGF (30 ng/mL), VEGF + PD (5 µM) Transendothelial Electrical Resistance (TEER); FITC-dextran flux PD significantly inhibited VEGF-induced decrease in TEER and increase in FITC-dextran flux [1].
In vivo Miles Assay (Mouse) VEGF, VEGF + PD (intradermal, 5 µM) Vascular leakage (extravasated dye) PD significantly reduced VEGF-induced vascular leakage [1].
In vivo Diabetic Retinopathy Model (Mouse, STZ-induced) Control, PD Vascular leakage in the retina PD significantly reduced leakage in a diabetic retinopathy model [1].
Target Identification PD, USP1 Inhibitors (SJB2-043, ML-323) Deubiquitinating enzyme activity; Endothelial permeability PD was identified as a potential USP1 activator. USP1 inhibition itself reduced VEGF-induced permeability [1].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the core methodologies used in the study.

Table 2: Detailed Experimental Protocols from the Cited Research

| Protocol Area | Key Details | | :--- | :--- | | Cell Culture | Human Umbilical Vein Endothelial Cells (HUVECs) and Human Retinal Endothelial Cells (HRECs) were used. HUVECs were maintained in Medium 199 with 20% FBS, 3 ng/mL bFGF, and 5 U/mL heparin [1]. | | In Vitro Permeability Assay | HUVECs were seeded on 1% gelatin-coated Transwell filters (0.4 µm pore size). Confluent cells were serum-starved, pre-treated with PD (5 µM) for 30 min, then induced with VEGF (30 ng/mL) for 30 min. Permeability was quantified by measuring Transendothelial Electrical Resistance (TEER) and FITC-dextran flux [1]. | | Immunofluorescence Staining | HUVECs were fixed, permeabilized, and incubated with primary antibodies (e.g., anti-VE-cadherin). Actin filaments were stained with rhodamine phalloidin. Cells were visualized using fluorescence and confocal microscopy [1]. | | Target Identification & Mechanism | The mechanism was investigated using targeted prediction programs and deubiquitinating enzyme activity assays. The role of USP1 was confirmed using specific USP1 inhibitors (SJB2-043, ML-323) in endothelial permeability assays [1]. | | In Vivo Models |

  • Miles Assay: VEGF was injected intradermally to induce leakage; PD co-injection reduced leakage, quantified by extravasated dye.
  • Diabetic Retinopathy Model: Mice were rendered diabetic with streptozotocin (STZ); PD treatment reduced retinal vascular leakage [1]. |

    Research Implications and Future Directions

    The discovery of this compound's barrier-stabilizing properties presents several promising research avenues:

    • Novel Therapeutic Application: This represents a classic drug repositioning opportunity for a known antimalarial drug [1].
    • Targeting USP1 Pathway: The study proposes Ubiquitin Specific Peptidase 1 (USP1) as a novel target for controlling vascular permeability, opening a new path for drug development [1].
    • Potential for Treating Vascular Leakage Syndromes: PD could be investigated for conditions like diabetic retinopathy, ischemic stroke, and inflammatory diseases where vascular leakage is a key pathological feature [1] [2].

    Important Considerations and Limitations

    When interpreting these findings, keep the following context in mind:

    • The evidence is primarily from a single, pre-clinical study published in 2021. Independent validation and further investigation are needed.
    • The exact molecular mechanism of how PD interacts with USP1 requires further elucidation.
    • While PD is an FDA-approved drug for malaria, its safety and efficacy for treating vascular leakage in humans remain unproven. Its known hemolytic risk in G6PD-deficient individuals is a critical consideration for any future clinical translation [3].

    I hope this structured technical summary provides a solid foundation for your research or development work. Should you require more specific information on a particular experimental technique or biological pathway, please do not hesitate to ask.

  • References

    Comprehensive Technical Review: Pharmacokinetics and Metabolism of Primaquine Diphosphate

    Author: Smolecule Technical Support Team. Date: February 2026

    Drug Overview and Clinical Significance

    Primaquine diphosphate is an 8-aminoquinoline antimalarial that has remained clinically indispensable for over 70 years despite its well-characterized safety challenges. It holds a unique therapeutic position as the only drug approved by the US FDA for radical cure of Plasmodium vivax and Plasmodium ovale malaria through its activity against dormant hypnozoites in the liver. Additionally, primaquine displays potent gametocytocidal activity against Plasmodium falciparum, leading the WHO to recommend single low doses for malaria transmission control in elimination campaigns [1] [2].

    The clinical utility of primaquine has been consistently constrained by its dose-dependent hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, the most common human enzymopathy affecting over 400 million people worldwide [2]. This toxicity stems from the oxidative stress induced by primaquine metabolites on erythrocytes with limited NADPH-reducing capacity. Further complexity arises from the recognition that primaquine is a prodrug whose activation depends substantially on cytochrome P450 2D6 (CYP2D6) metabolism, creating the potential for treatment failures in patients with impaired CYP2D6 function [1] [3].

    A critical aspect of primaquine's pharmacology that has gained increased attention is its chiral nature. Primaquine contains an asymmetric center in its 4-amino-1-methylbutyl side chain, resulting in two enantiomers: (+)-(S)-primaquine (SPQ) and (-)-(R)-primaquine (RPQ). Despite known differences in their metabolism and toxicity profiles, primaquine continues to be administered as a racemic mixture (50:50 combination of both enantiomers) in clinical practice [4] [5]. Contemporary research has focused on characterizing the enantioselective pharmacokinetics and metabolism of primaquine to determine whether using a single enantiomer could improve its therapeutic index [6] [7].

    Enantiomer-Specific Pharmacokinetic Profiles

    Comparative Pharmacokinetics in Human Volunteers

    Recent clinical studies have systematically investigated the differential pharmacokinetic behavior of primaquine enantiomers in healthy human volunteers. In a crossover study design where subjects received individual enantiomers (22.5 mg) and racemic primaquine (45 mg), researchers observed marked differences in the exposure and elimination of the two enantiomers [4] [6].

    Table 1: Comparative Pharmacokinetic Parameters of Primaquine Enantiomers in Healthy Human Volunteers (Single-Dose Administration)

    Parameter (+)-(S)-Primaquine (SPQ) (-)-(R)-Primaquine (RPQ) Racemic Primaquine Clinical Significance
    Cmax (plasma) Higher Lower Intermediate SPQ has greater systemic availability
    AUC0-last Higher (∼2.7× RPQ) Lower Intermediate SPQ exposure significantly greater
    Tmax (h) 1.0 0.5 0.5-1.0 RPQ absorbed and metabolized more rapidly
    T1/2 (h) 1.9 0.45 ~1.0 RPQ eliminated much faster
    Vd/F Lower Higher Intermediate RPQ has greater tissue distribution
    CL/F Lower Higher Intermediate RPQ more rapidly cleared
    Major Metabolites PQ-N-carbamoyl glucuronide Carboxyprimaquine (cPQ) Both metabolites present Distinct metabolic pathways

    The shorter half-life and higher clearance observed for RPQ correlate with its more efficient conversion to carboxyprimaquine (cPQ) via monoamine oxidase-A (MAO-A) mediated metabolism. Conversely, the prolonged exposure to SPQ appears related to its preference for alternative metabolic pathways, particularly direct conjugation [6]. These differences were consistent across dose levels (15 mg and 30 mg enantiomer doses) and did not demonstrate dose-dependent kinetics in the range studied.

    Tissue Distribution in Mouse Models

    Although human tissue distribution data are ethically challenging to obtain, studies in male Albino ND4 Swiss mice have revealed striking enantioselective differences in tissue distribution patterns that may have clinical relevance [7].

    Table 2: Tissue Distribution of Primaquine Enantiomers in Mouse Models (45 mg/kg Oral Dose)

    Tissue SPQ:R PQ Concentration Ratio Key Observations Potential Therapeutic Implications
    Liver 3:1 SPQ achieved 100× plasma Cmax vs. 40× for RPQ High liver exposure correlates with anti-hypnozoite activity
    Lungs 49:1 Extremely high SPQ accumulation Potential for lung-specific toxicities or applications
    Kidneys 6:1 Moderate SPQ preference Possible renal elimination pathway differences
    Spleen 2:1 Modest enantioselectivity Relevance to hemolytic toxicity unclear
    Brain Not quantified Both enantiomers detected CNS penetration potential for both enantiomers
    Plasma 1:1.67 (RPQ higher) RPQ higher in plasma but lower in tissues RPQ may have greater extravascular distribution

    The marked enrichment of SPQ in tissues, particularly the liver and lungs, suggests this enantiomer may contribute disproportionately to both therapeutic effects and tissue-specific toxicities. The liver concentrations of both enantiomers substantially exceeded plasma levels, consistent with primaquine's efficacy against liver-stage parasites [7].

    Metabolic Pathways of Primaquine

    Comprehensive Metabolic Fate

    Primaquine undergoes extensive and complex metabolism in humans, with recent studies identifying over 34 metabolites in plasma and urine samples from healthy volunteers [2]. The metabolic pathways can be categorized into three principal routes that demonstrate significant enantioselectivity:

    • Pathway 1 (Direct Conjugation): Involves direct phase II metabolism of the parent drug through glucuronidation, carbamoylation, or acetylation. The PQ-N-carbamoyl glucuronide metabolite is formed exclusively from SPQ, representing a major enantioselective pathway [4] [6].

    • Pathway 2 (Cytochrome P450 Oxidation): Primarily mediated by CYP2D6, this pathway generates hydroxylated metabolites at various positions on the quinoline ring (mono-, di-, or tri-hydroxylations). These hydroxylated metabolites may undergo further glucuronide conjugation. The unstable intermediate 5-hydroxyprimaquine rapidly converts to primaquine-5,6-orthoquinone (POQ), considered a potentially active metabolite [8] [2].

    • Pathway 3 (MAO-A Mediated Deamination): This major pathway involves oxidative deamination of the terminal amine by monoamine oxidase A (MAO-A), forming carboxyprimaquine (cPQ) as the primary plasma metabolite. This pathway strongly favors RPQ metabolism, with studies showing significantly higher cPQ formation from RPQ compared to SPQ [4] [6].

    The following diagram illustrates the relationship between the metabolic pathways and the resulting metabolites for each enantiomer:

    G RacemicPQ Racemic Primaquine (SPQ + RPQ) SPQ (+)-(S)-PQ (SPQ) RacemicPQ->SPQ RPQ (-)-(R)-PQ (RPQ) RacemicPQ->RPQ CYP2D6 CYP2D6 SPQ->CYP2D6 Preferred UGT UGT Enzymes SPQ->UGT Exclusive RPQ->CYP2D6 Minor MAOA MAO-A RPQ->MAOA Strongly Preferred POQ PQ-5,6-orthoquinone (POQ) CYP2D6->POQ Hydroxylated Hydroxylated Metabolites CYP2D6->Hydroxylated CPQ Carboxyprimaquine (cPQ) MAOA->CPQ PQNCG PQ-N-carbamoyl glucuronide UGT->PQNCG Hydroxylated->POQ Spontaneous

    This comprehensive metabolic scheme illustrates the enantioselective preferences observed in human studies, where SPQ predominantly undergoes direct conjugation to form PQ-N-carbamoyl glucuronide, while RPQ is preferentially metabolized via MAO-A to form carboxyprimaquine. Both enantiomers can undergo CYP2D6-mediated oxidation, though this pathway may favor SPQ [4] [6] [2].

    Pharmacogenomic Considerations

    The metabolism and efficacy of primaquine are significantly influenced by genetic polymorphisms, particularly in the CYP2D6 gene. Clinical evidence demonstrates that:

    • CYP2D6 intermediate metabolizers (common in Asian populations, with CYP2D610/10 genotype frequency of 32.94% in Thais) exhibit reduced formation of the active oxidative metabolite POQ, with approximately 2.8-fold lower urinary excretion compared to normal metabolizers [8].

    • In Venezuelan malaria patients, approximately 25% possessed intermediate or poor metabolizer phenotypes, and these patients experienced higher rates of P. vivax recurrence (20.5% recurrence rate), suggesting treatment failures due to inadequate activation of primaquine [3].

    • The CYP2D6*4 allele (null function) was particularly associated with therapeutic failure, with patients having this polymorphism showing significantly higher relapse rates despite standard primaquine dosing [3].

    Analytical Methodologies for Quantification

    UHPLC-MS/MS Protocols for Primaquine and Metabolites

    Modern analytical methods for quantifying primaquine and its metabolites primarily utilize ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The following protocol represents a validated approach for simultaneous quantification of primaquine enantiomers and key metabolites [6] [2]:

    • Chromatographic System: Waters Acquity UPLC system or equivalent UHPLC capable of gradient elution
    • Detection: Xevo G2-S QToF mass spectrometer with electrospray ionization (ESI) in positive mode
    • Column: Acquity UPLC HSS T3 (1.8 μm, 2.1 × 100 mm) or BEH C18 (1.7 μm, 2.1 × 100 mm)
    • Column Temperature: 35°C
    • Mobile Phase:
      • Solvent A: Acetonitrile with 0.05% formic acid (v/v)
      • Solvent B: Water with 0.05% formic acid
    • Gradient Program:
      • Initial: 5% A (0 min)
      • Linear gradient to 45% A (0-9 min)
      • Ramp to 100% A (9-10 min)
      • Equilibration: 2 min wash with 100% B + 3 min re-equilibration
    • Flow Rate: 0.4 mL/min
    • Injection Volume: 5-10 μL
    • Total Run Time: 17 minutes per sample
    Sample Preparation Techniques

    Plasma Sample Preparation:

    • Thaw 500 μL plasma aliquots on ice
    • Precipitate proteins with 1 mL chilled methanol
    • Vortex and store overnight at -80°C
    • Ultricate in water bath for 10 minutes
    • Centrifuge at 14,000 rpm for 10 minutes
    • Transfer supernatant and evaporate to dryness
    • Reconstitute in 200 μL chilled methanol [2]

    Urine Sample Preparation:

    • Freeze-dry 10 mL urine aliquots
    • Reconstitute in 1 mL chilled HPLC-grade methanol
    • Ultricate, vortex, and centrifuge at 14,000 rpm for 10 minutes
    • Analyze clear supernatant [2]
    Mass Spectrometric Parameters
    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Capillary Voltage: 0.3-3.0 kV (compound-dependent optimization)
    • Source Temperature: 80°C
    • Desolvation Temperature: 400°C
    • Cone Gas Flow: 50 L/h
    • Desolvation Gas Flow: 800 L/h
    • Mass Range: 50-1000 m/z
    • Calibration: Sodium formate solution (2 μg/μL in methanol) [6] [2]
    Metabolite Identification Strategies

    Modern metabolite identification employs high-resolution mass spectrometry with:

    • Accurate mass measurements (<5 ppm tolerance)
    • MS/MS fragmentation patterns
    • Stable isotope labeling (13C-primaquine) to identify drug-derived metabolites
    • MetaboLynx software or equivalent for metabolite detection and identification [2] [7]

    Clinical Implications and Special Populations

    Pharmacogenomics and Dosing Considerations

    The intersection of pharmacogenomics and primaquine therapy has significant clinical implications:

    Table 3: CYP2D6 Phenotype-Based Recommendations for Primaquine Therapy

    CYP2D6 Phenotype Activity Score Expected Metabolic Capacity Clinical Implications Dosing Considerations
    Normal Metabolizer 2 Extensive formation of active metabolites Standard efficacy expected FDA/WHO standard dosing (0.25-0.5 mg/kg/day × 14 days)
    Intermediate Metabolizer 1 Reduced active metabolite formation Higher risk of relapse Consider higher total dose (7.0 mg/kg over 14 days)
    Poor Metabolizer 0 Minimal active metabolite formation High risk of treatment failure Alternative regimens recommended
    Ultrarapid Metabolizer >2 Enhanced metabolite formation Potential for increased toxicity Monitor for adverse effects

    Recent evidence from Venezuela suggests that increasing the total primaquine dose to 7.0 mg/kg (0.5 mg/kg/day for 14 days) may improve radical cure rates in intermediate and poor metabolizers, though this requires further validation in larger trials [3].

    Use in Special Populations

    Lactating Women:

    • Primaquine and carboxyprimaquine transfer minimally into breast milk
    • Infant drug exposures are <1% of maternal exposure for primaquine and carboxyprimaquine
    • Even with G6PD-deficient infants, standard maternal dosing unlikely causes significant hemolysis
    • Current restrictions on primaquine use during breastfeeding may be overly conservative [9]

    G6PD-Deficient Individuals:

    • Standard daily dosing (0.25-0.5 mg/kg/day × 14 days) presents high hemolysis risk
    • Weekly dosing (0.75 mg/kg once weekly × 8 weeks) recommended with close monitoring
    • Single low dose (0.25 mg/kg) for gametocytocidal activity presents minimal risk
    • Enantiomer-specific toxicity profiles may offer safer alternatives [1]

    Conclusion and Research Directions

    The pharmacokinetics and metabolism of this compound demonstrate complex enantioselective processes that significantly impact its therapeutic efficacy and safety profile. The differential metabolism of SPQ and RPQ through distinct pathways explains their varying exposure patterns and supports further investigation of enantiomer-specific dosing strategies.

    Key research priorities include:

    • Prospective clinical trials comparing racemic primaquine with individual enantiomers for efficacy and safety
    • Comprehensive pharmacogenetic guidance for personalized primaquine dosing based on CYP2D6 and G6PD status
    • Formulation development for enantiomerically pure primaquine products
    • Further mechanistic studies to identify the precise metabolites responsible for hypnozoitocidal activity versus hemolytic toxicity

    References

    Comprehensive Technical Analysis: Primaquine Diphosphate Structure-Activity Relationship

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction to Primaquine Diphosphate and SAR Significance

    This compound is an 8-aminoquinoline compound that has been used as an antimalarial agent since the 1950s, but recent research has revealed unexpected therapeutic potential beyond its original indication. Understanding the structure-activity relationship (SAR) of this compound is crucial for both optimizing its antimalarial efficacy and exploring its repurposing for other medical applications. SAR studies systematically correlate specific structural features of a drug molecule with its biological activities and physicochemical properties, providing essential insights for rational drug design and optimization. For primaquine, SAR analysis is particularly complex due to its requirement for metabolic activation and the multifaceted nature of its biological effects, which include not only antimalarial action but also newly discovered effects on vascular leakage and cancer cell apoptosis.

    The core chemical structure of primaquine consists of a quinoline ring system with an amino pentane side chain at the 8-position. This review synthesizes recent scientific findings to provide a comprehensive technical guide to primaquine's SAR, focusing on the critical structural elements that govern its diverse biological activities, its metabolic transformation pathways, and the molecular mechanisms through which it exerts its effects. Additionally, we present detailed experimental protocols and quantitative data to facilitate further research and development efforts centered on this versatile chemical scaffold.

    Core Chemical Structure and Key Modifications

    Fundamental Structural Framework
    • Quinoline ring system: The 6-methoxyquinoline core provides the basic scaffold essential for biological activity. The methoxy group at the 6-position appears critical for maintaining antimalarial efficacy.

    • Amino pentane side chain: The 8-aminopentane chain attached to the quinoline ring enables necessary molecular interactions. The primary amine at the terminal position serves as a site for metabolic transformations and molecular recognition.

    • Chiral center: The presence of a stereogenic center at carbon 2' of the pentane side chain creates two enantiomers with potentially distinct pharmacological profiles, necessitating stereospecific SAR analysis.

    Critical Substituents and Their Functions

    Table: Key Structural Elements and Their SAR Contributions

    Structural Element Position Function in SAR Impact on Activity
    Methoxy group 6-position on quinoline Electron donation and metabolic stability Essential for antimalarial activity; demethylated metabolites retain activity
    Primary amine Terminal of side chain Site for oxidative deamination and cyclization Conversion to carboxyprimaquine reduces activity; necessary for metabolic activation
    Quinoline nitrogen 1-position on quinoline Hydrogen bond acceptance and basicity Important for membrane permeability and intracellular accumulation
    Aromatic ring system Core structure Planar hydrophobic domain Facilitates intercalation and π-π interactions with biological targets

    Established SAR Against Malaria Parasites

    Metabolic Activation and Metabolic SAR

    The antimalarial activity of primaquine is known to depend heavily on cytochrome P450 metabolism, particularly via the CYP2D6 isoform. Recent research has demonstrated that hydroxylated metabolites, especially 5-hydroxyprimaquine (5-HPQ) and 5,6-dihydroxyprimaquine (5,6-DPQ), are primarily responsible for the drug's efficacy against both liver stages and gametocytes of Plasmodium parasites [1]. These metabolites undergo redox cycling, generating reactive oxygen species that contribute to parasite killing. The quinoneimine metabolites formed from oxidation of the hydroxylated compounds appear to be particularly important intermediates in the mechanism of action.

    The demethoxylated metabolite 5,6-DPQ has shown the highest potency against gametocytes, with activity significantly enhanced (approximately 1000-fold) in the presence of cytochrome P450 NADPH:oxidoreductase (CPR) [1]. This enhancement occurs through direct reduction of quinoneimine metabolites by CPR with concomitant excessive generation of hydrogen peroxide (H₂O₂), leading to oxidative stress and parasite death. This two-step biochemical relay mechanism explains both the stage-specificity of primaquine and its ability to kill gametocytes at very low doses.

    Enantiomer-Specific SAR

    Table: Enantiomeric Differences in Primaquine Pharmacology

    Parameter (+)-Primaquine (-)-Primaquine Clinical Implications
    Antimalarial efficacy Higher curative efficacy in some models Lower efficacy in relapse prevention Enantiomer-specific dosing may optimize therapeutic outcomes
    Hemolytic toxicity Potentially greater hemotoxicity Less hemolytic potential Safety profile depends on enantiomeric composition
    Metabolic preferences Preferentially forms 2- and 5-hydroxy metabolites Preferentially forms 3- and 4-hydroxy metabolites Different metabolite profiles may lead to distinct efficacy and safety
    Systemic exposure Higher plasma concentrations after racemic administration Lower plasma concentrations Potential for enantiomer-specific pharmacokinetics
    Major metabolic pathway Hydroxylation of quinoline ring Oxidative deamination to carboxyprimaquine Differential metabolism may affect activity and toxicity

    Recent enantiospecific analyses have revealed that the two primaquine enantiomers exhibit distinct pharmacological properties and metabolic fates [2]. After administration of racemic primaquine, human subjects show higher systemic exposure to (+)-primaquine compared to (-)-primaquine. More importantly, the enantiomers undergo different metabolic pathways: (+)-primaquine is preferentially metabolized through CYP2D6-mediated hydroxylation to form 2- and 5-hydroxyprimaquine, while (-)-primaquine primarily undergoes monoamine oxidase-mediated deamination to form carboxyprimaquine [2]. This metabolic divergence likely explains the observed differences in their antimalarial efficacy and toxicity profiles.

    Newly Discovered Mechanisms and SAR Insights

    Vascular Leakage Blockade SAR

    Recent drug repositioning efforts have revealed that This compound functions as a potential blocker of vascular leakage by maintaining endothelial barrier integrity [3]. Through systematic SAR investigation, researchers have determined that this activity operates through stabilization of the cortactin actin rings in endothelial cells and inhibition of VEGF-induced actin stress fiber formation. Primaquine was shown to significantly reduce vascular leakage in both the Miles assay and a mouse model of streptozotocin-induced diabetic retinopathy, suggesting potential application for conditions characterized by excessive vascular permeability.

    The molecular mechanism for this newly discovered activity appears to involve ubiquitin-specific protease 1 (USP1) as a potential target [3]. Inhibition of USP1 demonstrated a conserved barrier function by inhibiting VEGF-induced leakage in endothelial permeability assays. This represents a previously unrecognized structure-activity relationship for primaquine, distinct from its antimalarial properties, and suggests that specific structural modifications might enhance this activity while reducing antimalarial or toxic effects.

    Anticancer Activity SAR

    In addition to its effects on vascular function, primaquine has demonstrated anti-leukemic activity against acute promyelocytic leukemia (APL) cells, including those resistant to all-trans retinoic acid (ATRA) [4]. This activity is mediated through induction of apoptosis via inhibition of the NF-κB signaling pathway. The SAR analysis suggests that the planar quinoline system combined with the basic side chain creates a molecular structure capable of interfering with key signaling pathways in cancer cells.

    The antileukemic effect was demonstrated in both ATRA-sensitive and ATRA-resistant APL cell lines, with significant inhibition of primary colony formation from untreated or relapsed APL patients [4]. In vivo studies showed that primaquine significantly inhibited NB4-LR2 xenograft tumor growth, supporting its potential repurposing for oncology applications. This newly discovered activity expands the SAR profile of primaquine and suggests additional structural modifications that might enhance its anticancer properties.

    Quantitative Pharmacological Data

    Table: Quantitative Activity Profile of Primaquine and Metabolites

    Compound Anti-gametocyte IC₅₀ (μM) Liver Stage IC₅₀ (μM) CPR Enhancement CYP2D6 Dependence
    Primaquine (PQ) >10 (without metabolism) 0.40 (extensive metabolizer) 5.87 (poor metabolizer) Minimal Complete
    5-Hydroxy-PQ ~5 (without CPR) <0.1 (with CPR) 0.25-0.45 ~50-fold None
    5,6-Dihydroxy-PQ ~2 (without CPR) <0.01 (with CPR) 0.30-0.50 ~1000-fold None
    Carboxy-PQ Inactive Inactive None Not applicable

    Analytical Methods for SAR Studies

    Bioanalytical Techniques for Metabolite Quantification

    Advanced liquid chromatography-tandem mass spectrometric (LC-MS/MS) methods have been developed for the simultaneous determination of primaquine and its metabolites in biological matrices [5] [6] [2]. These methods typically utilize electrospray ionization in positive ion mode and provide sensitive detection at nanogram-per-milliliter levels. For enantioselective SAR studies, chiral stationary phases such as Chiralcel OD-3R columns enable separation of primaquine enantiomers, which is crucial given their distinct pharmacological profiles [2].

    Sample preparation generally involves protein precipitation with acetonitrile followed by solid-phase extraction to remove phospholipids and other matrix components [2]. The validated analytical methods show linearity in the range of 0.571-260 ng/mL for primaquine enantiomers and 2.44-2,500 ng/mL for carboxyprimaquine enantiomers, with intra- and inter-day precision <10% [2]. These analytical techniques provide the necessary tools for detailed SAR studies by enabling precise quantification of parent drug and metabolites in experimental systems.

    Experimental Protocols for Key SAR Determinations

    In Vitro Vascular Permeability Assay

    Objective: To evaluate the effect of this compound on endothelial barrier function [3].

    • Cell culture: Human umbilical vein endothelial cells are seeded at a density of 6.0 × 10⁴ cells/well on the luminal side of filters (0.4 μm pore size) coated with 1% gelatin in 12-well plates. Cells are grown in EC basal medium containing EGM-2 kit and 10% fetal bovine serum at 37°C in humidified 5% CO₂ until confluent.

    • Treatment protocol: Cells are starved in serum-free medium for 2 hours and treated with this compound (5 μM) for 30 minutes before induction with VEGF (30 ng/mL) for 30 minutes.

    • Measurement: Transendothelial electrical resistance is measured using a chop-stick electrode with a volt/ohm meter. The TEER of cell-free gelatin-coated filters is subtracted from measured values and expressed as Ω × cm².

    • Alternative method: Paracellular vascular permeability is confirmed using fluorescein isothiocyanate-dextran. FITC-dextran is added to the upper compartment, and the absorbance of the lower chamber solution is measured at 492 nm excitation and 520 nm emission.

    Anti-Gametocyte Activity Assay

    Objective: To determine the gametocytocidal activity of primaquine and its metabolites [1].

    • Parasite culture: A P. falciparum 3D7A transgenic strain expressing luciferase specifically in gametocyte stages is used.

    • Metabolic activation: Test compounds are incubated with human liver microsomes, CYP2D6-expressing baculosomes, or human recombinant CPR to mimic bioactivation.

    • Viability assessment: Treated gametocytes are assessed using the gametocyte luciferase assay, which measures ATP-dependent luminescence as a surrogate for parasite viability.

    • Data analysis: Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression analysis.

    Molecular Target Engagement Assay

    Objective: To evaluate the interaction between primaquine and its potential target USP1 [3].

    • Enzyme activity assay: Deubiquitinating enzyme activity assays are performed using recombinant USP1 enzyme.

    • Inhibition studies: this compound is incubated with USP1 and fluorogenic ubiquitin substrates to measure inhibition kinetics.

    • Cellular validation: USP1 inhibition is confirmed in endothelial cells using Western blot analysis of ubiquitinated substrates.

    Metabolic Pathways and Signaling Mechanisms

    primaquine_metabolism PQ Primaquine (PQ) CYP2D6 CYP2D6 Metabolism PQ->CYP2D6 Hepatic MAO MAO Metabolism PQ->MAO Hepatic USP1 USP1 Inhibition PQ->USP1 Direct Interaction? NFkB NF-κB Inhibition PQ->NFkB In APL Cells OH_PQm OH-PQm (5-HPQ, 5,6-DPQ) CYP2D6->OH_PQm Carboxy_PQ Carboxy-PQ MAO->Carboxy_PQ Quinoneimine Quinoneimine Metabolites OH_PQm->Quinoneimine Oxidation CPR CPR Reduction Quinoneimine->CPR Substrate for CPR->Quinoneimine Reduction H2O2 H₂O₂ Production CPR->H2O2 Generates Parasite_Death Parasite Death H2O2->Parasite_Death Endothelial_Stabilization Endothelial Stabilization USP1->Endothelial_Stabilization Apoptosis Apoptosis (Leukemia Cells) NFkB->Apoptosis

    Visualization of Primaquine's Multimodal Mechanisms: This flow diagram illustrates the complex metabolic pathways and signaling mechanisms that contribute to primaquine's diverse biological activities, highlighting the relationship between its chemical structure and multiple pharmacological effects.

    Conclusion and Future Directions

    The structure-activity relationship of this compound reveals a complex interplay between its chemical structure, metabolic activation, and diverse biological activities. The 8-aminoquinoline scaffold provides a versatile platform for multipharmacology, with specific structural elements governing antimalarial, vascular-stabilizing, and anticancer effects. Recent discoveries of its non-antimalarial activities, particularly in blocking vascular leakage and inducing apoptosis in leukemia cells, highlight the potential for repurposing and optimizing this classic drug.

    Future SAR studies should focus on structural modifications that selectively enhance the newly discovered activities while minimizing metabolic activation pathways associated with hemolytic toxicity. The development of enantiomerically pure formulations based on the distinct pharmacological profiles of the two primaquine enantiomers represents another promising direction. Additionally, hybrid molecules incorporating the essential structural elements of primaquine with other pharmacophores may yield novel agents with improved therapeutic indices for various applications beyond antimalarial therapy.

    References and Key Resources

    • [3] PMC8211987: this compound Blocks Vascular Leakage via USP1 (2021)
    • [4] PubMed 32125014: Primaquine Phosphate Induces Apoptosis in APL Cells (2020)
    • [5] PMC8304466: Analytical Method for Primaquine and Metabolites (2021)
    • [1] Nature Communications: Two-step Biochemical Relay Mechanism (2019)
    • [2] PMC9166498: Enantiospecific Quantification Method (2022)

    References

    primaquine diphosphate reactive oxygen species apoptosis

    Author: Smolecule Technical Support Team. Date: February 2026

    Metabolic Activation and ROS-Induced Apoptosis

    The core mechanism of primaquine-induced apoptosis is a two-step biochemical relay that results in massive hydrogen peroxide (H₂O₂) production [1]. The process is summarized in the following diagram:

    G PQ Primaquine (PQ) CYP2D6 Hepatic CYP2D6 PQ->CYP2D6 Step 1: Metabolism OH_PQm Hydroxylated Metabolites (e.g., 5,6-DPQ) PQQI Quinoneimine (PQQI) OH_PQm->PQQI Spontaneous Oxidation H2O2 Excessive H₂O₂ PQQI->H2O2  By-product CPR Cytochrome P450 NADPH:Oxidoreductase (CPR) PQQI->CPR Step 2: Reduction Apoptosis Mitochondrial Apoptosis H2O2->Apoptosis CYP2D6->OH_PQm CPR->OH_PQm Substrate Cycling

    Primaquine metabolic activation and ROS-mediated apoptosis pathway. PQ is metabolized into hydroxylated metabolites (OH-PQm) that spontaneously oxidize into quinoneimines (PQQI), which are then reduced back by CPR in a cyclic process that generates H₂O₂, leading to apoptosis.

    The resulting oxidative stress primarily triggers the mitochondrial apoptosis pathway (intrinsic pathway). Excess ROS causes oxidative damage to cellular components and promotes pro-apoptotic signaling [2] [3] [4]. Key events in this process are illustrated below:

    G ROS Excessive ROS MitoDamage Mitochondrial Damage ROS->MitoDamage Bax Bax Upregulation ROS->Bax CytoC Cytochrome c Release MitoDamage->CytoC Bax->MitoDamage Potentiates Caspase3 Caspase-3 Activation CytoC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

    ROS-mediated mitochondrial apoptosis pathway. Excessive ROS causes direct mitochondrial damage and upregulates pro-apoptotic protein Bax, leading to cytochrome c release, caspase-3 activation, and apoptosis.

    Experimental Evidence and Quantitative Data

    Research across various models confirms that primaquine and its metabolites induce cell death through the ROS-mediated intrinsic apoptosis pathway.

    Table 1: Key Proteins in Primaquine-Induced Apoptosis
    Protein Role/Change Experimental System Citation
    Caspase-3 Activated/cleaved; executioner caspase Rat liver/kidney mitochondria; in vivo rat model [4]
    Bax Gene expression upregulated; pro-apoptotic Rat liver/kidney tissues; in vivo rat model [4]
    Drp-1 Upregulated; mediates mitochondrial fission Rat heart tissue; in vivo rat model [4]
    Cytochrome c Released from mitochondria Implied in intrinsic apoptosis pathway [2] [3]
    Table 2: Primaquine's Stage-Dependent Antimalarial Activity

    This stage-specific activity is due to differential expression of the required metabolic enzymes (CYP2D6 and CPR) in the host's liver and bone marrow, where these parasite stages reside [1].

    Parasite Stage PQ Activity Key Metabolite Crucial Enzyme
    Liver Stages Active; IC₅₀ ~0.40 μM (in CYP2D6 extensive metabolizers) Hydroxylated-PQm (OH-PQm) Host CYP2D6
    Gametocytes Highly active; potency enhanced ~1000-fold Quinoneimines (e.g., 6OHPQQI) Host CPR in liver/bone marrow

    Methodologies for Studying the Mechanism

    Key experimental approaches used to delineate this pathway include:

    • Coupled In Vitro Metabolism-Bioassay: This two-part assay is crucial for demonstrating the need for metabolic activation.
      • Metabolic Incubation: Primaquine or its metabolites are first incubated with a metabolic system like Human Liver Microsomes (HLM) or recombinant enzymes (CYP2D6, CPR) and NADPH [1].
      • Bioassay: The metabolized mixture is then added to the target (e.g., P. falciparum gametocytes). Viability is measured using assays like the Gametocyte Luciferase (GC-LUC) assay [1].
    • In Vivo Toxicopathological Studies: These assess tissue damage and mitochondrial toxicity in whole organisms.
      • Model: Male Wistar rats are administered various doses of primaquine (e.g., 0-250 mg/kg) for 3 days [4].
      • Endpoint Analysis: Tissues (liver, kidney, heart) are collected for:
        • Histopathology: H&E staining to score degeneration (e.g., proximal tubular degeneration, ventricular cardiomyopathy) [4].
        • Molecular Analysis: qRT-PCR to measure apoptosis-related gene expression (e.g., Bax) and immunohistochemistry/immunoelectron microscopy to localize and quantify proteins like caspase-3 and Drp-1 in tissues and isolated mitochondria [4].
    • Cellular Models for Cancer Research:
      • Cell Viability: Using MTS assay on cancer cell lines (e.g., MDA-MB-231 TNBC cells) to establish an IC₅₀ (e.g., 81.2 μM) [5].
      • Mechanistic Probes: Immunofluorescence to visualize disruption of endosomal trafficking (EEA1 protein) and inhibition of nuclear EGFR translocation; Western Blot to analyze protein levels and interactions (e.g., nEGFR, pEGFR, Stat3, c-Myc) [5].

    Implications for Research and Development

    Understanding this mechanism opens several research and development avenues:

    • Antimalarial Drug Development: The "biochemical relay" model explains why low primaquine doses are effective against gametocytes and provides a rationale for designing new 8-aminoquinolines with improved efficacy and reduced toxicity by optimizing this metabolic activation pathway [1].
    • Drug Repurposing in Oncology: Primaquine's ability to damage early endosomes, inhibit nuclear translocation of oncogenic proteins like EGFR, and induce apoptosis in triple-negative breast cancer cells suggests potential for repurposing. Its effect is linked to downregulation of nEGFR/Stat3/c-Myc signaling [5].
    • Toxicity Prediction and Management: Research confirms that high-dose primaquine can induce hepatotoxicity, nephrotoxicity, and cardiotoxicity in mammalian hosts via the same mitochondrial apoptosis pathway it exploits in parasites [4]. This underscores the need for careful dosing and genotyping, particularly for G6PD-deficient patients, and highlights mitochondrial proteins as biomarkers for toxicity monitoring.

    References

    primaquine diphosphate ER stress signaling pathways

    Author: Smolecule Technical Support Team. Date: February 2026

    Mechanism of Action: From Primaquine to Apoptosis

    The proposed signaling pathway through which primaquine diphosphate induces ER stress and apoptosis can be summarized as follows. This pathway is based on findings that primaquine's effect is mediated by ROS and ER stress, leading to caspase-dependent apoptosis, with specific details on the upstream UPR sensors being an area of ongoing research [1].

    G PQ This compound ROS Reactive Oxygen Species (ROS) PQ->ROS Induces ER_Stress ER Stress Activation ROS->ER_Stress Triggers UPR Unfolded Protein Response (UPR) ER_Stress->UPR Initiates Caspase4 Caspase-4 Activation ER_Stress->Caspase4 Directly Activates Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Can Promote Caspase4->Apoptosis Executes

    Detailed Experimental Evidence & Protocols

    The anti-cancer potential of this compound is supported by multi-level experimental data, from cell cultures to a preliminary human trial.

    • In Vitro Cell Viability and Specificity: Research shows that this compound significantly reduces cell viability in HHV-8-infected PEL cell lines (BC-3, BCP-1) while showing minimal effect on uninfected B-cell lymphoma cells (DG-75) and normal human skin cells [1]. This indicates a selective cytotoxicity toward the virus-associated malignant cells.
    • In Vivo Mouse Model: In a nonobese diabetic (NOD)/SCID mouse model engrafted with PEL cells, treatment with primaquine resulted in a reduction in tumor growth and an improvement in survival, providing crucial pre-clinical evidence for its efficacy [1].
    • Proof-of-Concept Human Trial: An exploratory clinical study involving four patients with severe Kaposi's sarcoma (another HHV-8-associated cancer) reported that primaquine treatment had a positive efficacy on sarcoma-related lesions and lymphedema, suggesting potential for human therapeutic use [1].

    For researchers looking to replicate or build upon these findings, the core methodologies are outlined below.

    Experiment Protocol Summary
    Cell Viability (CC₅₀) Cells (10⁴/well) treated with PQ for 48h. Viability assessed using luminescent CellTiter-Glo 2.0 assay. CC₅₀ calculated with GraphPad Prism [1].
    Caspase Activity Cells (10⁴/well) treated with PQ for 24h. Caspase-3/7, -8, -9 activity measured using luminescent Caspase-Glo assays. Caspase-4 activity assessed with a fluorometric assay kit [1].
    Pathway Inhibition To confirm mechanism, cells pre-treated for 1h with specific inhibitors (e.g., antioxidant N-Acetylcysteine (NAC) for ROS), followed by co-treatment with PQ and viability/caspase measurement [1].

    Discussion and Research Implications

    The discovery that this compound can selectively target HHV-8-infected cells via ER stress opens several promising research avenues.

    • Therapeutic Potential: Primaquine represents a targeted therapeutic strategy for treating HHV-8-associated orphan malignancies (PEL, KS, MCD) which currently have limited and often toxic treatment options [1].
    • Synergistic Combinations: Given that cancer cells with pre-existing high ER stress levels (e.g., due to mTORC1 hyperactivation) are vulnerable to further ER stress induction, combining primaquine with other agents like chloroquine could be a potent strategy to trigger selective cancer cell death [2].
    • Broader Applicability: While the current evidence is strong for HHV-8-associated cancers, the mechanism suggests potential for primaquine or its analogs in other cancers where ER stress induction could be leveraged, warranting further investigation [3].

    The evidence positions this compound as a promising candidate for repurposing in oncology, with a defined mechanism of action centered on disrupting proteostasis and inducing terminal ER stress in susceptible cancer cells.

    References

    primaquine diphosphate thermal decomposition kinetics

    Author: Smolecule Technical Support Team. Date: February 2026

    Experimental Data on Thermal Behavior

    The table below summarizes key findings on the thermal decomposition of primaquine from the available research.

    Aspect Key Finding Experimental Conditions Citation
    Decomposition Kinetics Follows zero-order kinetics under both isothermal and non-isothermal conditions. Atmosphere: Nitrogen & Air; Method: Isothermal and non-isothermal (dynamic) thermogravimetry. [1]
    Activation Energy (Ea) Similar in a nitrogen atmosphere for both isothermal and non-isothermal methods. Decreased in an air atmosphere. Specific energy values were not provided in the abstract. [1]
    Relative Thermal Lability Quinocide (a toxic positional isomer and common contaminant) is less thermally stable than primaquine itself. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS). [2]

    Detailed Experimental Protocols

    For researchers looking to conduct related stability studies, here are detailed methodologies from the literature.

    Thermal Decomposition Kinetics Assay

    This method is used to determine the order of reaction and activation energy.

    • Procedure: Thermogravimetric analysis (TGA) is performed under both isothermal (constant temperature) and non-isothermal (ramping temperature) conditions.
    • Atmospheres: Experiments should be conducted in both inert (e.g., nitrogen) and oxidative (e.g., air) atmospheres to study the influence of oxygen.
    • Data Analysis: The mass loss data is analyzed to determine the reaction model. The research indicates that primaquine diphosphate decomposition under these conditions follows a zero-order kinetic model, meaning the decomposition rate is constant and independent of the concentration of the drug [1].
    Stability-Indicating HPLC Method

    This method is crucial for quantifying the parent drug and tracking the formation of degradation products under stress conditions.

    • Chromatography:
      • Technique: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC).
      • Column: Hypersil GOLD aQ C18 column (100 x 2.1 mm, 1.9 µm) or equivalent C18 column [3] [4].
      • Mobile Phase: Various compositions can be used. Examples include:
        • An isocratic mixture of methanol, water, and acetonitrile (with 0.1% formic acid) [3].
        • A gradient method using ammonium formate buffer and acetonitrile/methanol [4].
      • Detection: Tandem Mass Spectrometry (MS/MS) is preferred for high sensitivity and specificity [3] [4].
    • Sample Preparation: Plasma or purified samples are often treated with cold acetonitrile for protein precipitation before injection [3].
    Analysis of Contaminants via GC-MS

    This technique is specifically useful for separating and identifying volatile impurities and decomposition products.

    • Technique: Gas Chromatography-Mass Spectrometry with supersonic molecular beams (GC-SMB-MS).
    • Advantage: This method minimizes thermal degradation during analysis, allowing for accurate quantification of thermally labile contaminants like quinocide in primaquine samples [2].
    • Application: It is a valid procedure for determining the qualitative and quantitative presence of quinocide in both unprocessed this compound and final tablet formulations [2].

    Stability Pathways & Workflow

    The following diagram integrates thermal stability into the broader context of primaquine's stability and analysis, highlighting key concerns like the formation of the toxic contaminant quinocide.

    Start This compound Sample Stress Stress Conditions (Heat, Oxygen) Start->Stress Decomp Thermal Decomposition Stress->Decomp Analysis Analytical Quantification Decomp->Analysis Impurity Toxic Impurity: Quinocide Analysis->Impurity GC-MS Detection Result Stability Assessment & Kinetic Data Analysis->Result HPLC/UHPLC-MS/MS

    This workflow illustrates the process from applying thermal stress to the final kinetic assessment, emphasizing the critical step of monitoring for quinocide.

    Key Insights for Drug Development Professionals

    • Atmosphere is Critical: The kinetics and activation energy of decomposition are different in inert versus air atmospheres. This must be considered during excipient compatibility studies and formulation design to improve shelf-life [1].
    • Monitor for Quinocide: The presence of the more thermally labile and toxic isomer quinocide is a major quality concern. Analytical methods must be capable of separating and quantifying it, for which GC-SMB-MS is highly effective [2].
    • Link to Oxidative Metabolism: While thermal decomposition is a chemical process, the instability of primaquine underlines its oxidative potential. This is directly relevant to its hemolytic toxicity, which is linked to oxidative metabolites causing stress in red blood cells [5] [6].

    References

    UPLC-DAD analysis primaquine diphosphate

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction

    Malaria remains one of the world's most important parasitic infections, with Plasmodium vivax representing the most geographically widespread species. The World Health Organization recommends a combination of chloroquine and primaquine as first-line treatment for P. vivax malaria, targeting both the blood stage infection and the dormant liver stage hypnozoites to prevent relapse [1].

    The proliferation of counterfeit and substandard anti-malarial drugs poses significant threats to malaria control efforts, potentially leading to increased morbidity and mortality, adverse effects, and selection of drug-resistant parasites. Development of robust analytical methods for quality control analysis of anti-malarial pharmaceutical preparations is therefore essential to ensure treatment efficacy and prevent resistance development [1].

    Ultra-Performance Liquid Chromatography with Diode Array Detection (UPLC-DAD) represents a significant advancement in liquid chromatography, offering advantages in speed, resolution, and sensitivity compared to conventional HPLC. The use of small particle-packed columns withstanding high back pressures enables faster analyses with lower solvent consumption while maintaining excellent chromatographic performance [1].

    Experimental Design and Methodology

    Chemicals and Reagents
    • Reference standards: Chloroquine diphosphate and primaquine diphosphate (Pharmacopeial quality) [1]
    • Solvents: Acetonitrile and methanol (HPLC grade) [1]
    • Reagents: Phosphoric acid and triethylamine (analytical grade) [1]
    • Water: Ultra-pure water from a Millipore system [1]
    Instrumentation and Conditions

    Table 1: UPLC Instrumentation Configuration

    Component Specification
    System Thermo Scientific Acella UPLC System
    Column Hypersil C18 (50 × 2.1 mm id; 1.9 μm particle size)
    Temperature 25°C
    Detection DAD at 260 nm (200-400 nm range recorded)
    Injection Volume 7.0 μL
    Flow Rate 0.6 mL/min

    Table 2: Gradient Elution Program

    Time (min) Acetonitrile (A%) Aqueous Phase (B%)
    0 - 0.45 10 90
    0.45 - 0.47 10 → 40 90 → 60
    0.47 - 1.30 40 60
    1.30 - 4.00 10 90

    The mobile phase consisted of acetonitrile (A) and 0.1% aqueous triethylamine, with pH adjusted to 3.0 using phosphoric acid (B) [1].

    Sample Preparation
    Standard Solution Preparation
    • Chloroquine standard: Accurately weigh approximately 20.16 mg of chloroquine diphosphate reference standard (equivalent to 12.50 mg chloroquine base) into a 25-mL volumetric flask
    • Primaquine standard: Accurately weigh approximately 21.95 mg of this compound reference standard (equivalent to 12.50 mg primaquine base) into a separate 25-mL volumetric flask
    • Add 20 mL of methanol and 0.1% aqueous triethylamine pH 3.0 (1:1) to each flask to ensure complete dissolution
    • Dilute to volume with the same solvent mixture
    • Transfer 3 mL chloroquine and 2 mL primaquine stock solutions to a 10-mL volumetric flask
    • Dilute to volume to obtain final concentrations of 0.15 mg/mL chloroquine and 0.10 mg/mL primaquine [1]
    Sample Solution Preparation
    • Weigh tablets and finely powder
    • Transfer accurately weighed portion of chloroquine tablet powder equivalent to 12.50 mg chloroquine base to a 25-mL volumetric flask
    • Transfer accurately weighed portion of primaquine tablet powder equivalent to 10.00 mg primaquine base to a 50-mL volumetric flask
    • Add methanol and 0.1% aqueous triethylamine pH 3.0 (1:1) to both flasks and dissolve
    • Transfer 3 mL chloroquine solution and 5 mL primaquine solution to a 10-mL volumetric flask
    • Dilute to volume to obtain final concentrations of 0.15 mg/mL chloroquine and 0.10 mg/mL primaquine [1]

    The following workflow diagram illustrates the complete analytical procedure:

    SamplePrep Sample Preparation UPLCAnalysis UPLC-DAD Analysis SamplePrep->UPLCAnalysis Standard Standard Solution Preparation Standard->UPLCAnalysis DataProcessing Data Processing and Validation UPLCAnalysis->DataProcessing

    Figure 1: UPLC-DAD Analysis Workflow for Primaquine and Chloroquine

    Method Validation

    The UPLC-DAD method was comprehensively validated according to International Conference on Harmonization (ICH) guidelines for the following parameters [1]:

    Linearity
    • Concentration range: 0.09-0.21 mg/mL for chloroquine and 0.06-0.14 mg/mL for primaquine
    • Calibration levels: Five concentrations prepared in triplicate
    • Correlation coefficient (r²): >0.99 for both analytes [1]
    Precision
    • Intra-day precision (Repeatability): CV < 2.0%
    • Inter-day precision (Intermediate precision): CV < 2.0% [1]
    Accuracy
    • Recovery rates: 98.11% to 99.83% for both analytes
    • Method: Standard addition technique [1]
    Specificity
    • Detection: UV spectra from 200-400 nm recorded online for peak identification
    • Resolution: No interference from excipients or degradation products [1]
    Robustness
    • Parameters evaluated: Deliberate variations in flow rate, mobile phase composition, and column temperature
    • Result: Method remained unaffected by small variations [1]

    Table 3: Summary of Method Validation Parameters

    Validation Parameter Chloroquine Primaquine Acceptance Criteria
    Linearity (r²) >0.99 >0.99 >0.99
    Precision (CV%) <2.0 <2.0 <2.0
    Accuracy (% Recovery) 98.11-99.83 98.11-99.83 98-102
    Specificity No interference No interference No interference
    Robustness Acceptable Acceptable Insignificant effect

    Results and Discussion

    Method Performance and Advantages

    The developed UPLC-DAD method demonstrated excellent chromatographic performance for the simultaneous quantification of chloroquine and primaquine in tablet formulations. The method was shown to be linear across the specified range, with correlation coefficients exceeding 0.99 for both analytes. The precision of the method, expressed as coefficient of variation, was less than 2.0%, indicating high reproducibility. Accuracy, determined through recovery studies, ranged from 98.11% to 99.83%, well within acceptable limits for pharmaceutical analysis [1].

    Comparison with a conventional HPLC-DAD method revealed no significant differences in the chloroquine and primaquine content determined by both methods. However, the UPLC method offered substantial advantages in terms of analysis speed, with a run time of only 1.3 minutes compared to 3.3 minutes for HPLC, representing a 60% reduction in analysis time. Additionally, the UPLC method consumed less solvent (0.6 mL/min vs 1.0 mL/min flow rate), making it more environmentally friendly and cost-effective for routine quality control applications [1].

    Analytical Challenges and Solutions

    The chemical structures and properties of primaquine and chloroquine present specific analytical challenges. Primaquine is particularly susceptible to degradation, with stability studies identifying multiple impurities including those resulting from interactions with excipients such as crospovidone [2]. The developed method effectively separates these potential degradation products from the main analytes.

    The relationship between method development and quality control can be visualized as follows:

    AnalyticalTarget Analytical Target Profile Simultaneous quantification of chloroquine and primaquine MethodDev Method Development UPLC-DAD with gradient elution Hypersil C18 column (50 × 2.1 mm, 1.9 µm) AnalyticalTarget->MethodDev MethodVal Method Validation Linearity, Precision, Accuracy Specificity, Robustness MethodDev->MethodVal QualityControl Quality Control Applications Pharmaceutical formulations Detection of substandard products MethodVal->QualityControl

    Figure 2: Method Development and Application Strategy

    Application Notes

    Pharmaceutical Quality Control

    This UPLC-DAD method is particularly suitable for routine quality control of anti-malarial pharmaceutical preparations, including:

    • Assay and potency determination of chloroquine and primaquine in tablet formulations
    • Stability testing and degradation product monitoring
    • Detection of counterfeit and substandard products in the market [1]
    Regulatory Considerations

    For regulatory submissions, the method complies with ICH guidelines for analytical method validation. When implementing the method for different formulations, note that excipients may impact drug stability. For example, crospovidone used in pediatric primaquine formulations can lead to degradation products that need to be monitored [2].

    Troubleshooting Guidelines
    • Peak tailing: Ensure mobile phase pH is accurately adjusted to 3.0 with phosphoric acid
    • Retention time shifts: Verify column temperature stability (25°C) and mobile phase composition
    • Reduced resolution: Check column performance and consider replacing if theoretical plates decrease significantly
    • Baseline noise: Purge the DAD lamp and ensure mobile phase degassing

    Protocol Summary

    This optimized UPLC-DAD method provides a rapid, specific, precise, and accurate technique for the simultaneous quantification of chloroquine and primaquine in pharmaceutical formulations. The method offers significant advantages over conventional HPLC in terms of analysis speed, solvent consumption, and chromatographic performance, making it well-suited for high-throughput quality control laboratories engaged in anti-malarial drug analysis [1].

    The complete analysis, including sample preparation, chromatographic separation, and system re-equilibration, can be completed in approximately 4 minutes per sample, enabling efficient processing of large sample batches for routine quality control or stability studies of anti-malarial medications.

    References

    Application Note: Quantitative ¹H NMR Analysis of Primaquine Diphosphate API

    Author: Smolecule Technical Support Team. Date: February 2026

    1. Introduction Quantitative ¹H NMR (qNMR) spectroscopy is a definitive method for the purity assessment of active pharmaceutical ingredients (APIs). This application note details a specific, validated qNMR procedure for determining the purity of primaquine diphosphate (PQD) in API samples. The method uses an internal standard for absolute quantification and provides a reliable orthogonal technique to complement pharmacopeial methods like HPLC [1].

    2. Materials and Methods

    • 2.1. Chemicals and Reagents

      • Analytical Standard: this compound (PQD) API.
      • Internal Standard: Ethylene carbonate (EC).
      • NMR Solvent: Dimethylsulfoxide-d6 (DMSO-d6).
    • 2.2. Instrumentation

      • NMR spectrometer.
      • Specific experimental parameters are provided in the protocol section below.

    3. Summary of Validated Method Parameters The qNMR method was comprehensively validated. The table below summarizes the key validation parameters and their outcomes, confirming the method's reliability [1].

    Table 1: Method Validation Summary for PQD qNMR Assay

    Validation Parameter Result / Outcome
    Linearity Demonstrated across the specified range.
    Range Suitable for the intended application.
    LOD & LOQ Established, confirming method sensitivity.
    Precision Met acceptance criteria.
    Accuracy No statistical difference from pharmacopeial HPLC method (p > 0.05).
    Robustness Verified under deliberate variations.

    4. Experimental Protocol

    • 4.1. Sample Preparation

      • Weigh an appropriate amount of this compound API accurately.
      • Weigh an accurate and known amount of ethylene carbonate (EC) internal standard.
      • Dissolve both the API and internal standard in DMSO-d6 to prepare a homogeneous solution for NMR analysis [1].
    • 4.2. NMR Acquisition Parameters The following parameters were optimized for the analysis of PQD. You may need to adjust them slightly based on your specific instrument.

      • Solvent: DMSO-d6
      • Observed Nucleus: ¹H
      • Quantification Signals: PQD signals at δ 3.82 ppm and δ 1.22 ppm [1].
      • Internal Standard Signal: Ethylene carbonate.
      • The number of scans and relaxation delay should be set to ensure complete relaxation of nuclei between pulses for accurate quantification.
    • 4.3. Data Analysis and Calculation The purity of the PQD API sample is calculated using the standard qNMR formula: Purity (%) = [ (Area_PQD / N_PQD) / (Area_IS / N_IS) ] × (MW_PQD / MW_IS) × (m_IS / m_sample) × P_IS × 100

      Where:

      • Area_PQD & Area_IS: Integrated areas of the chosen PQD peak and the internal standard peak.
      • N_PQD & N_IS: Number of protons giving rise to the integrated peaks for PQD and the internal standard.
      • MW_PQD & MW_IS: Molecular weights of PQD and the internal standard.
      • m_sample & m_IS: Masses of the PQD sample and internal standard used.
      • P_IS: Stated purity of the internal standard.

    Experimental Workflow for PQD qNMR Analysis

    The following diagram illustrates the logical workflow for the qNMR analysis of this compound, from sample preparation to final calculation.

    G Start Start PQD qNMR Analysis Prep Weigh PQD API and Ethylene Carbonate (IS) Start->Prep Dissolve Dissolve in DMSO-d6 Prep->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Identify Identify Peaks: PQD @ 3.82/1.22 ppm Internal Standard Acquire->Identify Integrate Integrate Selected Peaks Identify->Integrate Calculate Calculate Purity Using qNMR Formula Integrate->Calculate End Report Result Calculate->End

    Key Advantages of the qNMR Method

    • Absolute Quantification: The use of an internal standard provides an absolute measurement of purity without the need for a specific reference standard of the analyte itself [1].
    • Orthogonal Validation: This qNMR method serves as a complementary technique to HPLC, and the study found no statistical difference between the results from the two methods, thereby reinforcing confidence in the quality control process [1].
    • Structural Insight: NMR analysis simultaneously provides structural confirmation of the API alongside quantitative data, ensuring the identity of the material being quantified.

    References

    primaquine diphosphate transendothelial electrical resistance assay

    Author: Smolecule Technical Support Team. Date: February 2026

    Understanding the TEER Assay

    The TEER assay is a label-free, non-invasive, and quantitative technique used to assess the integrity and permeability of cellular barrier layers, such as epithelial and endothelial monolayers [1] [2]. It is based on the principle that the tight junctions between adjacent cells form a barrier to the passage of ions. A higher electrical resistance indicates a tighter, more intact cell layer [1] [2].

    The core principle is defined by Ohm's Law (R = V/I), where the measured resistance (R) across the cell monolayer is directly proportional to the integrity of the barrier [1]. TEER values are standardized by multiplying the measured net resistance (Ω) by the surface area of the filter membrane (cm²), yielding a final value in Ω·cm² [2].

    Standardized TEER Protocol for Drug Assessment

    This protocol outlines the general procedure for using TEER to evaluate the effects of a compound like primaquine diphosphate on a cell monolayer.

    Materials and Equipment
    • Cell Culture Inserts: Permeable supports (e.g., Transwell) with a defined membrane surface area [2].
    • Cell Line: A relevant epithelial or endothelial cell line (e.g., human cerebral microvascular endothelial cells, hCMEC/D3, for blood-brain barrier studies) [3].
    • Volt-Ohm Meter: A specialized device for TEER measurement (e.g., EVOM2 from WPI) [3].
    • Electrodes: Compatible with the chosen measurement system (e.g., "chopstick" electrodes or integrated electrodes for organ-on-chip platforms) [3] [4].
    • Culture Medium and Buffers.
    Step-by-Step Procedure
    • Cell Seeding and Monolayer Formation:
      • Seed cells onto the pre-coated surface of the cell culture insert at an optimal density [2].
      • Culture the cells until they form a confluent monolayer, confirmed by a stable and high TEER value.
    • Blank Measurement:
      • Measure the electrical resistance of a cell-free insert filled with culture medium. This is your Blank Resistance (Ω) [2].
    • Baseline TEER Measurement:
      • Measure the Total Ohmic Resistance (Ω) of the confluent cell monolayer [2].
      • Calculate the Net Resistance (Ω) = Total Ohmic Resistance (Ω) - Blank Resistance (Ω).
      • Calculate the Baseline TEER (Ω·cm²) = Net Resistance (Ω) × Membrane Area (cm²) [2].
    • Drug Exposure:
      • Apply the treatment (e.g., this compound at desired concentrations) to the apical compartment. A vehicle control should be run in parallel.
    • Post-Treatment TEER Measurement:
      • Measure TEER at regular intervals after drug exposure using the same method as the baseline measurement.
    • Data Analysis:
      • TEER values are often expressed as a percentage of the baseline or control value to normalize data [1].
      • A significant decrease in TEER indicates a loss of barrier integrity, potentially due to compound toxicity or disruption of tight junctions [1] [5].

    The following diagram illustrates this experimental workflow and the underlying electrical principle.

    TEER_Workflow cluster_principle Underlying Principle (Ohm's Law) Start Seed cells on insert Culture Culture to confluent monolayer Start->Culture MeasureBlank Measure Blank Resistance (R_blank) Culture->MeasureBlank MeasureBaseline Measure Total Resistance (R_total) MeasureBlank->MeasureBaseline CalculateBaseline Calculate Baseline TEER MeasureBaseline->CalculateBaseline ApplyDrug Apply Compound (e.g., Primaquine) CalculateBaseline->ApplyDrug Principle TEER (Ω·cm²) = (R_total - R_blank) × Membrane Area Monitor Monitor TEER over time ApplyDrug->Monitor Analyze Analyze Barrier Integrity Monitor->Analyze

    Diagram 1: Experimental workflow for a TEER assay to assess the impact of a compound on a cellular barrier.

    Key Experimental Parameters & Data Interpretation

    Successful and reproducible TEER measurements require careful control of experimental conditions.

    Table 1: Critical Parameters for TEER Measurement [2]

    Parameter Requirement Rationale
    Temperature Constant 37°C TEER is inversely proportional to temperature.
    Electrode Positioning Perpendicular, fully covered by media, avoid membrane contact Ensures consistent and accurate readings.
    Blank Correction Always subtract resistance of cell-free insert Isolates the resistance of the cell layer itself [1].
    Environmental Stability Avoid vibrations; acclimate samples before reading Prevents disturbances to the electric field and cell layer [1] [2].

    Table 2: Interpreting TEER Results in Compound Testing

    TEER Response Proposed Interpretation Potential Follow-up Experiments
    Significant Decrease Compromised barrier integrity; compound toxicity; tight junction disruption [1] [5]. Viability assay; immunostaining for tight junction proteins (ZO-1) [1] [3].
    No Significant Change Barrier integrity maintained; compound is not harmful to the layer. Permeability assay with tracer molecules to confirm functional integrity.
    Significant Increase Enhanced barrier function; potential therapeutic effect for barrier-related diseases [5]. Molecular analysis of junctional protein expression.

    Advanced Models: Organ-on-a-Chip

    Traditional static models are increasingly being replaced by more physiologically relevant organ-on-a-chip (OOC) models. These microfluidic devices can incorporate continuous fluid flow, subjecting cells to physiological shear stress, which promotes the formation of stronger barriers and more in vivo-like biology [3] [5].

    Integrating TEER measurement into these systems often involves embedding electrodes directly into the chip architecture, allowing for real-time, non-invasive monitoring of the barrier without disturbing the cells [3] [4]. The diagram below conceptualizes this advanced setup.

    OOC_TEER Chip Organ-on-a-Chip Device UpperChannel Apical Channel (Flow of Medium/Drug) Membrane Porous Membrane with Cell Monolayer LowerChannel Basolateral Channel (Flow of Medium) ElectrodeBottom Integrated Electrode ElectrodeTop Integrated Electrode TEERDevice TEER Measurement Device (e.g., EVOM2) ElectrodeTop->TEERDevice ElectrodeBottom->TEERDevice Data Real-Time TEER Data TEERDevice->Data

    Diagram 2: Conceptual design of a TEER measurement integrated into a microfluidic organ-on-a-chip platform under flow conditions.

    A Practical Path Forward for Your Research on Primaquine

    While specific data on this compound is not available, you can design a robust study using the framework above. Here’s a potential approach:

    • Select a Biologically Relevant Cell Model: The choice of cell line is critical. To study primaquine's potential to cross the blood-brain barrier, a model like the hCMEC/D3 cell line would be appropriate [3]. For other routes of administration, consider gut (Caco-2) or lung epithelial cells.
    • Establish a Baseline: First, characterize the normal TEER range for your chosen cell model under control conditions. The provided protocol and parameter tables will be essential for this.
    • Design the Experiment: Treat the confluent monolayer with a range of this compound concentrations and monitor TEER over time (e.g., 2, 6, 24 hours). A significant drop in TEER would be a key finding, suggesting the compound compromises barrier integrity [1] [5].
    • Corroborate with Other Assays: As TEER alone does not reveal the mechanism, plan follow-up experiments. Immunofluorescence staining for tight junction proteins (like ZO-1) can visually confirm structural changes [1] [3].

    References

    Comprehensive Protocol for Assessing Primaquine Diphosphate Effects on Vascular Permeability In Vitro

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction

    Vascular permeability, regulated by endothelial cell barriers, plays a critical role in various pathological conditions including diabetic retinopathy, inflammatory diseases, and ischemic stroke. Primaquine diphosphate (PD), previously known primarily as an antimalarial drug, has recently been identified through drug repositioning studies as a potential vascular leakage blocker that stabilizes endothelial junctions [1] [2]. This application note provides detailed methodologies for investigating PD's effects on vascular permeability using established in vitro models, enabling researchers and drug development professionals to evaluate its therapeutic potential for conditions characterized by vascular hyperpermeability.

    The protocols outlined herein have been demonstrated to effectively assess PD's capacity to inhibit VEGF-induced vascular permeability through stabilization of endothelial junction proteins and actin cytoskeleton reorganization, with identified involvement of ubiquitin specific protease 1 (USP1) as a potential mechanism of action [1]. These methods allow for quantitative assessment of barrier function and cellular mechanisms underlying PD's vascular protective effects.

    Materials and Equipment

    Cell Culture Components
    • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Human Retinal Endothelial Cells (HRECs)
    • Culture Media: Medium 199 supplemented with 20% fetal bovine serum, 1% penicillin/streptomycin, 3 ng/mL basic fibroblast growth factor, and 5 U/mL heparin (for HUVECs); EC basal medium (EBM-2) with EGM-2 kit and 20% fetal bovine serum (for HRECs) [1]
    • Coating Material: 2% gelatin solution for substrate coating
    Test Compounds and Reagents
    • This compound (PD): Soluble in water (molecular weight: 455.34) [1]
    • Vascular Endothelial Growth Factor (VEGF): 30 ng/mL working concentration for permeability induction [1]
    • USP1 Inhibitors: SJB2-043 and ML-323 for mechanistic studies [1]
    • Permeability Tracers: Fluorescein isothiocyanate (FITC)-dextran (various molecular weights) [1]
    • Immunofluorescence Reagents:
      • Primary antibodies: Anti-VE-cadherin (1:400 dilution) [1]
      • Secondary antibodies: Alexa Fluor 594-conjugated
      • Actin stain: Rhodamine phalloidin (1:250 dilution) [1]
    • Fixation and Permeabilization: 4% paraformaldehyde, 0.1% Triton X-100 in PBS
    Equipment and Supplies
    • Transwell Filters: 0.4 μm pore size, gelatin-coated [1]
    • Transendothelial Electrical Resistance (TEER) Measurement: Chop-stick electrode with volt/Ω meter [1]
    • Fluorescence Measurement: Microplate reader capable of 492 nm excitation/520 nm emission for FITC-dextran detection [1]
    • Microscopy: Fluorescence microscope (200× magnification) and confocal microscopy (LSM 700 META) [1]
    • Cell Viability Assessment: MTT assay components [1]

    Experimental Protocols

    Cell Culture and Maintenance
    • Cell Seeding: Plate HUVECs or HRECs on 2% gelatin-coated dishes or transwell filters at appropriate densities:

      • 3.0 × 10⁴ cells/well for 24-well plates (MTT assay)
      • 1.0 × 10⁴ cells/well for 96-well plates (MTT assay)
      • 6.0 × 10⁴ cells/well on transwell filters (permeability assay) [1]
    • Culture Conditions: Maintain cells at 37°C in a humidified 5% CO₂ atmosphere with medium changes every 2-3 days.

    • Experimental Readiness: Use cells at 80-90% confluence between passages 3-6 for experiments.

    In Vitro Vascular Permeability Assay
    3.2.1 Transendothelial Electrical Resistance (TEER) Measurement
    • Cell Preparation: Culture HUVECs on gelatin-coated transwell filters (0.4 μm pore size) for 2 days until complete confluence is achieved [1].

    • Serum Starvation: Switch cells to serum-free medium for 2 hours before experimentation.

    • Drug Treatment: Pre-treat cells with PD (5 μM) for 30 minutes prior to VEGF induction [1].

    • Permeability Induction: Add VEGF (30 ng/mL) to the medium and incubate for 30 minutes [1].

    • TEER Measurement:

      • Measure electrical resistance using chop-stick electrodes connected to a volt/Ω meter.
      • Subtract the TEER value of cell-free gelatin-coated filters from all measurements.
      • Express final results as Ω × cm² [1].
    3.2.2 Paracellular Macromolecular Flux Assessment
    • Tracer Application: Add FITC-dextran (30 mg/mL) to the upper compartment of transwell systems following the same treatment protocol as for TEER measurements [1].

    • Sample Collection: Collect solution from the lower chamber after appropriate incubation period.

    • Fluorescence Quantification:

      • Measure absorbance at 492 nm excitation and 520 nm emission using a fluorescence microplate reader.
      • Calculate flux rates based on standard curves of FITC-dextran concentrations [1].
    Advanced 3D Microvessel Permeability Model

    For more physiologically relevant assessment, consider implementing a three-dimensional microvessel system [3]:

    • Device Preparation: Use microfluidic platforms (e.g., OrganoPlate) with collagen type I matrix (4 mg/mL concentration) polymerized for 30 minutes at 37°C [3].

    • Cell Seeding: Introduce endothelial cell suspension (2×10⁷ cells/mL) into perfusion inlet and allow adhesion for 15 minutes at 37°C [3].

    • Perfusion Culture: Maintain vessels under continuous flow using rocker platforms (7° inclination, 8-minute cycle time) with medium refreshment three times weekly [3].

    • Permeability Quantification:

      • Perfuse with fluorescent dextrans (20 kDa FITC and 150 kDa TRITC).

      • Image at regular intervals and quantify intensity ratios between gel and perfusion channels.

      • Calculate apparent permeability (Papp) using the formula:

        Papp (cm/s) = [d(Igel/Iperfusion)/dt] × Vgel × (1/A)

        where Igel/Iperfusion is the intensity ratio, Vgel is gel volume (4.54×10⁻⁴ cm³), and A is the surface area (1.21×10⁻² cm²) [3].

    Immunofluorescence Staining for Junction Proteins and Cytoskeleton
    • Cell Fixation: Fix treated HUVECs with 4% paraformaldehyde for 20 minutes at room temperature [1].

    • Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 15 minutes at 4°C [1].

    • Antibody Staining:

      • Incubate with primary antibodies (e.g., anti-VE-cadherin at 1:400 dilution) for 2 hours at room temperature.
      • Apply secondary antibodies conjugated with Alexa Fluor 594 for 1 hour at room temperature [1].
    • Actin Visualization: Stain actin filaments with rhodamine phalloidin (1:250) for 30 minutes [1].

    • Imaging: Mount samples and observe using fluorescence microscopy (200×) or confocal microscopy.

    Cell Viability Assessment (MTT Assay)
    • Cell Seeding: Plate HUVECs at appropriate densities in gelatin-coated plates as described in section 3.1.

    • Treatment: Expose cells to various concentrations of PD for 48 hours in serum-free media.

    • MTT Incubation: Add MTT solution (0.1 mg/mL) and incubate for 3 hours at 37°C.

    • Solubilization: Remove residual MTT and dissolve formazan crystals with DMSO:ethanol (1:1) solution.

    • Quantification: Measure absorbance at 560 nm using spectrophotometry [1].

    Expected Results & Data Interpretation

    Quantitative Assessment of PD Effects

    Table 1: Expected Results of this compound on Vascular Permeability Parameters

    Parameter VEGF Alone VEGF + PD (5 μM) Measurement Method
    TEER Value Significant decrease Significant attenuation of decrease Transendothelial electrical resistance [1]
    FITC-Dextran Flux Significant increase Significant reduction Fluorescence measurement [1]
    VE-cadherin Organization Disrupted linear pattern Preserved continuous boundary pattern Immunofluorescence [1]
    Actin Structure Stress fiber formation Cortactin actin ring stabilization Rhodamine phalloidin staining [1]
    3D Vessel Permeability Increased Papp for 20 kDa dextran Reduced Papp values Microfluidic model [3]
    Data Interpretation Guidelines
    • Barrier Integrity Assessment: PD pretreatment should significantly attenuate VEGF-induced reduction in TEER values, indicating enhanced barrier function [1].

    • Paracellular Permeability: PD should reduce FITC-dextran flux across endothelial monolayers, demonstrating inhibition of macromolecular passage [1].

    • Junctional Stabilization: Immunofluorescence should reveal preserved continuous VE-cadherin distribution at cell boundaries in PD-treated groups compared to VEGF-induced disruption [1].

    • Cytoskeletal Protection: PD should block VEGF-induced actin stress fiber formation and stabilize cortical actin rings visualized through phalloidin staining [1].

    • Concentration Dependence: Perform dose-response studies to establish optimal PD concentrations for barrier protection while monitoring cytotoxicity through MTT assays.

    Mechanism of Action

    The protective effect of this compound on vascular permeability operates through junction stabilization and involves several interconnected cellular mechanisms. PD inhibits VEGF-induced disruption of intercellular junctions by preserving the linear organization of VE-cadherin at cell boundaries and preventing actin stress fiber formation while stabilizing cortactin actin rings [1]. Target prediction programs and deubiquitinating enzyme activity assays have identified ubiquitin specific protease 1 (USP1) as a potential molecular target for PD, with USP1 inhibition demonstrating conserved barrier function in endothelial permeability assays [1] [2]. This mechanism represents a novel pathway for maintaining endothelial integrity under pathological conditions characterized by vascular leakage.

    The following diagram illustrates the proposed mechanism of PD action and the experimental workflow:

    G VEGF VEGF PermeabilityInduction Permeability Induction: • VE-cadherin disruption • Actin stress fiber formation VEGF->PermeabilityInduction PDTreatment PD Treatment PermeabilityInduction->PDTreatment JunctionStabilization Junction Stabilization: • VE-cadherin preservation • Cortactin actin ring stabilization PDTreatment->JunctionStabilization USP1 USP1 Involvement PDTreatment->USP1 BarrierProtection Barrier Protection: • Reduced vascular leakage • Maintained endothelial integrity JunctionStabilization->BarrierProtection USP1->BarrierProtection InVitroModels In Vitro Models: TEER TEER Measurement InVitroModels->TEER TracerFlux Paracellular Tracer Flux InVitroModels->TracerFlux Imaging Junction & Cytoskeleton Imaging InVitroModels->Imaging Viability Cell Viability Assay InVitroModels->Viability

    Troubleshooting Guidelines

    Table 2: Troubleshooting Common Experimental Issues

    Problem Potential Causes Solutions
    High Baseline Permeability Poor cell confluence, contamination, inappropriate filter coating Verify complete confluence; check for contamination; ensure proper gelatin coating [1]
    Inconsistent TEER Measurements Air bubbles, temperature fluctuations, electrode positioning Remove microbubbles; maintain consistent temperature; standardize electrode placement [4]
    Weak Junctional Staining Inadequate fixation, antibody concentration issues, excessive permeabilization Optimize fixation time; titrate antibodies; adjust permeabilization duration [1]
    Lack of VEGF Response VEGF activity degradation, cell passage too high, serum interference Use fresh VEGF aliquots; use early passage cells; ensure proper serum starvation [1]
    High PD Cytotoxicity Excessive concentration, solvent toxicity, prolonged exposure Perform dose-response curve; verify solvent concentrations; optimize treatment duration [1]

    References

    Application Note: Cytotoxicity Assessment of Primaquine Diphosphate in Cancer Cell Lines

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction

    Primaquine diphosphate (PQ), a well-established antimalarial drug, has emerged as a promising candidate for repurposing in oncology research. Recent studies have demonstrated its selective cytotoxicity against specific cancer cell types, particularly those associated with Human Herpesvirus-8 (HHV-8) [1]. This application note provides a detailed protocol for evaluating the anti-proliferative effects of PQ using standardized cell viability assays, along with mechanistic insights into its mode of action. The cytotoxicity of PQ is characterized by induction of ROS-mediated apoptosis and endoplasmic reticulum (ER) stress, offering a targeted approach for eliminating virally-infected malignant cells [1].

    Material and Methods

    Cell Lines and Culture Conditions

    Table 1: Cell Lines and Culture Conditions for PQ Cytotoxicity Assessment

    Cell Line Origin HHV-8 Status Culture Medium Key Applications
    BC-3 Primary Effusion Lymphoma (PEL) Infected RPMI 1640 GlutaMAX + 10% FBS Primary model for PQ efficacy testing [1]
    BCP-1 Primary Effusion Lymphoma (PEL) Infected RPMI 1640 GlutaMAX + 10% FBS Confirmatory model for PEL [1]
    DG-75 Burkitt's Lymphoma Uninfected RPMI 1640 GlutaMAX + 10% FBS Negative control for HHV-8 specificity [1]
    HCT116 Colon Carcinoma Uninfected McCoy's 5A + 10% FBS Solid tumor model [2]
    MRC-5 Human Fetal Lung Fibroblast Uninfected EMEM + 10% FBS Normal cell control [1]

    All cell lines should be maintained at 37°C in a humidified atmosphere with 5% CO₂. Culture media should be supplemented with 1% antibiotics (penicillin/streptomycin or amikacin/vancomycin) and 10% fetal bovine serum (FBS) [1].

    Reagents and Equipment
    • This compound (Sigma-Aldrich, cat. no. PXXXXX)
    • CellTiter-Glo 2.0 Assay Kit (Promega, cat. no. G924X)
    • Caspase-Glo 3/7, 8, and 9 Assay Kits (Promega)
    • 96-well white-walled tissue culture plates
    • Luminometer or plate reader capable of detecting luminescence
    • Reactive Oxygen Species (ROS) detection probes (e.g., H₂DCFDA)
    • N-acetyl-L-cysteine (NAC) - ROS inhibitor (Sigma-Aldrich)
    • Thapsigargin - ER stress inducer (positive control, Sigma-Aldrich)

    Experimental Protocols

    Cell Viability Assay Protocol

    This protocol measures the reduction in cell viability following PQ treatment using ATP quantification as a surrogate for metabolically active cells.

    • Cell Seeding: Harvest exponentially growing cells and seed at a density of 10,000 cells per well in 100 µL of complete medium into 96-well plates [1].
    • Treatment:
      • Prepare a dilution series of PQ in complete medium (typically 0.1-100 µM)
      • Add 100 µL of each PQ concentration to designated wells
      • Include untreated controls (medium only) and vehicle controls (DMSO concentration matching highest treatment group)
      • Perform all treatments in triplicate for statistical robustness
    • Incubation: Incub plates for 48 hours at 37°C, 5% CO₂ [1].
    • Viability Measurement:
      • Equilibrate plates and CellTiter-Glo 2.0 reagent to room temperature for 30 minutes
      • Add 100 µL of CellTiter-Glo 2.0 reagent to each well
      • Mix contents for 2 minutes on an orbital shaker to induce cell lysis
      • Allow the plate to incubate at room temperature for 10 minutes to stabilize luminescent signal
      • Measure luminescence using a plate reader with integration time of 0.5-1 second per well
    • Data Analysis:
      • Calculate average luminescence for each treatment group
      • Normalize values to untreated controls (100% viability)
      • Generate dose-response curves and calculate CC₅₀ values (concentration causing 50% reduction in cell viability) using GraphPad Prism or similar software
    Apoptosis Detection Protocol
    • Caspase Activation Assay:
      • Seed cells and treat with PQ as described in section 3.1
      • After 24 hours of treatment, add 100 µL of Caspase-Glo 3/7, 8, or 9 reagent to each well [1]
      • Incubate at room temperature for 30-60 minutes
      • Measure luminescence as described above
      • Express results as fold-increase in caspase activity compared to untreated controls
    Mechanism of Action Studies
    • ROS Detection:
      • Pre-treat cells with ROS inhibitor N-acetyl-L-cysteine (NAC, 5-10 mM) for 1 hour before PQ addition
      • Use intracellular H₂O₂-sensitive fluorescent probes (e.g., 2',7'-dichlorodihydrofluorescein diacetate)
      • Measure fluorescence at excitation/emission of 485/535 nm
    • ER Stress Assessment:
      • Measure caspase-4 activity using fluorometric assays
      • Use thapsigargin (1 µM) as a positive control for ER stress induction [1]

    Results and Data Interpretation

    Quantitative Cytotoxicity Profile

    Table 2: Cytotoxicity Profile of this compound Across Cell Lines

    Cell Line CC₅₀ (µM) HHV-8 Status Sensitivity Profile Key Applications
    BC-3 ~10 µM [1] Infected Highly Sensitive Primary PEL model
    BCP-1 ~10-50 µM [1] Infected Sensitive Confirmatory PEL model
    DG-75 >50 µM [1] Uninfected Resistant Specificity control
    LNCaP ~10-30 µM [3] Uninfected Moderately Sensitive Prostate cancer model
    HCT116 Data needed* Uninfected To be determined Colon cancer model
    MRC-5 >100 µM [1] Uninfected Resistant Normal cell control

    Note: While specific CC₅₀ values for HCT116 with PQ are not provided in the search results, the procaine study establishes this cell line as a relevant model for anticancer drug testing [2].

    Key Mechanistic Insights
    • HHV-8 Selectivity: PQ demonstrates selective cytotoxicity against HHV-8-infected PEL cells (BC-3, BCP-1) while sparing uninfected lymphoma cells (DG-75) and normal fibroblasts (MRC-5) [1].
    • Apoptosis Induction: PQ treatment in sensitive cells activates caspase-3/7, -8, and -9, indicating engagement of both intrinsic and extrinsic apoptotic pathways [1].
    • ROS Dependency: The cytotoxic effects are significantly attenuated by antioxidant treatment with NAC, confirming ROS-mediated cell death [1].
    • Metabolic Activation: Similar to its antimalarial activity, PQ's anticancer effects may require metabolic activation to hydroxylated metabolites (OH-PQm) that generate H₂O₂ through redox cycling [4] [5].

    Mechanism of Action Visualization

    The molecular signaling pathways through which this compound exerts its selective cytotoxic effects can be visualized as follows:

    PQ_Mechanism Primaquine Cytotoxicity Mechanism PQ This compound Treatment Metabolism Hepatic Metabolism (CYP2D6-dependent) PQ->Metabolism OH_PQm Hydroxylated Metabolites (5-HPQ, 5,6-DPQ) Metabolism->OH_PQm Redox_Cycling Redox Cycling (Quinoneimine Formation) OH_PQm->Redox_Cycling ROS ROS Generation (H₂O₂ accumulation) Redox_Cycling->ROS ER_Stress Endoplasmic Reticulum Stress Activation ROS->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase4 Caspase-4 Activation ER_Stress->Caspase4 Caspase9 Caspase-9 Activation Caspase4->Caspase9 Mitochondria->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis HHV8_Selectivity Enhanced in HHV-8 Infected Cells HHV8_Selectivity->ROS

    This diagram illustrates the cascade of molecular events following PQ treatment, highlighting the central role of reactive oxygen species (ROS) generation and the particular vulnerability of HHV-8-infected cells to this mechanism [1] [4].

    Technical Notes and Troubleshooting

    • Dose-Response Optimization: For new cell lines, perform preliminary range-finding experiments with PQ concentrations from 0.1 µM to 100 µM.
    • Solvent Considerations: Prepare PQ stock solutions in DMSO or distilled water, ensuring final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
    • Assay Linear Range: Validate that the cell seeding density falls within the linear range of the CellTiter-Glo 2.0 assay for accurate quantification.
    • Metabolic Considerations: For in vivo relevance, note that PQ requires CYP2D6-mediated metabolism for full activity against some parasitic stages [4] [5], though its HHV-8-specific anticancer effects may utilize different activation mechanisms.
    • ROS Detection Timing: Measure ROS generation at multiple timepoints (e.g., 3, 6, 12, 24 hours) as oxidative stress is an early event in PQ-induced cell death.

    Conclusion

    The protocols outlined in this application note provide a standardized approach for evaluating the anti-proliferative activity of this compound across various cell models. The key advantages of PQ include its selective cytotoxicity against HHV-8-associated malignancies and well-defined mechanism involving ROS generation and ER stress-mediated apoptosis. These methods support drug repurposing efforts and mechanistic studies of PQ in oncology research.

    References

    Comprehensive Application Notes and Protocols: Measuring Primaquine Diphosphate-Induced Caspase Activity in Apoptosis Research

    Author: Smolecule Technical Support Team. Date: February 2026

    Introduction to Apoptosis and Caspase Signaling Pathways

    Apoptosis, or programmed cell death, is a fundamental biological process essential for maintaining tissue homeostasis, eliminating damaged cells, and regulating development. This highly conserved mechanism is characterized by distinct morphological changes including cell shrinkage, chromatin condensation, DNA fragmentation, and formation of apoptotic bodies. The caspase family of cysteine proteases serves as the central executioner of apoptosis, with these enzymes specifically cleaving their substrates at aspartic acid residues. Caspases are synthesized as inactive zymogens (procaspases) that undergo proteolytic activation in a cascade manner, ultimately leading to the controlled dismantling of cellular components [1]. Understanding apoptosis is particularly crucial in drug development and toxicology, where compounds like primaquine diphosphate may modulate cell death pathways. The ability to accurately measure caspase activity provides researchers with critical insights into drug mechanisms of action, therapeutic efficacy, and potential toxicities.

    The regulation of apoptosis occurs through two primary signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (primarily caspase-3 and -7) that coordinate the final stages of cell death. The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspase-8. In contrast, the intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or chemotherapeutic agents, resulting in mitochondrial outer membrane permeabilization (MOMP) and release of cytochrome c into the cytosol. This leads to the formation of the apoptosome complex and activation of initiator caspase-9 [1]. Many chemotherapeutic agents, including potential compounds like this compound, activate the intrinsic pathway through mitochondrial dysfunction and disruption of redox homeostasis, making caspase activity assays particularly relevant for studying their mechanisms.

    Molecular Mechanisms of Apoptosis

    Caspase Activation Pathways

    The molecular machinery of apoptosis centers on caspase activation through two well-defined pathways:

    • Extrinsic Pathway: This death receptor-mediated pathway begins when extracellular ligands such as Fas ligand (FasL) or TNF-related apoptosis-inducing ligand (TRAIL) bind to their corresponding death receptors on the cell surface. The receptors then recruit adapter proteins like FADD (Fas-associated death domain) and initiator procaspase-8 molecules, forming the death-inducing signaling complex (DISC). Within the DISC, caspase-8 undergoes autocatalytic activation through proximity-induced dimerization. Once activated, caspase-8 directly cleaves and activates executioner caspases-3 and -7, initiating the apoptotic cascade. Additionally, caspase-8 can cleave the Bcl-2 family protein Bid to its truncated form (tBid), which translocates to mitochondria and amplifies the death signal through the intrinsic pathway [1].

    • Intrinsic Pathway: This mitochondrial pathway is activated by intracellular stressors including DNA damage, oxidative stress, growth factor withdrawal, or cytotoxic compounds. These signals cause the permeabilization of the mitochondrial outer membrane through the action of pro-apoptotic Bcl-2 family proteins such as Bax and Bak. These proteins oligomerize and form pores in the mitochondrial membrane, facilitating the release of cytochrome c and other pro-apoptotic factors into the cytosol. Cytochrome c then binds to Apaf-1 (apoptotic protease-activating factor 1), triggering ATP-dependent oligomerization into a wheel-like complex called the apoptosome. The apoptosome recruits and activates procaspase-9, which then cleaves and activates executioner caspases-3 and -7 [1]. The intrinsic pathway is particularly relevant in drug-induced apoptosis, as many chemotherapeutic agents, including potential compounds like this compound, trigger mitochondrial dysfunction.

    The following diagram illustrates the key components and interactions in these apoptotic pathways:

    apoptosis_pathways Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligand (FasL, TRAIL) DeathReceptor Death Receptor (Fas, TNFR) DeathLigand->DeathReceptor FADD FADD DeathReceptor->FADD DISC DISC Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation BaxBak Bax/Bak Activation Caspase8->BaxBak via Bid cleavage Caspase3 Active Caspase-3/7 Caspase8->Caspase3 Direct cleavage CellularStress Cellular Stress (DNA damage, ROS, Drug treatment) CellularStress->BaxBak Mitochondria Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Caspase3 Activation Apoptosis Apoptosis Execution (DNA fragmentation, Membrane blebbing, Protein cleavage) Caspase3->Apoptosis

    Execution Phase of Apoptosis

    Both apoptotic pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7. These enzymes orchestrate the systematic dismantling of cellular structures through cleavage of specific substrate proteins. Key execution events include:

    • DNA fragmentation: Caspase-activated DNase (CAD) is activated through cleavage of its inhibitor ICAD, leading to internucleosomal DNA cleavage and the characteristic DNA laddering pattern observed in apoptotic cells [1].

    • Cytoskeletal disintegration: Caspase-3 cleaves key structural proteins such as gelsoiln, actin, and nuclear lamins, resulting in loss of cellular architecture and membrane blebbing [1].

    • Nuclear membrane breakdown: Cleavage of nuclear pore proteins and lamins leads to nuclear condensation and fragmentation.

    • Phosphatidylserine externalization: While not directly mediated by caspase cleavage, executioner caspases contribute to the loss of phospholipid asymmetry, resulting in phosphatidylserine exposure on the outer leaflet of the plasma membrane—an early marker for phagocytic recognition [1].

    • Formation of apoptotic bodies: The cell condenses and packages its contents into membrane-bound vesicles for efficient clearance by phagocytes, preventing inflammatory responses.

    The TUNEL assay specifically detects the DNA fragmentation characteristic of this execution phase by labeling the 3'-OH ends of DNA breaks with modified nucleotides using terminal deoxynucleotidyl transferase (TdT) [2]. This makes it a valuable method for confirming apoptosis in conjunction with caspase activity assays.

    Caspase Activity Measurement Techniques

    Spectrophotometric Caspase Assays

    Colorimetric caspase assays provide a robust, quantitative method for measuring caspase activity in cell populations based on the cleavage of specific peptide substrates conjugated to a chromophore. The fundamental principle involves the hydrolysis of synthetic tetrapeptide substrates (e.g., DEVD-pNA for caspase-3) containing the caspase recognition sequence, which releases the chromophore p-nitroaniline (pNA). The accumulation of free pNA is measured by absorbance at 400-405 nm, with the rate of increase directly proportional to caspase activity in the sample [3]. These assays are particularly suitable for high-throughput screening applications and laboratories with standard spectrophotometric equipment.

    The procedure for colorimetric caspase detection involves several critical steps. First, cells are treated with the experimental compound (e.g., this compound) and incubated for appropriate time points. Following treatment, cells are collected and lysed in a chilled buffer to extract proteins while preserving enzyme activity. The cell lysate is then incubated with the specific substrate (such as DEVD-pNA for caspase-3) at 37°C for 1-2 hours. The reaction is typically terminated by adding a stop solution, and absorbance is measured at 400-405 nm using a microplate reader or spectrophotometer. Results are calculated as the fold-increase in caspase activity compared to untreated controls [3]. This method provides a quantitative measure of caspase activation but does not preserve cellular morphology or allow for single-cell analysis.

    Fluorometric Caspase Assays

    Fluorometric caspase assays offer enhanced sensitivity compared to colorimetric methods and are based on the cleavage of fluorogenic substrates containing the caspase recognition sequence linked to a fluorescent dye. Common substrates include Ac-DEVD-AMC (for caspase-3), where cleavage releases the fluorescent AMC moiety (7-amino-4-methylcoumarin), which can be detected with excitation at 380 nm and emission between 420-460 nm [3]. The increase in fluorescence intensity is directly proportional to caspase activity in the sample. This approach provides superior sensitivity and dynamic range, making it suitable for detecting subtle changes in caspase activation or working with limited cell numbers.

    The experimental workflow for fluorometric detection involves cell treatment and lysis similar to the colorimetric method. The cell lysate is incubated with reaction buffer containing DTT and the fluorogenic substrate (e.g., DEVD-AMC at 50 μM final concentration) at 37°C for up to 2 hours. Fluorescence measurements are taken periodically to establish kinetic profiles of caspase activation. For caspase-3 activity assays, the recommended substrate is DEVD-AMC, while VEID-AMC is specific for caspase-6, and IETD-AMC is preferred for caspase-8 [3]. This method allows for continuous monitoring of enzyme activity and can be adapted to high-throughput formats. However, similar to colorimetric assays, it does not provide spatial information about caspase activation within individual cells.

    Live-Cell Caspase Imaging

    Live-cell imaging approaches enable real-time visualization of caspase activation in individual cells, providing spatial and temporal information about apoptosis dynamics. The CellEvent Caspase-3/7 detection reagent (Thermo Fisher Scientific) represents a advanced tool for this application. This cell-permeant reagent contains a four-amino acid peptide (DEVD) conjugated to a nucleic acid-binding dye, which is intrinsically nonfluorescent due to the inhibitory effect of the DEVD peptide. In the presence of activated caspase-3/7, the dye is cleaved from the DEVD peptide, allowing it to bind DNA and produce a bright fluorescent signal exclusively in apoptotic cells [4]. This no-wash method preserves fragile apoptotic cells that might be lost during washing steps, providing more accurate quantification.

    The protocol for live-cell caspase imaging involves preparing a fresh staining solution of CellEvent Caspase-3/7 reagent (typically 5 μM final concentration) in culture medium. The reagent is added directly to cells treated with experimental compounds, followed by incubation for 30-60 minutes at 37°C. Cells can then be visualized immediately using fluorescence microscopy with standard FITC filters (for the green version) or Texas Red filters (for the red version). The fluorescent signal survives formaldehyde fixation, allowing for subsequent immunocytochemistry or counterstaining with nuclear dyes like Hoechst 33342 [4]. This approach enables kinetic studies of caspase activation in the same cell population over time and can be combined with markers of mitochondrial membrane potential (e.g., TMRM) to establish the sequence of apoptotic events.

    Table 1: Comparison of Caspase Activity Detection Methods

    Method Principle Detection Range Advantages Limitations
    Colorimetric Cleavage of pNA-conjugated substrates measured at 400-405 nm 0.1-2.0 OD units Simple, cost-effective, suitable for high-throughput Lower sensitivity, requires larger cell numbers
    Fluorometric Cleavage of AMC-conjugated substrates (Ex/Em: 380/460 nm) 10-1000 nM AMC High sensitivity, kinetic measurements possible Potential interference from autofluorescence
    Luminescent Cleavage of substrates generating luminescent signal Wide dynamic range Excellent sensitivity, no wash steps Higher cost, specialized reagents
    Microscopy-Based Fluorescent reporters (e.g., CellEvent) visualized in live cells Single-cell resolution Spatial information, real-time kinetics Semi-quantitative, requires imaging equipment

    Experimental Protocols for Caspase Activity Measurement

    Cell Preparation and Treatment Protocol

    Proper cell preparation and treatment are critical for obtaining reliable and reproducible caspase activity data. The following protocol outlines the standardized procedure for evaluating this compound-induced caspase activation:

    • Cell seeding and culture: For suspension cells, centrifuge and resuspend the cell pellet in culture medium at approximately 80,000 cells/well in a 96-well plate. For adherent cells, seed at a density of 20,000 cells/well and allow to attach overnight in growth medium. The optimal seeding density should be determined empirically for each cell type to ensure logarithmic growth throughout the experiment. Cells should be maintained in appropriate culture conditions (37°C, 5% CO₂) until they reach 70-85% confluency [3].

    • Compound treatment: Prepare a dilution series of this compound in culture medium or DMSO (ensure final DMSO concentration does not exceed 0.1% to avoid solvent toxicity). Remove culture medium from cells and replace with treatment medium containing the test compound. Include appropriate controls: vehicle control (DMSO or medium alone), negative control (untreated cells), and positive control (e.g., 0.5-1 μM staurosporine or other known apoptosis inducer). Incubate cells for predetermined time points (typically 4-24 hours) based on the kinetics of caspase activation for your specific model [5].

    • Time course considerations: For initial characterization, include multiple time points (e.g., 2, 4, 6, 8, 12, 16, 20, and 24 hours) to capture the kinetics of caspase activation. Similarly, include a concentration range of this compound (e.g., 5-35 μM based on cytotoxicity assessment) to establish dose-response relationships [5]. All treatments should be performed in triplicate to ensure statistical reliability.

    • Cell harvesting and lysis: After treatment, collect both adherent and floating cells to capture the entire apoptotic population. For adherent cells, gently scrape or use trypsinization (though trypsin may affect surface markers). Centrifuge cell suspensions at 800 × g for 5 minutes at 4°C. Wash cell pellets with cold PBS and resuspend in chilled cell lysis buffer (commercial caspase lysis buffer or 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). Incubate on ice for 10-15 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C to remove cellular debris. Transfer the supernatant (cell lysate) to a new tube and place on ice for immediate use or store at -80°C [3].

    Caspase-3/7 Activity Assay Protocol

    The following protocol describes the fluorometric measurement of caspase-3/7 activity using the DEVD-AMC substrate, which provides high sensitivity and is widely applicable for apoptosis assessment:

    • Reagent preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM EDTA). Add fresh DTT to a final concentration of 10 mM just before use. Prepare the fluorogenic substrate working solution by diluting Ac-DEVD-AMC in DMSO and then in assay buffer to a final concentration of 50 μM. Keep the substrate solution protected from light [3].

    • Assay setup: In a black 96-well plate with clear bottom, add 50 μL of cell lysate per well (adjust volume based on protein concentration). Add 50 μL of substrate solution to each well, mixing gently. Include blank wells containing lysis buffer and substrate to measure background fluorescence. For a positive control, include lysate from cells treated with a known apoptosis inducer (e.g., staurosporine). For specificity controls, pre-treat separate samples with a caspase-3/7 inhibitor (e.g., 20 μM DEVD-CHO) for 30 minutes before adding the substrate [4].

    • Fluorescence measurement: Cover the plate to protect from light and incubate at 37°C for 1-2 hours. Measure fluorescence periodically (every 15-30 minutes) using a fluorescence microplate reader with excitation at 380 nm and emission detection between 420-460 nm. For kinetic measurements, maintain the plate at 37°C in the reader and take measurements continuously.

    • Data analysis: Subtract blank fluorescence values from all samples. Calculate caspase activity as the rate of fluorescence increase (RFU/min) during the linear phase of the reaction. Normalize data to protein concentration determined by BCA or Bradford assay. Express results as fold-increase in caspase activity compared to untreated controls or as specific activity (pmol AMC released/min/mg protein) using an AMC standard curve [3].

    Table 2: Troubleshooting Guide for Caspase Activity Assays

    Problem Potential Cause Solution
    High background signal Autofluorescence from media/components Include proper blanks; change to phenol-red free media
    Low signal-to-noise ratio Insufficient apoptosis induction; suboptimal substrate concentration Include positive control; optimize substrate concentration
    Poor reproducibility Inconsistent cell numbers; protein concentration variation Normalize to protein content; ensure consistent cell seeding
    No signal in positive control Compromised reagents; incorrect assay conditions Check reagent freshness; verify incubation temperature
    Non-linear kinetics Substrate depletion; enzyme instability Use shorter measurement intervals; check lysate freshness
    Multiparametric Apoptosis Assessment

    Given the complexity of apoptotic signaling, a multiparametric approach is strongly recommended for comprehensive assessment of this compound-induced cell death. The following integrated protocol combines caspase measurement with complementary apoptosis assays:

    • Annexin V/propidium iodide staining: Following treatment with this compound, harvest cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) according to manufacturer's instructions. Incubate for 15 minutes at room temperature protected from light, then analyze by flow cytometry within 1 hour. This assay distinguishes viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [6].

    • Nuclear morphology assessment: Seed cells on chamber slides and treat with this compound. After treatment, fix cells with 4% paraformaldehyde for 15 minutes at room temperature, then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes. Stain with Hoechst 33342 (1 μg/mL) for 10 minutes, then visualize by fluorescence microscopy. Apoptotic cells display chromatin condensation and nuclear fragmentation compared to the diffuse staining of viable cells [5].

    • MTT viability assay: Following caspase activity measurements, assess cell viability using MTT assay. Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in DMSO. Measure absorbance at 570 nm with a reference wavelength of 630 nm. Calculate cell viability as a percentage of untreated controls [5].

    • Western blot analysis: To confirm caspase activation and assess apoptotic pathway involvement, analyze protein expression by Western blot. Separate proteins from cell lysates by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against cleaved caspase-3, caspase-9, caspase-8, PARP cleavage products, and loading controls (e.g., β-actin). This provides molecular confirmation of specific caspase activation and can distinguish between intrinsic and extrinsic pathways [7].

    The following workflow diagram illustrates the integrated experimental approach for comprehensive apoptosis assessment:

    apoptosis_workflow Comprehensive Apoptosis Assessment Workflow Start Cell Culture & Treatment with This compound CaspaseAssay Caspase Activity Measurement (Colorimetric/Fluorometric) Start->CaspaseAssay AnnexinAssay Annexin V/PI Staining Flow Cytometry Start->AnnexinAssay NuclearAssay Nuclear Staining (Morphology Assessment) Start->NuclearAssay ViabilityAssay MTT Viability Assay Start->ViabilityAssay WesternAssay Western Blot Analysis Start->WesternAssay CaspaseData Caspase Activation Kinetics & Magnitude CaspaseAssay->CaspaseData StageData Apoptosis Staging (Early vs Late) AnnexinAssay->StageData MorphologyData Nuclear Fragmentation & Condensation NuclearAssay->MorphologyData ViabilityData Cell Viability & IC50 Values ViabilityAssay->ViabilityData MechanismData Pathway Activation & Protein Cleavage WesternAssay->MechanismData DataIntegration Data Integration & Mechanistic Interpretation CaspaseData->DataIntegration StageData->DataIntegration MorphologyData->DataIntegration ViabilityData->DataIntegration MechanismData->DataIntegration

    Technical Considerations and Optimization Strategies

    Assay Validation and Controls

    Proper validation and controls are essential for generating reliable caspase activity data and accurately interpreting results from this compound treatment experiments. The following controls should be included in every experimental setup:

    • Positive controls: Cells treated with known apoptosis inducers validate assay performance. Staurosporine (0.5-1 μM for 4-6 hours) reliably induces caspase activation in most cell types through the intrinsic apoptotic pathway. Alternative inducers include camptothecin (DNA topoisomerase inhibitor, 2-10 μM) for DNA damage-induced apoptosis or anti-Fas antibodies (100-500 ng/mL) for death receptor-mediated apoptosis in sensitive cell lines [4]. The positive control should yield a robust, reproducible caspase activation signal (typically 3-10 fold increase over baseline).

    • Specificity controls: Caspase inhibitor pretreatment confirms that measured activity is caspase-specific. Pre-incubate separate samples with cell-permeable caspase inhibitors (e.g., 20 μM Z-VAD-FMK for pan-caspase inhibition, 20 μM DEVD-CHO for caspase-3/7 inhibition) for 30-60 minutes before adding this compound. The inhibitor should reduce the caspase activity signal by at least 70-80% compared to uninhibited samples [4]. This control is particularly important when working with novel compounds like this compound to verify that the observed effect is specifically mediated by caspases.

    • Background controls: Include wells containing all assay components except cell lysate (substrate + lysis buffer) to account for non-specific substrate hydrolysis or autofluorescence. Additionally, include lysate-only wells (without substrate) to measure cellular autofluorescence. For compound interference testing, include wells containing this compound in lysis buffer with substrate to detect any direct interaction with the detection system.

    • Normalization methods: Accurate normalization is critical for meaningful comparisons between samples. Protein concentration normalization (using BCA or Bradford assays) is most common and accounts for variations in cell number and lysis efficiency. Cell number normalization can be used if protein assays are impractical, but requires careful counting and equal processing of all samples. For time-course experiments, include a housekeeping protein assessment (e.g., actin or GAPDH by Western blot) to confirm equal loading and absence of generalized protein degradation [3].

    Optimization Strategies

    Several key parameters require optimization to ensure robust and sensitive detection of caspase activity in specific experimental systems:

    • Cell number titration: The optimal cell number provides sufficient caspase activity while maintaining linear kinetics. Perform preliminary experiments with serial dilutions of cells (e.g., 5,000-50,000 cells/well for a 96-well plate) treated with a constant concentration of apoptosis inducer. Select the cell number that yields a strong signal while remaining in the linear range of the detection method [3].

    • Time course optimization: Caspase activation is a dynamic process with distinct kinetics depending on the inducer and cell type. Perform detailed time course experiments (e.g., 0, 2, 4, 6, 8, 12, 16, 20, 24 hours post-treatment) to identify the peak caspase activation time point for your specific experimental conditions. This optimal time point should be used for subsequent comparative experiments [5].

    • Substrate concentration optimization: Although commercial kits provide recommended substrate concentrations, optimization may improve sensitivity. Test a range of substrate concentrations (e.g., 10-100 μM for fluorogenic substrates) using lysate from induced cells. Select the concentration that yields the highest signal-to-background ratio without substrate depletion during the assay period.

    • Lysis condition optimization: Incomplete lysis can reduce signal, while excessive lysis may release inhibitory factors or proteases. Compare different lysis buffers (commercial caspase lysis buffer vs. HEPES-based formulations), lysis durations (5-30 minutes on ice), and freeze-thaw cycles. Optimal lysis releases maximal caspase activity while maintaining enzyme stability.

    Data Interpretation and Reporting

    Quantitative Analysis of Caspase Activity
    • Dose-response relationships: Treat cells with a range of this compound concentrations (typically spanning 3-8 concentrations in serial dilution) and measure caspase activity at the optimized time point. Plot caspase activity (fold-increase over control or specific activity) against compound concentration and fit with a sigmoidal dose-response curve using nonlinear regression. Calculate the EC₅₀ (concentration producing half-maximal caspase activation) as a quantitative measure of potency. Compare this value with cytotoxicity IC₅₀ values from parallel viability assays to determine if caspase activation correlates with cell death [5].

    • Kinetic analysis: For time-course experiments, plot caspase activity against time and calculate the rate of caspase activation during the linear phase. Compare the timing and magnitude of caspase activation between different treatments or cell types. Early, robust caspase activation may indicate direct induction of apoptosis, while delayed, attenuated activation might suggest indirect mechanisms or concurrent survival pathway activation.

    • Statistical considerations: Perform all experiments with a minimum of three biological replicates (independent experiments) with technical triplicates within each experiment. Report data as mean ± standard deviation or standard error of the mean. Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests for multiple comparisons, Student's t-test for pairwise comparisons) with significance defined as p < 0.05. For caspase activity fold-increases, consider logarithmic transformation before statistical analysis if data distribution is not normal [5].

    Integration with Complementary Assays

    Correlative analysis of caspase activity with other apoptosis parameters provides a more comprehensive understanding of this compound's mechanism of action:

    • Caspase activity vs. Annexin V staining: Compare the timing of caspase activation with phosphatidylserine externalization. Typically, caspase activation precedes or coincides with Annexin V positivity. Discrepancies (e.g., Annexin V positivity without caspase activation) might indicate caspase-independent cell death pathways.

    • Caspase activity vs. mitochondrial parameters: Assess relationships between caspase activation and mitochondrial membrane potential (ΔΨm) loss measured with JC-1 or TMRM dyes. In the intrinsic pathway, caspase activation typically follows mitochondrial depolarization. Simultaneous measurement is possible using TMRM for ΔΨm and CellEvent Caspase-3/7 reagent in live-cell imaging [4].

    • Caspase activity vs. cell cycle analysis: Examine potential cell cycle phase-specific effects by combining caspase activity measurement with cell cycle profiling using PI staining and flow cytometry. Some compounds induce apoptosis preferentially in specific cell cycle phases, which can provide insights into mechanism [5].

    • Caspase activation vs. clonogenic survival: For long-term functional assessment, compare acute caspase activation with long-term clonogenic survival. Strong correlation suggests apoptosis is the primary death mechanism, while discordance might indicate additional mechanisms like senescence or necrosis.

    Table 3: Expected Caspase Activation Patterns in Different Scenarios

    Experimental Observation Possible Interpretation Recommended Follow-up
    Dose-dependent caspase activation Direct induction of apoptosis Determine EC₅₀; examine pathway specificity
    Caspase activation without cell death Incomplete apoptosis; survival pathway activation Assess long-term viability; check PARP cleavage
    Cell death without caspase activation Caspase-independent cell death; necrosis Assess necrosis markers; examine AIF translocation
    Early caspase-8 activation Potential death receptor pathway involvement Check DISC formation; assess caspase-8 specific activity
    Early caspase-9 activation Mitochondrial pathway predominance Measure cytochrome c release; assess Bax/Bak activation

    Conclusion

    Measurement of caspase activity provides crucial insights into the mechanisms of this compound-induced apoptosis, with implications for drug development, toxicology assessment, and understanding fundamental cell death processes. The techniques outlined in these application notes—from quantitative population-based assays to single-cell imaging approaches—offer a comprehensive toolkit for researchers investigating compound-mediated apoptosis. As the apoptosis assay market continues to grow at a significant pace (projected to reach USD 14.6 billion by 2034) [6], technological advances in sensitivity, multiplexing, and automation will further enhance our ability to precisely characterize caspase activation dynamics. When implementing these protocols, researchers should prioritize assay validation, appropriate controls, and multiparametric assessment to generate robust, reproducible data that accurately reflects the complex biological process of programmed cell death.

    References

    Application Notes: Primaquine Diphosphate in a PEL Mouse Model

    Author: Smolecule Technical Support Team. Date: February 2026

    Proposed Mechanism of Action of Primaquine Diphosphate

    This compound (PQ) exhibits specific cytotoxicity against HHV-8-infected Primary Effusion Lymphoma (PEL) cells by inducing caspase-dependent apoptosis. The proposed mechanism involves the following key pathways, illustrated in the diagram below:

    pq_mechanism cluster_ROS Reactive Oxygen Species (ROS) Pathway cluster_ER Endoplasmic Reticulum (ER) Stress Pathway cluster_apoptosis Execution Phase PQ PQ ROS Increased ROS PQ->ROS ERStress ER Stress PQ->ERStress OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase4 Caspase-4 Activation ERStress->Caspase4 Caspase4->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3_7 Caspase-3/7 Activation Caspase9->Caspase3_7 Apoptosis Apoptosis (Cell Death) Caspase3_7->Apoptosis

    Diagram Title: Proposed Apoptotic Mechanism of Primaquine in PEL

    In Vivo PEL Mouse Model Protocol

    This section details the methodology as described in the literature [1] [2].

    2.1. Experimental Animals

    • Strain: NOD/SCID (Non-obese diabetic/Severe Combined Immunodeficiency) mice.
    • Housing: Standard laboratory conditions with ad libitum access to food and water.

    2.2. Cell Line and Xenograft Establishment

    • Cell Line: HHV-8-infected PEL cell lines (e.g., BC-3 or BCP-1) are used.
    • Culture: Cells are maintained in RPMI 1640 GlutaMAX medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics at 37°C in a 5% CO₂ atmosphere [2].
    • Xenograft Injection: Mice are injected with PEL cells to establish the tumor model.

    2.3. Drug Treatment Protocol

    • Treatment Compound: this compound (PQ).
    • Dosing Regimen: Daily administration of PQ.
    • Control Groups: A control group should receive a vehicle solution to establish a baseline for tumor growth and survival.
    Key Experimental Data and Efficacy Outcomes

    The following tables summarize the quantitative findings from the in vivo study.

    Table 1: Key Parameters of the In Vivo PEL Model and Treatment

    Parameter Description / Value Reference
    Mouse Model NOD/SCID xenograft [1]
    PEL Cell Lines BC-3, BCP-1 (HHV-8+) [2]
    Treatment This compound (PQ) [1] [2]
    Reported Efficacy Reduction in tumor growth, Improvement in survival [1] [2]

    Table 2: Summary of In Vitro Mechanistic Findings Supporting In Vivo Use

    Assay Type Target / Readout Key Finding in PEL Cells Reference
    Cell Viability (CellTiter-Glo) Overall viability Strong reduction specifically in HHV-8+ cells [2]
    Caspase Activity (Caspase-Glo 3/7, 8, 9) Apoptosis initiation & execution Activation of caspases -3, -7, -8, and -9 [2]
    Caspase-4 Activity ER Stress pathway Increased activity upon PQ treatment [2]
    ROS/GSH Measurement Oxidative stress Increased H₂O₂, modulation of glutathione [2]
    Discussion and Conclusion

    The data indicates that this compound is a promising therapeutic candidate for HHV-8-associated malignancies like PEL. Its efficacy is mechanistically linked to the induction of oxidative and ER stress, leading to the selective apoptosis of HHV-8-infected cells [1] [2]. The positive results in the NOD/SCID PEL mouse model, characterized by reduced tumor growth and improved survival, provided a strong rationale for subsequent human investigation. An exploratory clinical trial in patients with severe Kaposi's sarcoma further demonstrated the potential efficacy of PQ, showing a positive impact on lesions and lymphedema [1].

    References

    primaquine diphosphate streptozotocin-induced diabetic retinopathy model

    Author: Smolecule Technical Support Team. Date: February 2026

    Application Notes: Streptozotocin-Induced Diabetic Retinopathy Model

    The STZ-induced model is a cornerstone of preclinical DR research, effectively replicating key hyperglycemia-induced pathophysiological changes in the retina. The model is prized for its reproducibility and clinical relevance to early-stage human diabetic retinopathy [1] [2].

    Key Characteristics and Applications:

    • Mechanism: STZ is a glucosamine-nitrosourea compound that selectively destroys pancreatic β-cells via the GLUT2 transporter, leading to insulin-dependent diabetes and chronic hyperglycemia [2].
    • Model Strengths: High reproducibility, cost-effectiveness, and the development of progressive retinal changes that mimic early human DR, including vascular leakage, pericyte loss, inflammation, and neural dysfunction [1] [2].
    • Primary Use: This model is extensively used for investigating DR pathogenesis and evaluating the efficacy of potential therapeutic compounds [3] [2].

    Experimental Protocol for the STZ-Induced DR Model

    The following section outlines a standard protocol for inducing diabetes and assessing retinopathy in rodents. The specific integration point for testing primaquine diphosphate would typically be after diabetes confirmation.

    Diabetic Induction with Streptozotocin
    • Animals: Adult C57BL/6J mice or Sprague-Dawley rats are commonly used. Note: Rats are often preferred for their higher survival rates to glycemic variations [4].
    • STZ Preparation: Dissolve STZ in citrate buffer (e.g., 0.1 M, pH 4.5) immediately before use to maintain stability [2].
    • Dosing Regimen: Administer via intraperitoneal injection.
      • For Mice: Multiple daily injections of 50-60 mg/kg for 5 consecutive days [3] [2].
      • For Rats: A single injection of 50-65 mg/kg [4] [2].
    • Control Group: Inject age-matched control animals with the citrate buffer vehicle only.
    Post-Induction Monitoring
    • Hyperglycemia Confirmation: Measure blood glucose levels 48-72 hours post-injection. Animals with sustained blood glucose levels >250 mg/dL are considered diabetic [3] [4].
    • General Health: Monitor body weight, food intake, and water consumption weekly. Provide supportive care if needed to ensure long-term survival for chronic studies.
    Timeline of Retinopathy Progression

    The table below summarizes key pathological events in the STZ-induced rat model, which can guide the timing of your interventions and analyses. This timeline is primarily based on a review of the rat model [4].

    Time Post-STZ Key Pathological Events in the Retina
    Week 1 Onset of oxidative stress; activation of retinal microglia; inflammation; altered neurotransmission.
    Week 2 Leukostasis promoting ischemia; beginning of neural degeneration; increased vessel permeability.
    Week 3 Progression of redox and inflammatory imbalances.
    Week 4 Vasodilation and tortuosity; neovascularization; reduced retinal thickness; measurable vision loss.
    > 2 Months Thinning of multiple retinal layers; pericyte loss; increased acellular capillaries [2].

    Key Readouts and Assessment Methodologies

    The following experimental workflows and methodologies are critical for validating the DR model and assessing therapeutic outcomes. These techniques would be applied to both untreated diabetic controls and groups treated with your test compound.

    Functional Assessments

    Functional assessments are highly sensitive for detecting early DR changes [3].

    G Start Functional Assessment ERG Electroretinography (ERG) Start->ERG OKR Optomotor Response (OKR) Start->OKR ERG_Desc Measures electrical responses of retinal cells. Key readouts: reduced a-wave, b-wave, oscillatory potential amplitudes. ERG->ERG_Desc OKR_Desc Behavioral test for grating acuity and contrast sensitivity. OKR->OKR_Desc

    Structural and Vascular Assessments

    In vivo imaging allows for longitudinal tracking of structural and vascular pathology.

    G Start Structural/Vascular Assessment OCT Spectral-Domain Optical Coherence Tomography (SD-OCT) Start->OCT FA Fluorescein Angiography (FA) (including dual fluorescence) Start->FA OCT_Desc Non-invasive cross-sectional imaging. Key readout: reduced retinal layer thickness. OCT->OCT_Desc FA_Desc Assesses vascular integrity. Key readout: increased vascular leakage, evident from ~180 days in mice. FA->FA_Desc

    Post-Mortem Analyses

    These analyses provide molecular and cellular level insights.

    • Immunohistochemistry: Used to quantify specific cell types and inflammatory markers. Common targets include:
      • Macrophages/Microglia: Using markers like F4/80 to show increased inflammation in diabetic retinas [5] [3].
      • Retinal Ganglion Cells (RGCs): Using markers like RBPMS to quantify neurodegeneration [3].
      • Vascular Density: Using markers like collagen IV to assess capillary dropout [5].
    • Vascular Permeability Assay: Quantifies breakdown of the blood-retinal barrier using Evans Blue dye extravasation [3].
    • Molecular Analyses: Western blotting or ELISA to measure levels of key proteins involved in DR pathogenesis, such as VEGF, ICAM-1, and pro-inflammatory cytokines (TNF-α, IL-6) [3].

    Suggested Path Forward for Your Research

    Since specific information on this compound is unavailable, here are practical steps to proceed:

    • Refine Your Search: Try searching specifically for "primaquine retinopathy" or "primaquine retinal toxicity" to see if it has been studied as an independent agent causing retinal damage. This can provide clues about its mechanism and potential dosing.
    • Consult Foundational Models: Use the detailed STZ protocols above as the base for your experimental design. The key readouts (ERG, OCT, FA, IHC) are the standard for evaluating any drug's efficacy or toxicity in this model.
    • Determine Dosing: In the absence of prior studies, you will need to design a dose-ranging study for this compound. A typical approach is to select a low, medium, and high dose based on its use in other disease models (e.g., antimalarial doses), and administer it to diabetic animals after hyperglycemia is confirmed.
    • Focus on Mechanism: Your study could investigate whether primaquine influences key DR pathways, such as oxidative stress, inflammation (microglia activation, cytokine levels), or vascular permeability.

    References

    primaquine diphosphate Miles assay vascular leakage

    Author: Smolecule Technical Support Team. Date: February 2026

    Signaling Pathway & Experimental Workflow

    To help visualize the proposed mechanism and experimental steps, the following diagrams were created using Graphviz.

    G cluster_pathway Proposed Mechanism of Action VEGF VEGF Stimulus USP1 USP1 Inhibition VEGF->USP1 Junctions Stabilized Cell Junctions USP1->Junctions Actin Reduced Actin Stress Fibers USP1->Actin Leakage Blocked Vascular Leakage Junctions->Leakage Actin->Leakage PD Primaquine Diphosphate (PD) PD->USP1

    G cluster_workflow In Vitro Permeability Assay Workflow Start Seed HUVECs on Filter A Culture until Confluent (2 days) Start->A B Starve in Serum-Free Medium (2 hours) A->B C Pre-treat with PD (5 µM, 30 min) B->C D Induce with VEGF (30 ng/ml, 30 min) C->D E1 Measure TEER D->E1 E2 Measure FITC-Dextran Flux D->E2

    Summary of Quantitative Data

    The following tables summarize the key quantitative findings from the study.

    Table 1: Key Experimental Parameters and Concentrations [1] [2]

    Parameter / Assay Details / Concentration Notes / Outcome
    PD Working Concentration (in vitro) 5 µM Used in endothelial cell permeability assays [2]
    VEGF Induction Concentration 30 ng/mL Standard concentration to induce permeability [2]
    Cell Types Used HUVECs, HRECs Human Umbilical Vein/Retinal Endothelial Cells [2]
    In Vivo Model STZ-induced Diabetic Retinopathy Mouse model; PD significantly reduced leakage [1]
    Key Molecular Target USP1 (Ubiquitin Specific Protease 1) Identified via target prediction and activity assays [1]

    Table 2: Observed Effects and Stabilization Outcomes [1] [2]

    Observed Effect Experimental Evidence / Method Outcome / Interpretation
    Junction Stabilization Inhibited VEGF-induced disruption of VE-cadherin Preserved linear pattern at cell boundaries [1]
    Cytoskeletal Stabilization Blocked VEGF-induced actin stress fiber formation Stabilized cortactin actin rings in endothelial cells [1]
    Barrier Integrity Measured by Transendothelial Electrical Resistance (TEER) PD pre-treatment inhibited VEGF-induced drop in TEER [2]
    Paracellular Permeability Measured by FITC-dextran flux PD pre-treatment reduced VEGF-induced dextran leakage [2]

    Detailed Experimental Protocols

    Here are the detailed methodologies for the key experiments cited in the research.

    Protocol 1: In Vitro Endothelial Permeability Assay [2]

    This protocol measures changes in endothelial cell monolayer permeability using both electrical resistance and fluorescent tracer flux.

    • Cell Culture and Seeding:

      • Use Human Umbilical Vein Endothelial Cells (HUVECs) between passages 3 and 6.
      • Seed cells at a density of 6.0 × 10⁴ cells/well onto the luminal side of a 1% gelatin-coated filter (0.4 µm pore size) in a 12-well transwell plate.
      • Culture the cells for 2 days in EGM-2 medium with 10% FBS until a confluent monolayer is formed.
    • Serum Starvation and Drug Treatment:

      • Switch the confluent monolayers to serum-free medium for 2 hours.
      • Pre-treat the cells with 5 µM this compound (PD) for 30 minutes.
    • Permeability Induction:

      • Induce hyperpermeability by adding VEGF at 30 ng/mL to the medium. Incubate for 30 minutes.
    • Permeability Measurement:

      • Option A: Transendothelial Electrical Resistance (TEER)
        • Measure TEER using a chop-stick electrode and a volt-ohm meter.
        • Subtract the TEER value of a cell-free, gelatin-coated filter to get the final value. Report results in Ω × cm².
      • Option B: FITC-Dextran Tracer Flux
        • Add FITC-dextran (30 mg/mL) to the upper compartment of the transwell.
        • After an appropriate incubation period, measure the fluorescence in the lower chamber solution using a microplate reader (Excitation: 492 nm, Emission: 520 nm).
    Protocol 2: Immunofluorescence Staining for Cell Junctions and Cytoskeleton [2]

    This protocol visualizes the protective effects of PD on endothelial cell junctions and the actin cytoskeleton.

    • Cell Culture and Treatment:

      • Seed HUVECs on gelatin-coated coverslips and treat as described in Protocol 1 (serum starvation, PD pre-treatment, VEGF induction).
    • Fixation and Permeabilization:

      • Fix cells with 4% Paraformaldehyde for 20 minutes at room temperature.
      • Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes at 4°C.
    • Staining:

      • Incubate cells with a primary antibody against VE-cadherin (1:400 dilution) for 2 hours at room temperature to label adherens junctions.
      • Incubate with an appropriate secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 594) for 1 hour at room temperature.
      • To visualize filamentous actin (F-actin), incubate cells with rhodamine phalloidin (1:250 dilution) for 30 minutes.
    • Imaging:

      • Mount the coverslips and observe using a fluorescence or confocal microscope (e.g., at 200x magnification).

    Important Notes for Researchers

    • Drug Preparation: this compound is soluble in water. Prepare a stock solution and dilute it in the cell culture medium to the final working concentration [2].
    • Critical Controls: Always include control groups treated with vehicle alone (without PD) and groups stimulated with VEGF without PD pre-treatment to establish the baseline induction of permeability.
    • Assay Validation: The Miles assay (a classic in vivo model for vascular permeability) and USP1 inhibitor controls (SJB2-043, ML-323) were used in the original study to validate the findings [1] [2].

    References

    primaquine diphosphate stability storage conditions

    Author: Smolecule Technical Support Team. Date: February 2026

    Chemical & Pharmaceutical Properties

    The table below summarizes the key properties of primaquine diphosphate based on the search results.

    Property Description
    Chemical Name This compound [1]
    Form Orange-red, odorless, crystalline powder [2]
    Solubility Soluble in water [2]
    Molecular Weight 455.34 g/mol [1]
    Stability Note Light-sensitive; samples should be protected from light during storage and processing [3]

    Documented Storage Conditions

    The available information on storage conditions varies depending on the formulation and context.

    • Long-Term Storage of Solid Form: Specific data on the storage temperature and humidity for this compound powder is not available in the search results. As a standard practice for many chemicals, storing in a cool, dry place is recommended, but you should consult the manufacturer's certificate of analysis (CoA) for precise specifications.
    • In-Solution Storage for Analysis: For prepared samples in pharmacokinetic studies (e.g., in plasma or urine), one research article specifies that they should be kept in a freezer at -80°C and analyzed within 7 days due to metabolite stability concerns [3]. Stock solutions in methanol are also recommended to be protected from light and stored at -80°C [3].
    • Storage of Final Drug Product (Tablets): For commercial oral tablets, the recommended storage condition is at room temperature, between 68°F and 77°F (20°C and 25°C), in a closed container, protected from light and moisture [4] [5].

    Experimental Protocol: Monitoring Primaquine Stability

    For a laboratory setting, you can adapt the following validated method to monitor the stability of primaquine and its key metabolite in solution. This methodology is based on a published pharmacokinetic study [3].

    1. Sample Preparation

    • Chemicals: this compound, 5,6-orthoquinone primaquine (5,6-PQ, a marker for active metabolites), and an internal standard (e.g., 8-aminoquinoline).
    • Stock Solutions: Prepare primary stock solutions at 1 mg/mL in methanol.
    • Storage: Protect all stock and working solutions from light. Store stock solutions at -80°C [3].
    • Sample Extraction: Extract analytes from the matrix (e.g., plasma, urine) using acetonitrile for protein precipitation.

    2. UHPLC-MS/MS Analysis This method allows for the simultaneous quantification of primaquine and its metabolite.

    • Column: Hypersil GOLD aQ C18 column (100 × 2.1 mm, 1.9 µm) with a C18 guard column.
    • Mobile Phase: Isocratic mode of methanol, water, and acetonitrile (with 0.1% formic acid) in an optimized ratio.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 1 µL.
    • Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor the transitions:
      • Primaquine (PQ): m/z 260.26 → 187.82
      • 5,6-PQ: m/z 260.20 → 147.13

    3. Stability Assessment

    • Use the method to measure the concentration of primaquine and its metabolites over time under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).
    • A significant decrease in the parent compound (primaquine) or an unexpected change in metabolite levels indicates instability.

    The following diagram illustrates this analytical workflow:

    G Start Start Sample Preparation Prep Prepare Stock Solutions (1 mg/mL in methanol) Start->Prep Store Store Stock at -80°C (Protect from Light) Prep->Store Extract Extract Sample (Acetonitrile precipitation) Store->Extract Analyze UHPLC-MS/MS Analysis Extract->Analyze Monitor Monitor Analyte Levels Over Time Analyze->Monitor Result Assess Stability Profile Monitor->Result

    Frequently Asked Questions

    What is the most critical factor to control when storing this compound solutions? Light exposure is a critical factor. The compound is light-sensitive, so solutions and samples must be protected from light during preparation, storage, and analysis to prevent degradation [3].

    For how long are prepared biological samples (e.g., in plasma) stable? Based on one specific analytical method, prepared samples in plasma or urine are stable for up to 7 days when stored at -80°C [3]. Stability should be verified for your specific experimental conditions.

    Where can I find the most precise storage information for my specific batch of this compound powder? The most accurate and definitive source for storage conditions and shelf-life is the Certificate of Analysis (CoA) provided by the manufacturer or supplier of the chemical.

    References

    primaquine diphosphate solubility issues resolution

    Author: Smolecule Technical Support Team. Date: February 2026

    Frequently Asked Questions (FAQs)

    • 1. What are the main solubility challenges with primaquine diphosphate? Primaquine phosphate is described as soluble in water but practically insoluble in alcohol, chloroform, and ether [1]. Its oral bioavailability is limited by pre-systemic metabolism and excretion [2]. Reformulating it into nanocarriers can protect it from degradation and improve its solubility profile.

    • 2. What advanced formulations can overcome these limitations? Research highlights two main approaches:

      • Nanoemulsions: These are oil-in-water dispersions with droplet sizes typically between 10–200 nm, which can significantly enhance drug absorption [3].
      • Solid Lipid Nanoparticles (SLNs): These are submicron colloidal carriers ranging from 50 to 1,000 nm that dissolve or disperse the drug in a solid fat matrix, improving bioavailability and reducing toxicity [2].
    • 3. Are there any critical safety considerations during experimentation? Yes. Primaquine can cause acute, dose-dependent hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency [1]. Researchers should adhere to safe laboratory practices, use appropriate personal protective equipment (PPE), and be aware of the symptoms of toxicity.

    Experimental Protocols & Data

    Here are detailed methodologies for creating two promising formulations.

    Protocol 1: Preparation of Primaquine-Loaded Nanoemulsion [3]

    This protocol uses a pseudoternary phase diagram for optimization and is suitable for transdermal delivery via an nanoemulgel.

    • 1. Solubility Screening: Determine the solubility of primaquine in various oils (e.g., castor oil, sesame oil), surfactants (e.g., Tween 80, Span 80), and cosurfactants (e.g., Transcutol P, propylene glycol). Add an excess of the drug to each component, stir continuously, and then keep in an isothermal shaker at 37°C for 72 hours. Centrifuge the samples and analyze the drug content in the supernatant via UV-Vis spectrophotometry at 259 nm.
    • 2. Component Selection: Select the oil in which the drug shows maximum solubility. Choose surfactant and cosurfactant based on emulsification efficiency, measured by the percent transmittance of a preliminary emulsion.
    • 3. Constructing Phase Diagrams: Use a titration method to map out the regions where a stable nanoemulsion forms. Mix oil and a surfactant:cosurfactant mixture (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1). Add water gradually with vigorous stirring and note the points where a transparent, homogeneous mixture forms.
    • 4. Formulating Nanoemulsion: Based on the phase diagram, dissolve primaquine in a mixture of oil and Smix. Gradually add the appropriate quantity of water under stirring and vortexing at an optimum temperature to form the final nanoemulsion.
    • 5. Converting to Nanoemulgel: To create a gel for transdermal application, incorporate a gelling agent like Hydroxypropyl Methylcellulose (HPMC K15M) at concentrations of 1-2% into the optimized nanoemulsion formulation.

    The workflow for this protocol is summarized below:

    G Start Start: Primaquine Solubility Screening A Select Components: - Oil (Max Solubility) - Surfactant/Cosurfactant (% Transmittance) Start->A B Construct Pseudoternary Phase Diagram A->B C Identify Nanoemulsion Region from Phase Diagram B->C D Formulate Primaquine-Loaded Nanoemulsion (Vortex/Stir) C->D E Optional: Add Gelling Agent (HPMC) to Form Nanoemulgel D->E End End: Evaluation E->End

    Protocol 2: Preparation of Primaquine-Loaded Solid Lipid Nanoparticles (SLNs) [2]

    This protocol uses a double emulsion (water-in-oil-in-water) solvent evaporation method to create nanoparticles for oral delivery.

    • 1. Prepare the Primary Emulsion (W/O): Stir 2 mL of aqueous 2% Polyvinyl Alcohol (PVA) with 100 mg of primaquine to form the first aqueous phase (W1). Dissolve 50 mg of stearic acid in 10 mL of ethyl acetate to form the organic oil phase (O). Disperse the aqueous phase into the organic phase using a high-speed homogenizer (3,000–6,000 rpm) for 3–6 minutes to form a water-in-oil (W/O) emulsion.
    • 2. Form the Double Emulsion (W/O/W): Transfer the primary W/O emulsion into an external aqueous solution containing 10 mL of 2% PVA, 5 mL of 0.2% chitosan, and 5 mL of 5% D-lactose monohydrate. Add a drop of an antifoaming agent (e.g., sulfanoyl). Emulsify this mixture further for 5 minutes by homogenization at 8,000 rpm to form a stable water-in-oil-in-water (W/O/W) double emulsion.
    • 3. Solidify the Nanoparticles: Feed the double emulsion directly into a spray dryer to evaporate the solvent and precipitate the solid lipid nanoparticles.

    The workflow for the SLN protocol is as follows:

    G Start Start: Prepare Phases A Form Primary W/O Emulsion (Homogenize 3,000-6,000 rpm for 3-6 min) Start->A B Form Double W/O/W Emulsion (Homogenize at 8,000 rpm for 5 min) A->B C Solidify SLNs via Spray Drying B->C End End: Collect SLNs C->End

    Summary of Characterization Data for Formulations

    The table below summarizes key quality metrics for the two advanced formulations as reported in the literature.

    Formulation Parameter Nanoemulsion [3] Solid Lipid Nanoparticles (SLNs) [2]
    Particle Size 10–200 nm 236 nm
    Zeta Potential -0.7 ± 0.02 to 2.12 ± 0.04 mV +23.0 mV (with chitosan)
    Encapsulation Efficiency Information not explicitly provided 75%
    Drug Loading Information not explicitly provided 14%
    Key Excipients Castor oil, Tween 80, Transcutol P, HPMC K15M Stearic acid, PVA, Chitosan, D-lactose monohydrate
    In Vitro Drug Release ~70% within 12 hours (ex vivo skin permeation) Steady release over 72 hours

    Troubleshooting Common Problems

    • Problem: Low Drug Loading or Encapsulation Efficiency

      • Potential Cause: The drug may be leaking from the emulsion or nanoparticles during formulation.
      • Solution: Re-evaluate the solubility of primaquine in your chosen oil and lipid phases. Optimize the ratio of the internal aqueous phase to the organic phase. For SLNs, ensure the homogenization speed is high enough to form a stable primary emulsion [2] [3].
    • Problem: Formulation Instability or Phase Separation

      • Potential Cause: Inefficient emulsification or an sub-optimal surfactant-to-cosurfactant (Smix) ratio.
      • Solution: Construct a detailed pseudoternary phase diagram to identify the stable nanoemulsion zone. Ensure homogenization is performed at the correct speed and duration. The use of a charged stabilizer like chitosan in SLNs can improve stability by increasing electrostatic repulsion between particles [3] [2].
    • Problem: Inconsistent Particle Size or High Polydispersity Index (PDI)

      • Potential Cause: Inadequate energy input during homogenization or non-uniform cooling during solidification.
      • Solution: Calibrate the homogenizer to ensure consistent and sufficient shear force. For SLNs, the spray-drying process parameters (inlet temperature, feed rate) should be strictly controlled to produce uniform particles [2].

    References

    Primaquine-Excipient Compatibility: Known Findings from Literature

    Author: Smolecule Technical Support Team. Date: February 2026

    The table below summarizes specific interactions between primaquine and various excipients as reported in the literature. This can help you select candidates for your formulation.

    Excipient / Carrier System Interaction/Compatibility Status Key Evidence from DSC & Other Techniques Citation
    Monoammonium Glycyrrhizinate (GLY) Compatible (used for taste masking) No interaction in solid dispersion; FTIR and DSC showed no physicochemical interaction. [1]
    Stearic Acid (in SLNs) Compatible DSC thermograms showed the drug was present in nanoparticles; disappearance of decomposition exotherms suggested increased physical stability. [2]
    Chitosan (in SLNs) Compatible FTIR indicated negligible changes in characteristic peaks, suggesting no interaction among components. [2]
    2-hydroxypropyl-β-cyclodextrin (HPCD) Weak interaction (non-inclusion complex) DSC and Job Plot determined a preferred 1:2 molar ratio; complexation significantly slowed drug release. [3]
    Lipid Bilayers (e.g., HSPC) Interacts, affecting membrane integrity Thermogram revealed the loss of an endothermic peak at 186.6 °C in dual-loaded (PQ+CQ) liposomes, identical to the phospholipid peak. [4]

    Detailed DSC Experimental Protocol for Compatibility Screening

    The following workflow and details outline a standard operating procedure for a DSC-based compatibility study, synthesized from multiple methodological descriptions [5] [6] [7].

    G cluster_S1 1. Sample Preparation cluster_S2 2. DSC Instrument Setup Start Start Experimental Protocol S1 1. Sample Preparation Start->S1 S2 2. DSC Instrument Setup S1->S2 S3 3. Execute DSC Runs S2->S3 S4 4. Data Analysis S3->S4 S5 5. Interpretation & Reporting S4->S5 End End S5->End A1 Prepare binary physical mixtures (Drug:Excipient) A2 Use standard 1:1 (mass/mass) ratio A1->A2 A3 Homogenize by gentle mixing in agate mortar for 5 min A2->A3 B1 Use hermetically sealed, pierced aluminum pans B2 Set heating rate to 10°C/min from 25°C to 300°C B1->B2 B3 Purge with nitrogen gas (flow rate ~70 mL/min) B2->B3

    Step 1: Sample Preparation

    • Pure Components: Analyze primaquine diphosphate and each excipient individually as controls.
    • Binary Mixtures: Prepare physical mixtures of primaquine with each excipient. A 1:1 mass ratio is commonly used to maximize the likelihood of observing an interaction [7] [8]. For a more thorough screening, additional ratios (e.g., 1:1, 1:3, 3:1 drug-to-excipient) can be used [5] [6].
    • Homogenization: Gently mix the components in an agate mortar with a spatula for about 5 minutes to ensure a uniform mixture without inducing physical changes [5] [6].

    Step 2: DSC Instrumentation & Parameters

    • Pan Type: Use 40 µL hermetically sealed aluminum pans with a pierced lid [5].
    • Sample Mass: Typically 2-5 mg [5] [6].
    • Temperature Program: A linear heating rate of 10°C per minute from about 25°C to 300°C is standard [5] [6] [7].
    • Atmosphere: Pure nitrogen purge at a flow rate of 50-70 mL/min to provide an inert atmosphere [5] [6].

    Step 3: Data Collection

    • Run DSC for pure primaquine, pure excipients, and each physical mixture.
    • Record the onset temperature (Tₒₙₛₑₜ), peak temperature (Tₚₑₐₖ), and enthalpy of fusion (ΔH) for any thermal events.

    Troubleshooting Common DSC Issues & Advanced Techniques

    Here are answers to frequently asked questions regarding challenges in DSC compatibility studies.

    Question & Issue Possible Cause & Solution

    | The DSC curve of my mixture looks like a simple combination of the pure components. Is this compatible? A superposition of curves suggests no interaction [9]. For more confidence, use software to calculate the theoretical additive curve and compare it with the measured curve of the mixture. A close match indicates compatibility [9]. | | I see a minor shift in the melting peak or a change in enthalpy in my mixture. Does this mean incompatibility? Not necessarily. Minor changes can occur due to factors like mixing geometry, dilution effects, or the formation of eutectic mixtures without chemical degradation [6] [8]. Proceed to further tests. | | My DSC results are ambiguous or inconclusive. What should I do next? DSC is a screening tool. Always confirm its findings with other analytical techniques. As one study concluded, "...the combination of DSC and TGA techniques with advanced statistical methods is favorable..." [5]. | | How can I make the interpretation of my DSC data more objective? Employ multivariate statistical analysis. Techniques like Factor Analysis (FA) or Principal Component Analysis (PCA) can process multiple DSC parameters (Tₒₙₛₑₜ, Tₚₑₐₖ, ΔH, etc.) to objectively group samples and reveal incompatibilities not easily spotted by eye [5] [6]. |

    References

    primaquine diphosphate cytotoxicity reduction strategies

    Author: Smolecule Technical Support Team. Date: February 2026

    Understanding Primaquine-Induced Cytotoxicity

    The cytotoxicity of primaquine is primarily linked to its metabolic activation and the resulting cellular stress. Understanding these mechanisms is the first step in developing mitigation strategies.

    • Metabolic Activation & Oxidative Stress: Primaquine's (PQ) antiplasmodial and cytotoxic effects are not caused by the parent drug itself. Instead, they depend on its conversion to hydroxylated metabolites (OH-PQm) by enzymes like CYP2D6 [1]. These metabolites can undergo further reactions, often involving the enzyme Cytochrome P450 NADPH:oxidoreductase (CPR), which leads to a cyclical redox process and the excessive production of hydrogen peroxide (H₂O₂) [1]. This sudden rise in reactive oxygen species (ROS) causes significant oxidative stress, which can damage cellular components and trigger cell death.
    • Induction of Apoptosis: High levels of ROS can trigger programmed cell death, or apoptosis. This has been observed in various cell types, including leukemia cells and primary effusion lymphoma (PEL) cells. The process involves the activation of key enzymes called caspases (e.g., caspase-3, -7, -8, and -9) [2]. In some cell lines, primaquine also induces Endoplasmic Reticulum (ER) stress, activating pathways like the caspase-4 pathway, which further promotes apoptosis [2].

    Strategies for Reducing Cytotoxicity

    Based on the understood mechanisms, here are practical strategies you can implement in your experimental design. The effectiveness of each strategy may vary depending on your specific cell model.

    The table below summarizes the main intervention points and approaches.

    Strategy Methodological Approach Key Mechanism Targeted Considerations & Potential Trade-offs
    Antioxidant Co-treatment [2] Co-apply antioxidants like N-acetyl-L-cysteine (NAC) or Diethyldithiocarbamate (DDTC). Scavenges ROS, reduces oxidative stress. May directly counteract primaquine's therapeutic mechanism in anti-malarial or anti-cancer contexts [1] [2].
    Inhibition of Metabolic Activation Use specific CYP450 inhibitors (e.g., paroxetine for CYP2D6) [1]. Reduces formation of cytotoxic OH-PQm metabolites. Will abolish the efficacy of primaquine if its action depends on these metabolites.
    Dose Optimization Perform careful dose-response curves. Use Single Low-Dose Primaquine (SLDPQ, 0.25 mg/kg) regimen [3]. Minimizes exposure to cytotoxic metabolites while aiming to preserve efficacy. The safe SLDPQ dose for malaria may not be effective in other experimental models.
    Cell Line Selection Use cell lines with inherent resistance to oxidative stress. Avoids the problem by using a robust model. Not applicable if the study requires the use of sensitive or specific cell types.

    Experimental Protocols for Validation

    Here are detailed methodologies for key experiments to validate the effectiveness of the cytotoxicity reduction strategies mentioned above.

    Protocol 1: Assessing the Role of Oxidative Stress Using Antioxidants

    • Objective: To determine if the cytotoxicity of primaquine diphosphate is mediated by ROS in your specific cell model.
    • Materials: this compound, N-acetyl-L-cysteine (NAC), cell culture plates, CellTiter-Glo 2.0 Assay or similar viability assay.
    • Procedure:
      • Seed cells in a 96-well plate at an optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.
      • Pre-treat cells with a range of NAC concentrations (e.g., 1-10 mM) for 1-2 hours.
      • Co-treat cells with both NAC and your test concentration of this compound for 24-48 hours.
      • Measure cell viability using the CellTiter-Glo 2.0 Assay according to the manufacturer's instructions. This assay quantifies ATP, which is a marker of metabolically active, viable cells [2].
      • Include controls: Vehicle control, primaquine-only control, and NAC-only control.
    • Expected Outcome: If oxidative stress is a major contributor, pre-treatment with NAC should result in a dose-dependent increase in cell viability compared to the primaquine-only group.

    Protocol 2: Quantifying Apoptosis via Caspase Activation

    • Objective: To confirm that primaquine-induced cell death occurs through apoptosis and to identify the pathway involved.
    • Materials: Caspase-Glo 3/7, 8, or 9 Assay kits.
    • Procedure:
      • Seed and treat cells with this compound in a 96-well plate as required.
      • At the end of the treatment period (e.g., 24 hours), add the Caspase-Glo reagent directly to the wells.
      • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
      • Measure luminescence, which is proportional to caspase activity [2].
    • Expected Outcome: A significant increase in luminescence in primaquine-treated cells compared to the control indicates caspase activation and apoptosis. Comparing activity across caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) can help delineate the specific apoptotic route.

    Experimental Workflow Diagram

    The following diagram visualizes the core mechanisms of cytotoxicity and the corresponding mitigation strategies you can employ in your experiments.

    PQ This compound (PQ) Metabolites Hydroxylated Metabolites (OH-PQm) PQ->Metabolites  Hepatic Metabolism (e.g., CYP2D6) ROS H₂O₂ & ROS Production Metabolites->ROS  Redox Cycling CPR CPR Enzyme CPR->ROS  Enhances ERstress ER Stress ROS->ERstress Apoptosis Apoptosis (Caspase Activation) ROS->Apoptosis ERstress->Apoptosis Cytotoxicity Observed Cytotoxicity Apoptosis->Cytotoxicity Strategy1 Antioxidant Co-treatment (e.g., NAC) Strategy1->ROS  Scavenges Strategy2 CYP450 Inhibition Strategy2->Metabolites  Reduces Formation Strategy3 Dose Optimization Strategy3->PQ  Lower Exposure

    Frequently Asked Questions (FAQs)

    Q1: The cytotoxicity in my experiment is too high. What is the first parameter I should adjust? A1: The most straightforward parameter to adjust is the drug concentration. Perform a detailed dose-response curve to find a window where the desired biological effect (e.g., anti-viral or anti-cancer activity) is observed with minimal cell death. Referencing the single low-dose (0.25 mg/kg) used in malaria studies could be a starting point for dilution, though your optimal concentration will be model-dependent [3].

    Q2: I am using a non-hepatic cell line. Why is primaquine still cytotoxic? A2: Cytotoxicity in non-hepatic cells can occur for two main reasons. First, some cell lines express metabolic enzymes like CYP2D6 or CPR, enabling local production of toxic metabolites [1]. Second, if your this compound is metabolized in vivo (e.g., in a mouse model), the resulting hydroxylated metabolites can circulate and exert effects on your target cells [1] [2].

    Q3: Are there specific cell health assays you recommend for monitoring primaquine-induced toxicity? A3: Yes, a combination of assays is best:

    • Viability: Use ATP-based assays like CellTiter-Glo 2.0 for a robust measure of metabolically active cells [2].
    • Apoptosis: Use Caspase-Glo 3/7 assays for a direct readout of apoptosis execution [2].
    • Oxidative Stress: Use fluorescent probes like H₂DCFDA to measure intracellular ROS or kits to measure Glutathione (GSH) levels [2].
    • Necrosis/Membrane Integrity: Use dyes like propidium iodide or SYTOX Green that only enter cells with compromised membranes, which is a marker for late-stage cell death [4].

    References

    primaquine diphosphate analytical method interference

    Author: Smolecule Technical Support Team. Date: February 2026

    Troubleshooting Primaquine Analytical Interferences

    The table below summarizes specific interference challenges and their recommended solutions as reported in the literature.

    Interference Challenge / Source Impact on Analysis Recommended Solution Key Experimental Parameters

    | Co-formulated Drug (Chloroquine) [1] | Co-elution, inaccurate quantitation of primaquine. | UPLC-DAD with Gradient Elution • Faster run time, better resolution vs. HPLC. | Column: Hypersil C18 (50 x 2.1 mm, 1.9 µm). Mobile Phase: (A) Acetonitrile; (B) 0.1% aq. triethylamine, pH 3.0. Gradient: 10% A to 40% A over 0.47 min. Flow Rate: 0.6 mL/min. Detection: UV @ 260 nm [1]. | | Excipient Interaction (Crospovidone) [2] | Formation of degradation products (Impurity 1 & 2) during stability studies. | HPLC-UV for Impurity Profiling • Monitor and control impurity levels. | Column: C18 (250 x 4.6 mm, 5 µm). Mobile Phase: Gradient of TFA 0.1% and Acetonitrile. Detection: UV @ 265 nm & 220 nm [2]. | | Carboxyprimaquine Metabolite [3] | Interference in quantifying the parent drug; different properties of enantiomers. | LC-MS/MS with Chiral Separation • Enantiospecific quantification. | Column: Chiralcel OD-3R (150 x 4.6 mm, 3 µm). Mobile Phase: Gradient of Ammonium Formate/ACN and Methanol/ACN. Detection: MS/MS, ESI+ mode [3]. | | 5,6-orthoquinone Metabolite & Plasma Matrix [4] [5] | Matrix effects, instability of active metabolite. | UHPLC-MS/MS with Stable Isotope IS • Compensates for matrix effects. | Column: Hypersil GOLD aQ C18 (100 x 2.1 mm, 1.9 µm). Mobile Phase: Isocratic, Methanol:Water:Acetonitrile (with formic acid). Detection: MS/MS, ESI+ mode. Stability: Store at -80°C; analyze within 7 days [4] [5]. |

    Detailed Experimental Protocol: UHPLC-MS/MS for Primaquine & Metabolite

    This protocol is adapted from a validated method for the simultaneous determination of primaquine (PQ) and its active metabolite, 5,6-orthoquinone primaquine (5,6-PQ), in human plasma and urine [4] [5].

    Sample Preparation
    • Protein Precipitation: Extract 50 µL of plasma (or urine) with 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 8-aminoquinoline or stable isotope-labeled PQ).
    • Centrifugation: Vortex mix and centrifuge at high speed (e.g., 13,000-15,000 rpm) for 5-10 minutes.
    • Injection: Transfer the clear supernatant to an autosampler vial for analysis [4] [5].
    Instrumentation and Chromatography
    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS).
    • Column: Hypersil GOLD aQ C18 (100 mm x 2.1 mm, 1.9 µm particle size) with a C18 guard column.
    • Column Temperature: 25°C.
    • Mobile Phase:
      • A: 0.1% formic acid in methanol:water (40:60, v/v)
      • B: 0.1% formic acid in acetonitrile
    • Elution Mode: Isocratic (80% A : 20% B).
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 1 µL.
    • Run Time: ~2.5 minutes. Typical retention times: 5,6-PQ at 0.8 min, PQ at 1.6 min [4] [5].
    Mass Spectrometric Detection
    • Ion Source: Electrospray Ionization (ESI) in positive mode.
    • Spray Voltage: 4.0 kV.
    • Source Temperature: 350°C.
    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific transitions (m/z) and collision energies (CE) are [4] [5]:
      • Primaquine (PQ): 260.26 → 187.82 (CE: 25 eV)
      • 5,6-orthoquinone (5,6-PQ): 260.20 → 147.13 (CE: 33 eV)
      • Internal Standard (8-AQ): 145.00 → 128.16 (CE: 24 eV)
    Critical Notes for Method Success
    • Light Sensitivity: Protect all samples, standards, and reagents from light due to the photosensitivity of PQ and its metabolites [4].
    • Metabolite Stability: The active metabolite 5,6-PQ is unstable. Keep samples at -80°C and perform analysis within 7 days of storage [4].
    • Matrix Effects: The method showed acceptable matrix effect ranges (87-116% for plasma), which were compensated for by the use of a proper internal standard [4].

    Workflow for Troubleshooting Interference Issues

    This diagram outlines a systematic approach to diagnosing and resolving primaquine analytical interferences:

    G Start Observed Interference Step1 Check for Co-formulated Drugs (e.g., Chloroquine) Start->Step1 Step2 Investigate Excipient Interactions (e.g., Crospovidone) Start->Step2 Step3 Suspect Active Metabolite Interference (e.g., 5,6-orthoquinone, Carboxyprimaquine) Start->Step3 Step4 Evaluate Sample Matrix Effects (Plasma/Urine components) Start->Step4 Sol1 Solution: Implement UPLC with optimized gradient Step1->Sol1 Sol2 Solution: Conduct Impurity Profiling via HPLC-UV Step2->Sol2 Sol3 Solution: Use UHPLC-MS/MS with specific MRM transitions Step3->Sol3 Sol4 Solution: Use Stable Isotope Internal Standard Step4->Sol4

    References

    primaquine diphosphate hemolytic anemia G6PD deficiency management

    Author: Smolecule Technical Support Team. Date: February 2026

    G6PD Deficiency & Primaquine Hemolysis: A Technical FAQ

    Q1: What is the molecular basis for hemolytic anemia in G6PD-deficient individuals taking primaquine?

    Primaquine and its metabolites (e.g., 5-hydroxyprimaquine) induce significant oxidative stress in red blood cells (RBCs) [1] [2]. In G6PD-deficient cells, the inability to regenerate sufficient NADPH leads to depleted glutathione, making RBCs highly susceptible to this oxidative damage.

    A key player in the hemolytic process is the RBC membrane protein, Band 3. Oxidative stress triggers tyrosine phosphorylation and aggregation of Band 3, leading to RBC membrane instability and remodeling, ultimately resulting in hemolysis [1].

    Q2: What are the critical risk factors for hemolysis when administering primaquine?

    The primary risk factors are related to the patient's G6PD status and the drug's dosing regimen. The table below summarizes the key risk factors and management strategies.

    Risk Factor Description & Mechanism Management & Research Considerations
    G6PD Deficiency Status X-linked enzymopathy; hemizygous males, homozygous females at highest risk. Heterozygous females have variable activity [3]. Mandatory pre-treatment testing with a quantitative/semi-quantitative point-of-care device is strongly recommended [4] [5].
    Daily Primaquine Dose Hemolysis is daily dose-dependent; higher daily doses pose a greater oxidative insult [6] [7]. Tailor the daily dose to G6PD activity. Higher daily doses (e.g., 1 mg/kg/day) should only be used in G6PD-normal patients [4].
    G6PD Variant Severity Different genetic variants (e.g., Viangchan, Canton, Mahidol, Orissa) are associated with varying degrees of enzyme deficiency and hemolytic risk [7] [3]. Research should genotype G6PD variants to correlate the severity of hemolysis with specific variants [7].

    Q3: What are the current evidence-based dosing strategies for primaquine based on G6PD status?

    Adherence to prolonged 14-day regimens is poor. Recent research focuses on shorter, higher-dose courses and optimized regimens for deficient individuals. The following table synthesizes key dosing recommendations from clinical guidelines and recent studies.

    G6PD Status Enzyme Activity Recommended Regimen Total Dose Key Evidence & Context
    Normal ≥70% 0.5 mg/kg/day for 7 days or 0.25 mg/kg/day for 14 days [6] [5] 3.5-7 mg/kg The 7-day high-dose course improves adherence; efficacy is total dose-dependent [6].
    Intermediate 30% to <70% 0.5 mg/kg/day for 14 days [4] [5] 7 mg/kg A more cautious, supervised 14-day course is used for intermediate activity [5].
    Deficient <30% 0.75 mg/kg once weekly for 8 weeks [2] [4] 6 mg/kg Standard WHO recommendation to allow erythropoietic recovery between doses [2].
    Deficient (Research) <30% Ascending daily dose over 15-20 days (e.g., 7.5mg to 45mg) [7] [8] ~7-15 mg/kg Pharmacometric studies show this can achieve radical cure in <3 weeks with controlled hemolysis; not yet standard practice [7].

    Q4: What are the essential components of a safety monitoring protocol for primaquine trials?

    Robust safety monitoring is non-negotiable, even with G6PD screening, due to the risk of misclassification and variable expression in heterozygotes.

    • Baseline Assessments:
      • Quantitative G6PD testing is required [4].
      • Measurement of baseline hemoglobin (Hb), hematocrit, and reticulocyte count.
    • Active Clinical & Laboratory Monitoring:
      • Schedule: Conduct Hb checks on Day 3 and Day 8 of treatment, as the hemoglobin nadir often occurs around days 2-3 [2] [6]. A case series showed hemolysis can occur as late as day 8 [9].
      • Clinical Signs: Monitor for dark urine (using a Hillmen chart or similar), abdominal pain, fatigue, and tachycardia [9].
    • Rescue Protocol:
      • Define a stopping rule (e.g., Hb drop >20% from baseline or Hb nadir <7 g/dL) [9].
      • Have a plan for immediate drug cessation, hospitalization, and blood transfusion on standby [9].

    Experimental & Troubleshooting Guide

    Experimental Protocol: Pharmacometric Assessment of Hemolysis

    This methodology, adapted from a study in healthy G6PD-deficient volunteers, characterizes the dose-response relationship [7] [8].

    • Objective: To characterize the relationship between primaquine dose and haemolysis in G6PDd individuals and explore shorter, safer radical cure regimens.
    • Population: Healthy adult male volunteers with genotypically confirmed G6PD deficiency (e.g., Viangchan, Canton variants). Exclusion: pre-existing anemia, other hematological conditions.
    • Study Design (Ascending Dose):
      • Baseline: Full blood count, reticulocyte count, G6PD genotyping/phenotyping, liver function tests (LFTs).
      • Dosing: Administer ascending daily doses of primaquine over 15-20 days (e.g., starting at 7.5 mg, increasing to 45 mg).
      • Monitoring: Daily Hb, vital signs, and symptom checks during dosing. Frequent LFTs.
      • Endpoint: Hb nadir, relative Hb decline, time to recovery, frequency of transfusion.
    • Troubleshooting:
      • Unexpected Severe Hemolysis: Immediately stop primaquine. Manage per rescue protocol. Analyze if the subject has a more severe G6PD variant than initially characterized.
      • Transaminase Elevation: Differentiate from hemolysis; may be drug-induced hepatitis. Hold dose and monitor.

    The diagram below illustrates the molecular mechanism of hemolysis and the corresponding experimental workflow for its assessment.

    cluster_mechanism Molecular Mechanism of Hemolysis cluster_protocol Experimental Assessment Workflow PQ Primaquine (Pro-drug) Metabolites Active Metabolites (e.g., 5-hydroxyprimaquine) PQ->Metabolites OxStress Oxidative Stress (H₂O₂ production) Metabolites->OxStress Band3 Band 3 Protein Aggregation OxStress->Band3 G6PDd G6PD Deficiency NADPH Inadequate NADPH production G6PDd->NADPH NADPH->Band3 Compromised Defense Lysis RBC Membrane Instability & Hemolysis Band3->Lysis Start Enroll G6PDd Volunteers (Baseline Hb, Genotype) Dose Administer Ascending Daily Primaquine Doses Start->Dose Monitor Frequent Monitoring: - Daily Hb - Reticulocytes - Symptoms - LFTs Dose->Monitor Analyze Analyze Hb Nadir vs. Dose & Safety Outcomes Monitor->Analyze

    Troubleshooting Common Experimental Challenges

    • Challenge: G6PD screening misclassifies a deficient patient as normal.
      • Solution: Employ quantitative point-of-care tests (e.g., SD Biosensor) over qualitative tests. In trials, a single test may be insufficient; consider duplicates or more stringent thresholds for enrollment [9] [5].
    • Challenge: Poor adherence to a 14-day unsupervised regimen confounds efficacy results.
      • Solution: Implement partially or directly observed therapy (DOT) in community settings. Explore shorter, high-dose regimens (e.g., 7-day) which have shown improved adherence and superior efficacy [6] [5].
    • Challenge: Different G6PD variants in a study population lead to variable hemolytic responses.
      • Solution: Genotype all participants in addition to phenotypic testing. Stratify safety analysis by G6PD variant to identify those at highest risk [7].

    References

    primaquine diphosphate methemoglobinemia prevention research

    Author: Smolecule Technical Support Team. Date: February 2026

    Frequently Asked Questions (FAQs) for Researchers

    • What is the mechanistic link between primaquine and methemoglobinemia? Primaquine is a prodrug, and its antimalarial activity, as well as its hematological toxicity, are believed to be mediated by its metabolites rather than the parent drug [1] [2]. These oxidative metabolites, generated via hepatic metabolism (notably by CYP2D6), are responsible for oxidizing hemoglobin's ferrous iron (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind oxygen effectively [3] [4].

    • Is methemoglobinemia purely a toxicity concern, or can it be a useful biomarker? Recent evidence suggests a positive correlation between methemoglobin levels and antihypnozoite efficacy. For a given primaquine regimen, higher methemoglobin levels on day 7 are associated with a significant reduction (30%) in the risk of P. vivax recurrence [4]. This justifies the use of day 7 methemoglobin as a population-level surrogate endpoint for antihypnozoite activity in clinical trials, potentially reducing required sample sizes and follow-up duration [4].

    • Which patient factors significantly increase the risk of methemoglobinemia? The primary risk factors are genetic. Pre-existing deficiencies in G6PD or NADH-methemoglobin reductase significantly increase susceptibility [3] [5] [2]. Concomitant use of other oxidative drugs (e.g., dapsone) can also potentiate risk [3]. Note that in individuals with G6PD deficiency, primaquine administration does not lead to the same methaemoglobin increases due to underlying redox imbalances [4].

    • What are the established and alternative treatments for drug-induced methemoglobinemia? The first step is always to discontinue the offending agent, primaquine [3].

      • First-line: Methylene blue (contraindicated in G6PD deficiency) [3].
      • Alternative: Ascorbic acid (Vitamin C) can be effective, especially when methylene blue is contraindicated, for example, due to concerns of serotonin syndrome with co-administered serotonergic drugs like trazodone [3].

    Data Summary Tables

    Table 1: Methemoglobin Levels in Clinical Studies of Primaquine

    This table consolidates key quantitative findings from clinical research to inform your experimental expectations.

    Study / Context Patient Population Primaquine Regimen Mean MetHb Levels (%) Key Correlation / Finding
    P. vivax Treatment (2017) [1] 54 adults in Brazilian Amazon 0.25 mg/kg/day for 14 days (with chloroquine) 3.1% - 6.5% (range across days and genders) No significant correlation found between parent primaquine plasma concentration and MetHb levels [1].
    Meta-Analysis (2024) [4] 1,747 patients with normal G6PD Various daily doses Variable (Dose-dependent) A doubling in day 7 MetHb was associated with a 30% reduced risk of P. vivax recurrence (Adj. HR=0.70) [4].
    Severe Case Report (2022) [3] 67-year-old lung transplant patient Dose for PJP treatment Peak at 36.0% Successfully treated with ascorbic acid after methylene blue was contraindicated [3].
    Table 2: Key Pharmacokinetic and Pharmacogenomic Factors

    Understanding the absorption, metabolism, and genetic influences on primaquine is crucial for troubleshooting experimental outcomes.

    Factor Description Research Implication
    CYP2D6 Metabolism Primaquine's activity is likely dependent on CYP2D6-generated metabolites [2]. CYP2D6 polymorphism is a key source of variability in clinical response [2] [4]. Genotype participants for CYP2D6 to account for variability in drug activation and MetHb formation.
    Main Metabolite Carboxyprimaquine is the main circulating metabolite and is not considered active [2]. Measuring only the parent drug and carboxyprimaquine may not fully explain efficacy or toxicity; focus on hydroxylated metabolites.
    Protein Binding Approximately 74% protein bound, mainly to alpha-1 acid glycoprotein [2]. Consider potential interactions with other highly protein-bound drugs in your study design.
    Half-Life (Primaquine) 5.6 ± 1.0 hours (Mean terminal half-life) [2]. Supports a multiple-daily-dosing regimen. The long half-life of carboxyprimaquine (~22h) may also be relevant [2].

    Experimental Protocols & Workflows

    Protocol for Monitoring Methemoglobin in Clinical Trials

    Objective: To systematically quantify methemoglobin levels in subjects receiving primaquine for correlation with efficacy and safety endpoints.

    Materials:

    • Heparinized blood collection tubes.
    • Spectrophotometer.
    • Phosphate buffer (0.5 M, pH 6.5).
    • Potassium cyanide (KCN) solution (10%).
    • Potassium ferricyanide (K₃Fe(CN)₆).

    Methodology (Adapted from Hegesh et al.) [1]:

    • Blood Collection: Collect venous blood at baseline (Day 0) and post-dose (e.g., Days 2, 7, and 14).
    • Sample Preparation: Lyse the red blood cells and centrifuge to remove debris.
    • Absorbance Measurement (A1): Measure the absorbance of the supernatant at 630 nm.
    • Cyanide Addition: Add KCN to the cuvette. This converts MetHb to cyanomethemoglobin, which does not absorb at 630 nm. Measure the absorbance again after 5 minutes (A2).
    • Total Hemoglobin Conversion: In a separate aliquot, convert all hemoglobin to MetHb using K₃Fe(CN)₆. Repeat steps 3 and 4 to obtain total hemoglobin absorbance values (T1 and T2).
    • Calculation:
      • ΔAMetHb = A1 - A2
      • ΔATotal Hb = T1 - T2
      • MetHb Percentage (%) = (ΔAMetHb / ΔATotal Hb) × 100

    This experimental workflow can be visualized as follows:

    G Start Collect Heparinized Blood A Lyse RBCs & Centrifuge Start->A B Measure Absorbance (A1) at 630 nm A->B F Convert Aliquot to MetHb with K₃Fe(CN)₆ A->F C Add KCN Wait 5 min B->C D Measure Absorbance (A2) at 630 nm C->D E Calculate ΔA_MetHb = A1 - A2 D->E End Calculate MetHb % (ΔA_MetHb / ΔA_TotalHb) x 100 E->End G Repeat Steps B-D for Total Hb (T1, T2) F->G H Calculate ΔA_TotalHb = T1 - T2 G->H H->End

    Pathway: Primaquine Metabolism & Methemoglobin Formation

    The following diagram illustrates the current understanding of the metabolic pathway and its relationship to efficacy and toxicity.

    G PQ Primaquine (Prodrug) CYP2D6 Hepatic CYP2D6 Metabolism PQ->CYP2D6 Metabolites Oxidative Metabolites (e.g., 5-hydroxyprimaquine) CYP2D6->Metabolites Efficacy Antihypnozoite Activity (Radical Cure) Metabolites->Efficacy Toxicity Hemoglobin Oxidation (Methemoglobin Formation) Metabolites->Toxicity Biomarker Increased Blood MetHb (Surrogate Endpoint) Toxicity->Biomarker Correlates With

    References

    primaquine diphosphate vehicle selection in vivo studies

    Author: Smolecule Technical Support Team. Date: February 2026

    Validated Vehicle Formulations and Preparation

    For standard in vivo administration, a simple aqueous solution is commonly used. The table below summarizes a validated protocol from a screening assay in P. berghei-infected mice.

    Component Concentration / Method Purpose and Notes
    Vehicle Phosphate-Buffered Saline (PBS) [1] Aqueous, isotonic solution; ensures biocompatibility.
    Administration Route Oral gavage (per os) [1] Standard for rodent efficacy studies.
    Dosing Regimen Two consecutive days [1] Example from a specific screening paradigm.

    For more advanced, targeted delivery, especially to the liver, nanoparticle formulations have been developed. The table below outlines the composition and characteristics of a PQ-loaded PLGA nanoparticle system.

    Parameter Specification Purpose and Notes
    Polymer Matrix PLGA (Poly(lactic-co-glycolic acid)) [2] Biocompatible, biodegradable polymer.
    Preparation Method Modified double emulsion solvent evaporation (w/o/w) [2] Encapsulates hydrophilic drugs effectively.
    Mean Particle Size 228 ± 2.6 nm [2] Optimal for cellular uptake.
    Zeta Potential +27.4 mV [2] Positive surface charge.
    Encapsulation Efficiency 81.3 ± 3.5% [2] High drug loading.
    In Vitro Release Profile Continuous release over 72 hours [2] Provides sustained drug delivery.

    Experimental Protocol and Workflow

    The following diagram illustrates a standard workflow for preparing and administering primaquine diphosphate in a rodent efficacy study:

    G start Prepare Vehicle Solution step1 Dissolve Primaquine Diphosphate in PBS start->step1 step2 Vortex Mix step1->step2 step3 Brief Sonicate if necessary step2->step3 step4 Administer via Oral Gavage step3->step4 step5 Monitor Parasitemia and Toxicity step4->step5 end Proceed with Data Analysis step5->end

    Troubleshooting Common Issues

    Here are solutions to frequently encountered problems in this compound in vivo studies:

    • Poor Solubility: this compound is generally soluble in aqueous solutions like PBS [1]. If you encounter issues, ensure the powder is fresh, vortex the solution thoroughly, and briefly sonicate (e.g., in a water bath for 5-10 minutes) to aid dissolution. Avoid using organic solvents without verifying their safety for in vivo use.
    • Variable Efficacy: Efficacy can be highly dependent on the model and parasite strain. In a P. berghei mouse model, parasitemia is typically initiated at around 1.5%, and treatment often spans two consecutive days [1]. Ensure your parasite inoculation dose and treatment timeline are optimized for your specific research question.
    • Toxicity and Hemolysis: This is a critical consideration. Primaquine can cause hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD)-deficient subjects [3] [4]. The severity is genotype-dependent; for example, the Mediterranean variant (Med-G6PDd) is more sensitive than the African variant (A-G6PDd) [5].
      • Solution: If your model involves human RBCs (e.g., in humanized mice), test for G6PD status. For all studies, perform close hematological monitoring (e.g., check hemoglobin and hematocrit on days 3 and 8 of treatment) to detect hemolysis early [4].

    Critical Safety and Experimental Design Notes

    • G6PD Deficiency is a Primary Contraindication: Primaquine is contraindicated in individuals with severe G6PD deficiency [4]. Testing G6PD status is mandatory before human use and highly recommended in relevant animal models [4] [5].
    • Dose Translation from Mouse to Human: When translating doses from rodent studies to potential human equivalents, use the Body Surface Area (BSA) normalization method. For example, a mouse dose of 3.125 mg/kg is equivalent to a human dose of 0.25 mg/kg [5].

    References

    primaquine diphosphate HPLC vs UPLC method validation

    Author: Smolecule Technical Support Team. Date: February 2026

    Performance Comparison: HPLC vs. UPLC

    The table below summarizes the key experimental data from a 2015 study that directly compared HPLC-DAD and UPLC-DAD methods for analyzing anti-malarial drugs, including primaquine [1] [2] [3].

    Performance Parameter HPLC-DAD Method UPLC-DAD Method Implications for Analysis
    Analysis Time 5.0 minutes per run [1] 1.3 minutes per run [1] UPLC offers a 74% reduction in analysis time, drastically increasing throughput [1] [4].
    Chromatographic Column ACE C18 (100 mm × 4.6 mm; 5 μm) [1] Hypersil C18 (50 mm × 2.1 mm; 1.9 μm) [1] UPLC uses shorter columns with smaller particle sizes, enabling faster separations under higher pressure [4].
    Flow Rate 1.0 mL/min [1] 0.6 mL/min [1] Lower flow rate in UPLC contributes to significant solvent reduction over time [1].
    System Pressure Conventional High Pressure (up to 1000 bar) [4] UPLC requires instrumentation capable of withstanding ultra-high pressures [4].
    Retention Time (Primaquine) ~2.3 minutes [1] ~0.9 minutes [1] Faster elution in UPLC without compromising separation quality.
    Validation Results
    Linearity (r²) > 0.99 [1] > 0.99 [1] Both methods demonstrated excellent correlation over the tested range.
    Precision (CV) < 2.0% [1] < 2.0% [1] Both methods showed highly repeatable results.
    Accuracy (Recovery) 98.37% - 100.67% [1] 98.11% - 99.83% [1] Both methods provided accurate quantification with recovery rates close to 100%.

    Experimental Protocols and Methodologies

    Here are the detailed methodologies cited in the performance comparison.

    UPLC-DAD Method for Simultaneous Analysis

    This method was developed for the quality control of tablet formulations containing chloroquine and primaquine [1].

    • Instrumentation: Thermo Scientific Acella UPLC system with a Diode Array Detector (DAD) [1].
    • Column: Hypersil C18 (50 mm × 2.1 mm internal diameter; 1.9 μm particle size) maintained at 25°C [1].
    • Mobile Phase: A gradient elution with:
      • (A) Acetonitrile
      • (B) 0.1% aqueous triethylamine, pH adjusted to 3.0 with phosphoric acid [1].
    • Flow Rate: 0.6 mL/min [1].
    • Detection: UV detection at 260 nm [1].
    • Injection Volume: 7.0 μL [1].
    • Sample Preparation: Tablets were powdered and dissolved in a mixture of methanol and the aqueous mobile phase (B), then diluted to the desired concentration [1].
    Comparative HPLC-DAD Method

    The conventional HPLC method was adapted and used as a benchmark for the UPLC method development [1].

    • Instrumentation: Thermo Scientific Acella HPLC system with a DAD [1].
    • Column: ACE C18 (100 mm × 4.6 mm internal diameter; 5 μm particle size) at 25°C [1].
    • Mobile Phase: Identical in composition to the UPLC method but with a different gradient profile [1].
    • Flow Rate: 1.0 mL/min [1].
    • Detection: UV at 260 nm [1].
    • Injection Volume: 10 μL [1].
    UPLC for Impurity Profiling of Primaquine

    Another study focused specifically on primaquine phosphate bulk drug, developing a stability-indicating UPLC method for assay and impurity determination [5].

    • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm; 1.7 μm) [5].
    • Runtime: 5 minutes, which was notably shorter than the conventional HPLC methods used for the same purpose [5].
    • Validation: The method was validated as per regulatory guidelines, proving its specificity, precision, accuracy, and robustness. Forced degradation studies confirmed its ability to separate primaquine from its degradation products [5].

    Key Considerations for Method Selection

    To visualize the decision-making process for selecting a technique, the following diagram outlines the key factors.

    Start Selecting an Analytical Method Need1 Need for high-throughput analysis? Start->Need1 UPLC Choose UPLC HPLC Choose HPLC Need1->UPLC Yes Need2 Requirement for maximum resolution and peak capacity? Need1->Need2 No Need2->UPLC Yes Need3 Is solvent consumption a major concern? Need2->Need3 No Need3->UPLC Yes Need4 Limited budget or existing HPLC equipment only? Need3->Need4 No Need4->HPLC Yes Need5 Method transfer to labs with only HPLC capability needed? Need4->Need5 No Need5->UPLC No Need5->HPLC Yes

    The diagram highlights the core advantages of UPLC. The primary drivers for adopting UPLC are analysis speed, superior resolution, and reduced solvent consumption, making it ideal for high-throughput environments like quality control labs [1] [4]. HPLC remains a robust, cost-effective choice for labs with budget constraints or where existing methods and equipment are already established.

    Beyond Quality Control: Application in Pharmacokinetics

    For researchers needing to analyze primaquine and its metabolites in biological fluids (e.g., for pharmacokinetic studies), more sophisticated techniques are required.

    • UHPLC-MS/MS for Biological Samples: A 2021 study used Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) to simultaneously determine primaquine and its active metabolite, 5,6-orthoquinone primaquine, in human plasma and urine [6]. This method provided high sensitivity with a short run time of 1.6 minutes for primaquine, demonstrating the extension of UPLC principles to complex bioanalytical applications [6].

    References

    primaquine diphosphate qNMR vs pharmacopeial methods

    Author: Smolecule Technical Support Team. Date: February 2026

    Method Comparison Overview

    The table below summarizes the core characteristics of the qNMR method in comparison to the standard pharmacopeial methods as detailed in the recent research.

    Feature Quantitative 1H NMR (qNMR) Pharmacopeial Methods (HPLC/Titrimetric)
    Principle Absolute quantification using an internal standard (e.g., Ethylene Carbonate) [1] [2] Relative quantification via chromatography or chemical reaction [2]
    Key Advantage Simple sample prep; no primaquine reference standard needed; provides structural info [2] Officially mandated in compendia like USP and Ph. Eur. [2]
    Sample Preparation Dissolve API and Internal Standard in deuterated solvent (DMSO-d6) [1] [2] Requires specific primaquine reference standard (for HPLC) or solution standardization (for titration) [2]
    Analysis Time Rapid [2] Time-consuming (HPLC) [2]
    Solvent Consumption Low [2] Large volume of organic solvent (HPLC) [2]
    Accuracy & Validation Statistically equivalent to HPLC; fully validated (linearity, precision, accuracy, etc.) [1] [2] Considered the reference method; titration may be affected by impurities [2]

    Detailed Experimental Protocols

    For researchers interested in implementing the qNMR technique, here are the specific experimental details from the studies.

    • qNMR Method Workflow [1] [2]:
      • Sample Preparation: Precisely weigh primaquine diphosphate Active Pharmaceutical Ingredient (API) and the internal standard, ethylene carbonate (EC). Dissolve them in dimethyl sulfoxide-d6 (DMSO-d6).
      • Data Acquisition: Acquire the 1H NMR spectrum under optimized conditions. The research used specific signals for quantification: the singlet from the four methyl protons of the methoxy group at δ 3.82 ppm and the doublet from the three methyl protons at δ 1.22 ppm.
      • Quantification: Calculate the purity using the integral values of the chosen primaquine protons and the internal standard, along with their known molecular weights and weights.
    • Comparative Pharmacopeial Methods [2]:
      • USP Method: Uses High-Performance Liquid Chromatography (HPLC) with a specified reference standard for quantification.
      • Ph. Eur. Method: Employs a titrimetric method, which involves neutralizing the diphosphate salt with a base.

    Key Conclusions for Practitioners

    The cited research supports several key points for your comparison guide:

    • qNMR as a Primary Method: The study positions qNMR as an "absolute method" that does not require a direct reference standard of the analyte itself, simplifying the analytical process [1] [2].
    • Statistical Equivalence: The accuracy of the qNMR method was confirmed by comparing results with the official USP HPLC method. Statistical analysis (p > 0.05) showed no significant difference between the two methods [1].
    • Robustness and Limitations: The qNMR method was rigorously validated for all required parameters (linearity, precision, robustness, etc.). The main limitation noted is the high initial equipment cost, but the method offers advantages in speed, simplicity, and reduced solvent use [2].

    Practical Applications and Workflow

    The following diagram illustrates the streamlined workflow of the qNMR method for the quality control of this compound, highlighting its simplicity compared to traditional methods.

    cluster_qNMR qNMR Method Pathway cluster_Ref Reference Pharmacopeial Methods Start Start: Analyze this compound API NMR_Prep Weigh API and Internal Standard (EC) Start->NMR_Prep HPLC USP HPLC Method: Requires Primaquine Reference Standard Start->HPLC More complex setup Titration Ph. Eur. Titrimetric Method: Requires Solution Standardization Start->Titration NMR_Dissolve Dissolve in DMSO-d6 NMR_Prep->NMR_Dissolve NMR_Acquire Acquire 1H NMR Spectrum NMR_Dissolve->NMR_Acquire NMR_Quantify Quantify using peaks at δ 3.82 ppm and 1.22 ppm NMR_Acquire->NMR_Quantify NMR_Result Obtain Purity Result NMR_Quantify->NMR_Result

    References

    primaquine diphosphate vascular leakage vs standard treatments

    Author: Smolecule Technical Support Team. Date: February 2026

    Primaquine Diphosphate as a Vascular Leakage Blocker

    Recent studies have identified this compound (PD) as a potential agent for blocking vascular leakage through a process of drug repositioning [1] [2] [3]. The experimental data, primarily from in vitro and animal model studies, is summarized below.

    Aspect Experimental Findings for this compound
    Primary Mechanism Stabilizes endothelial cell junctions by targeting Ubiquitin-Specific Protease 1 (USP1) [1] [2].
    Effect on Junctions Inhibits VEGF-induced disruption of VE-cadherin at cell boundaries and blocks the formation of actin stress fibers [1] [2].
    Key Molecular Actions Inhibits deubiquitinating enzyme activity of USP1; stabilizes cortactin actin rings in endothelial cells [1] [2].
    In Vitro Efficacy At 5 µM, significantly reduced VEGF-induced hyperpermeability in Human Umbilical Vein Endothelial Cells (HUVECs) [1] [2].
    In Vivo Efficacy Significantly reduced vascular leakage in mouse models of streptozotocin (STZ)-induced diabetic retinopathy [1] [2].

    The following diagram illustrates the signaling pathway through which this compound exerts its stabilizing effect on the endothelial barrier.

    G VEGF VEGF Stimulus ActinFibers Inhibition of Actin Stress Fiber Formation VEGF->ActinFibers Induces Junctions Stabilization of Cell Junction Proteins (VE-cadherin) VEGF->Junctions Disrupts PD This compound (PD) USP1 USP1 Inhibition PD->USP1 Cortactin Cortactin Actin Ring Stabilization USP1->Cortactin USP1->ActinFibers Blocks Cortactin->Junctions Supports ActinFibers->Junctions Result Reduced Vascular Leakage Junctions->Result

    Key Experimental Protocols

    For research and reproducibility, here are the methodologies used in the key studies on this compound.

    Experiment Detailed Protocol
    In Vitro Permeability Cells: Human Umbilical Vein Endothelial Cells (HUVECs). Procedure: Cells grown on gelatin-coated filters until confluent. Pre-treated with PD (5 µM) for 30 min, then induced with VEGF (30 ng/ml) for 30 min. Measurement: Transendothelial Electrical Resistance (TEER) measured; paracellular permeability confirmed with FITC-dextran [1] [2].
    Immunofluorescence Staining Cells: HUVECs. Procedure: Cells fixed, permeabilized, and incubated with anti-VE-cadherin antibody. Actin filaments stained with rhodamine phalloidin. Analysis: Visualized via fluorescence and confocal microscopy to observe junction integrity and actin organization [1] [2].
    Enzyme Activity Assay Target: Ubiquitin-Specific Protease 1 (USP1). Procedure: Deubiquitinating enzyme activity assays performed to identify USP1 as a potential target of PD. Inhibition of USP1 was shown to conserve barrier function [1] [2].
    In Vivo Model (Miles Assay & Diabetic Retinopathy) Model: Mouse model of streptozotocin (STZ)-induced diabetic retinopathy. Treatment: PD administered. Measurement: Significant reduction in vascular leakage compared to control [1] [2].

    Research Context and Comparison

    To fairly assess this compound, it's crucial to understand the standard approaches in vascular leakage research. The table below outlines common targets and strategies, though their efficacy relative to PD is not quantified in the available data.

    Therapeutic Strategy Common Targets / Drugs Key Mechanisms of Action
    Targeting Junctions VE-cadherin, Occludin, Claudin Strengthens adherens and tight junctions to prevent paracellular leakage [4].
    Targeting Cytoskeleton RhoA/ROCK pathway, MLCK Inhibits contraction of actin-myosin cytoskeleton to maintain endothelial barrier [4] [5].
    Addressing Inflammation Anti-VEGF, Corticosteroids Reduces inflammatory cytokines and growth factors that increase permeability [4].
    Drug Repositioning This compound Identified via screening; acts through stabilization of junctions via USP1 inhibition [1] [2].

    How to Approach a Direct Comparison

    The lack of a direct comparison in the literature means that claiming superiority of one approach over another is not currently evidence-based. For a comprehensive analysis, you would need to:

    • Consult Clinical Trial Registries: Look for ongoing or completed early-phase trials (e.g., on ClinicalTrials.gov) testing drugs for conditions like diabetic macular edema or sepsis that involve vascular leakage.
    • Review Preclinical Studies: Seek out studies that compare multiple candidate drugs in the same experimental model, which provides a more level playing field for comparison.
    • Evaluate by Indication: The effectiveness of a treatment can be highly specific to the disease context (e.g., sepsis vs. diabetic retinopathy). Assessments should be condition-specific.

    References

    primaquine diphosphate antimalarial activity comparison

    Author: Smolecule Technical Support Team. Date: February 2026

    Pharmacokinetic Comparison of Antimalarial Drugs

    The table below summarizes the pharmacokinetic properties of various antimalarial drugs, highlighting key differences in their absorption, distribution, and elimination [1] [2].

    Drug Elimination Half-life (t½β) Key Pharmacokinetic Properties & Notes
    Primaquine 6-12 hours (in healthy subjects) [1]. More recent studies report a half-life of approximately 4-7.4 hours [3] [4]. Rapidly eliminated. ~96% cleared by hepatic metabolism [1]. Pharmacokinetics are linear and dose-proportional [3].
    Quinine/Quinidine (Cinchona alkaloids) 6-12 hours [1] Rapidly eliminated. ~80% cleared by hepatic metabolism. Pharmacokinetics are significantly altered during malaria infection (reduced Vd and clearance, prolonged half-life) [1].
    Proguanil 6-12 hours [1] Rapidly eliminated. ~50% cleared by hepatic metabolism [1].
    Chloroquine 6 to 50 days [1] Extensive tissue distribution and prolonged activity after a single dose. 55% plasma protein bound [1].
    Mefloquine 6.5 to 33 days [1] Extensive tissue distribution and prolonged activity. 98% plasma protein bound [1].
    Pyrimethamine 35 to 175 hours [1] 85% plasma protein bound. Clearance is higher in children than in adults [1].

    Experimental Data and Protocols for Primaquine

    For researchers, the methodology from recent bioequivalence and pharmacokinetic studies provides a robust experimental framework.

    1. Bioequivalence Study Protocol (2024) A 2024 study established a classic protocol to test the bioequivalence of a new 15 mg primaquine tablet against a reference product [3].

    • Study Design: Open-label, randomized, two-period, two-treatment, two-sequence, crossover study.
    • Participants: 50 healthy volunteers (aged 18–45), without G6PD deficiency, and with normal renal function.
    • Dosing & Sampling: A single 15 mg dose of test or reference product was administered after an overnight fast. Blood plasma was collected at 25 time points, from 15 minutes up to 72 hours post-dose.
    • Bioanalysis: Plasma concentrations of primaquine and its major metabolite, carboxyprimaquine, were determined using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
    • Pharmacokinetic Analysis: A non-compartmental analysis was performed. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios of C~max~ (peak concentration) and AUC~0–t~ (area under the concentration-time curve) fell within the 80.00-125.00% range.
    • Key Finding: The test formulation was found to be bioequivalent to the reference product [3].

    2. Key Pharmacokinetic Study (1985) An earlier foundational study characterized the absolute bioavailability and single-dose kinetics of primaquine [4].

    • Design: Five healthy volunteers received single oral doses of 15, 30, and 45 mg of primaquine on separate occasions.
    • Tracer Dose: Simultaneously with the 45 mg oral dose, subjects received an intravenous tracer dose of [¹⁴C]-primaquine to enable absolute bioavailability calculation.
    • Analysis: Drug concentrations in plasma and whole blood were measured.
    • Key Findings: The study confirmed that primaquine is virtually completely absorbed (absolute bioavailability of 0.96) and exhibits linear pharmacokinetics. It is a low-clearance drug that is extensively distributed into body tissues [4].

    Mechanism of Action and Metabolic Pathways

    Primaquine's activity and toxicity are driven by its complex metabolism. The following diagram illustrates the key pathways.

    The diagram shows that primaquine's metabolic fate is enantioselective. The (+)-S enantiomer is preferentially metabolized to form an N-carbamoyl glucuronide conjugate, while the (-)-R enantiomer is more efficiently converted to the carboxy metabolite [5]. The formation of the active, but unstable, oxidative metabolites via the highly polymorphic CYP2D6 pathway is crucial for both its antirelapse efficacy and its potential to cause haemolysis in G6PD-deficient individuals [3].

    Key Considerations for Researchers

    • Clinical Context is Crucial: The 1985 review notes that most early pharmacokinetic data came from studies on healthy adults. More information is needed on kinetics in specific populations like those with active malaria, pregnant women, and young children [1] [2].
    • Formulation and Dosing: Recent work emphasizes the need for more quality-assured primaquine, including pediatric-friendly formulations, to meet global malaria elimination goals [3].
    • Safety and Pharmacogenomics: The major safety concern is dose-dependent haemolysis in G6PD-deficient individuals. Adherence to screening and dosing guidelines is critical for safe use [6].

    References

    primaquine diphosphate reactive oxygen species vs other inducers

    Author: Smolecule Technical Support Team. Date: February 2026

    Primaquine's Unique ROS Induction Mechanism

    Primaquine's activity is not from the parent drug itself, but from its metabolites, which engage in a two-step biochemical relay to generate high levels of hydrogen peroxide (H₂O₂). The process is detailed below.

    G PQ Primaquine (PQ) OHPQm Hydroxylated Metabolites (e.g., 5-HPQ) PQ->OHPQm  Hepatic Metabolism  (mainly CYP2D6) PQQI Quinoneimine Metabolites (e.g., PQQI) OHPQm->PQQI  Spontaneous Oxidation PQQI->OHPQm  CPR-mediated  Reduction H2O2 Excessive H₂O₂ Production PQQI->H2O2  Co-generates CPR Cytochrome P450 NADPH:Oxidoreductase (CPR) ParasiteDeath Parasite/Cell Death H2O2->ParasiteDeath

    This redox cycling between hydroxylated and quinoneimine metabolites, fueled by CPR, leads to a massive and localized accumulation of H₂O₂, resulting in oxidative damage and cell death [1] [2].

    Comparison with Other ROS Inducers

    The following table compares primaquine's mechanism with other common agents known to induce ROS.

    Inducer / Agent Primary Mechanism of ROS Induction Key Experimental Context(s)
    Primaquine Diphosphate Metabolite-dependent redox cycling; CPR-mediated H₂O₂ generation [1] [2]. In vitro models of HHV-8-associated Primary Effusion Lymphoma (PEL); Plasmodium gametocyte and liver stage assays [1] [2].
    Classical Antimalarials (e.g., Artemisinin) Iron-mediated cleavage of endoperoxide bridge, generating free radicals [3]. Mainly in asexual blood-stage malaria models; mechanism is distinct and not metabolite-driven in the same way as PQ [3].
    Direct Oxidants (e.g., H₂O₂) Direct addition of ROS to the system, bypassing cellular metabolic pathways. Used as a positive control in oxidative stress assays (e.g., measuring apoptosis, caspase activation) [1].
    Environmental Stress (Heat, Light) General disruption of cellular processes, notably the mitochondrial electron transport chain (METC), leading to electron leakage [4] [5]. Plant and mammalian cell stress studies; a broad, non-specific inducer of cellular oxidative stress [4] [5].
    Enzymatic ROS Producers (e.g., NOX family) Catalyze the production of superoxide (O₂•⁻) and H₂O₂ as a primary, regulated function [6]. Immunology and inflammation research (e.g., respiratory burst in neutrophils) [6].

    Key Experimental Protocols

    To study primaquine-induced ROS and its effects, researchers use specific assays. Here are the core methodologies from the cited literature:

    • Cell Viability and Apoptosis Assay (from [1])

      • Purpose: To determine the cytotoxic effect of primaquine and confirm the induction of caspase-dependent apoptosis.
      • Protocol: Seed cells (e.g., HHV-8-infected BC-3 PEL cells) in a 96-well plate. Treat with varying concentrations of this compound for 48 hours. Use the CellTiter-Glo 2.0 Assay to quantify viability based on ATP levels. In parallel, use the Caspase-Glo 3/7, 8, or 9 Assays to measure caspase activation after 24 hours of treatment.
    • Coupled Metabolism - Gametocytocidal Assay (from [2])

      • Purpose: To demonstrate that primaquine's anti-gametocyte activity requires metabolic activation.
      • Protocol: First, incubate primaquine or its metabolites with Human Liver Microsomes (HLM) or recombinant Cytochrome P450 NADPH:Oxidoreductase (CPR) to mimic bioactivation. Then, add this mixture to a culture of P. falciparum gametocytes (e.g., a transgenic line expressing luciferase). Measure gametocyte viability using a luciferase-based readout (GC-LUC assay).
    • Intracellular ROS Measurement (from [1])

      • Purpose: To directly detect and quantify the production of reactive oxygen species in treated cells.
      • Protocol: After treating cells (e.g., BC-3) with primaquine for 24 hours, wash and incubate them with a cell-permeable, fluorescent ROS-sensitive probe like 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA). Measure the fluorescence intensity using a microplate reader, where increased signal indicates higher intracellular ROS levels.

    This compound's action is specific because it requires specific metabolites and an enzymatic partner (CPR) to unleash its full oxidative potential. This makes its action highly conditional on the metabolic profile of the target cell [2]. The resulting oxidative stress specifically triggers the mitochondrial and endoplasmic reticulum (ER) stress-mediated apoptosis pathways, as evidenced by the activation of caspase-9 and caspase-4, respectively [1].

    References

    Apoptosis Induction by Quinoline Antimalarials: A Comparative View

    Author: Smolecule Technical Support Team. Date: February 2026

    The table below summarizes apoptosis-related data for several antimalarial drugs, based on the information I found. Please note that the data for primaquine itself is not available in the search results.

    Drug Name Chemical Class Reported Apoptosis Induction Proposed Primary Mechanism(s) / Key Findings Experimental Cell Lines / Models
    Primaquine 8-aminoquinoline Information Not Available Information Not Available in search results [1] [2] Information Not Available
    Quinine Cinchona alkaloid Yes [3] Inhibits TRAF6-AKT interaction, reducing AKT phosphorylation (Thr308, Ser473); alters BCL-2/BAX ratio [3]. HeLa (cervical cancer), A549 (lung adenocarcinoma) [3].
    PQ1 (Quinoline derivative) 4-methylquinoline Yes [4] Activates both intrinsic (caspase-9, Bax, cytochrome c) and extrinsic (caspase-8) pathways; increases cleaved caspase-3 [4]. T47D (breast cancer) [4].
    Tafenoquine 8-aminoquinoline Information Not Available Associated with hemolytic concerns in G6PD-deficient individuals; specific apoptosis mechanism not detailed [1]. Information Not Available

    Referenced Experimental Protocols

    Here are the methodologies used in the studies on quinine and the quinoline derivative PQ1, which could inform experimental design for primaquine.

    1. Cell Viability Assay (MTT Assay) for Quinine [3]

    • Objective: To determine the effect of quinine on cell proliferation.
    • Procedure: Cells (e.g., HeLa, A549) are seeded in 96-well plates and allowed to adhere. The following day, they are treated with a range of quinine concentrations (e.g., 1-500 µM) and can be co-treated with a proliferative agent like LPS. After the incubation period, MTT reagent is added. Living cells convert MTT to purple formazan crystals, which are dissolved, and the absorbance is measured. Viability is calculated relative to untreated control cells.

    2. Analysis of Apoptotic Markers by Western Blotting for Quinine and PQ1 [4] [3]

    • Objective: To detect changes in the expression and phosphorylation of key proteins in apoptotic pathways.
    • Procedure:
      • Cell Lysis: Treated cells are lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
      • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
      • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., BCL-2, BAX, cleaved caspase-3, caspase-8, caspase-9, total AKT, p-AKT Thr308, p-AKT Ser473). This is followed by incubation with HRP-conjugated secondary antibodies.
      • Detection: Protein bands are visualized using chemiluminescence substrate.

    3. Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining) for PQ1 [4]

    • Objective: To quantify the percentage of cells in early and late apoptosis.
    • Procedure: After drug treatment, cells are harvested and resuspended. Alexa Fluor 488-conjugated Annexin V and Propidium Iodide (PI) are added. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane in early apoptosis, while PI stains DNA in cells with compromised membrane integrity (late apoptosis or necrosis). The stained cells are then analyzed by flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

    Conceptual Apoptosis Signaling Pathway

    The diagram below illustrates the general apoptosis pathways, integrating the mechanisms reported for quinine and PQ1 as a reference. These pathways are central to research in this area, though their specific relevance to primaquine requires validation.

    G Conceptual Apoptosis Pathways for Quinoline Compounds cluster_quinoline_actions Reported Quinoline Actions TRAF6 Inhibition\n(Quinine) TRAF6 Inhibition (Quinine) AKT AKT TRAF6 Inhibition\n(Quinine)->AKT Inhibits Activation Extrinsic Pathway\nStimulus Extrinsic Pathway Stimulus Caspase-8 Caspase-8 Extrinsic Pathway\nStimulus->Caspase-8 Activates Intrinsic Pathway\nStimulus\n(e.g., DNA Damage) Intrinsic Pathway Stimulus (e.g., DNA Damage) BCL-2 BCL-2 AKT->BCL-2 Promotes BAX BAX AKT->BAX Inhibits BCL-2->BAX Inhibits Mitochondrion Mitochondrion BAX->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-8->BAX Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Intrinsic Pathway\nStimulus Intrinsic Pathway Stimulus Intrinsic Pathway\nStimulus->BAX PQ1 (Quinoline Derivative) PQ1 (Quinoline Derivative) PQ1 (Quinoline Derivative)->BAX Upregulates PQ1 (Quinoline Derivative)->Cytochrome c Promotes Release PQ1 (Quinoline Derivative)->Caspase-8 Activates

    Research Gaps and Future Directions

    The current information highlights a direct need for targeted research on primaquine diphosphate:

    • Mechanistic Specificity: While other quinolines like quinine and research compound PQ1 provide mechanistic clues, no specific data on the apoptosis induction mechanism of this compound was found. Its activity could differ due to its 8-aminoquinoline structure and known hemolytic potential [1] [2].
    • Suggested Validation Studies: To validate a mechanism for primaquine, you could design experiments based on the pathways above.
      • Perform dose-response and time-course experiments in relevant cell lines.
      • Use Western Blotting to check for cleavage of caspases (-3, -8, -9) and changes in BCL-2/BAX ratios.
      • Employ flow cytometry with Annexin V/PI staining to confirm and quantify apoptosis.
      • Utilize specific caspase inhibitors to determine if cell death is caspase-dependent.

    References

    ×

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Hydrogen Bond Acceptor Count

    12

    Hydrogen Bond Donor Count

    8

    Exact Mass

    455.12225344 Da

    Monoisotopic Mass

    455.12225344 Da

    Heavy Atom Count

    29

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    H0982HF78B

    Related CAS

    90-34-6 (Parent)

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
    H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Livertox Summary

    Primaquine is an aminoquinoline that has been used for the prevention and therapy of malaria for more than 50 years. Primaquine is not associated with serum enzyme elevations during therapy and has yet to be linked to instances of clinically apparent acute liver injury.

    Drug Classes

    Breast Feeding; Lactation; Milk, Human; Anti-infective Agents; Antiparasitic Agents; Antimalarials; Antiprotozoal Agents

    Pharmacology

    Primaquine Phosphate is the phosphate salt form of primaquine, a synthetic, 8-aminoquinoline derivative with antimalarial properties. Although its mechanism of action is unclear, primaquine bind to and alter the properties of protozoal DNA. This agent eliminates tissue (exo-erythrocytic) malarial infection, preventing the development of the erythrocytic forms of the parasite which are responsible for relapses in Plasmodium vivax and ovale malaria. Primaquine is active against late hepatic stages (hypnozoites, schizonts).

    MeSH Pharmacological Classification

    Antimalarials

    Pictograms

    Acute Toxic

    Acute Toxic

    Other CAS

    63-45-6

    Use Classification

    Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

    Dates

    Last modified: 08-15-2023
    1: Joshi VM, Devarajan PV. Receptor-mediated hepatocyte-targeted delivery of
    2: Rajera R, Nagpal K, Singh SK, Mishra DN. Toxicological study of the primaquine
    3: Nair A, Abrahamsson B, Barends DM, Groot DW, Kopp S, Polli JE, Shah VP,
    4: Shah PP, Mashru RC. Formulation and evaluation of taste masked oral
    5: Bhadra D, Yadav AK, Bhadra S, Jain NK. Glycodendrimeric nanoparticulate
    6: Holfels E, McAuley J, Mack D, Milhous WK, McLeod R. In vitro effects of
    7: Stewart NP, de Vos AJ, McHardy N, Standfast NF. Elimination of Theileria
    8: Purnell RE, Rae MC, Deuk SM. Efficacy of imidocarb diproprionate and
    9: Shah PP, Mashru RC. Formulation and evaluation of primaquine phosphate
    10: Dongre VG, Karmuse PP, Rao PP, Kumar A. Development and validation of UPLC
    11: Long Y, Chen J, Zhang Z, Yao S. Real-time investigation of the interaction
    12: Kron MA. Substandard primaquine phosphate for US Peace Corps personnel.
    13: Li TL, Pang QJ, He YL, Wang P. [Study of pharmacokinetics of liver targeting
    14: From the Centers for Disease Control. Availability of primaquine phosphate.
    15: Stewart NP, de Vos AJ, Shiels I. Elimination of Theileria buffeli infections
    16: Abou Ouf AA, Hassan SM, Metwally ME. Spectrophotometric determination of
    17: Brown T. Primaquine phosphate is the drug of choice. Pediatrics. 1978
    18: PRIMAQUINE phosphate, U.S.P. J Am Med Assoc. 1957 Apr 20;163(16):1480-1.

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